2',4'-Dichloro-2-imidazole acetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVQEVJZWBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622861 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252950-14-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into its chemical identity, synthesis, characterization, and significant applications, with a particular focus on its role in the development of antifungal agents and its potential as a scaffold for Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Introduction and Chemical Identity
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, often referred to by its CAS Number 46503-52-0, is a substituted acetophenone bearing both a dichlorinated phenyl ring and an imidazole moiety.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The initial query of "2',4'-Dichloro-2-imidazole acetophenone" likely refers to this isomer, where the imidazole ring is attached at the 2-position of the acetophenone backbone. However, the more extensively documented and commercially available compound is the 1-imidazole isomer, which is the focus of this guide.
The presence of the imidazole ring is of particular note, as this heterocycle is a common pharmacophore in numerous clinically used drugs due to its ability to engage in various biological interactions.[1] Furthermore, the dichlorophenyl group can enhance the lipophilicity and binding affinity of the molecule to its biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | PubChem[1] |
| CAS Number | 46503-52-0 | PubChem[1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | PubChem[1] |
| Molecular Weight | 255.10 g/mol | PubChem[1] |
| Appearance | Off-white solid | Echemi[2] |
| Boiling Point | 441.1 °C at 760 mmHg | Echemi[2] |
| Density | 1.38 g/cm³ | Echemi[2] |
Synthesis and Mechanism
The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically proceeds through a two-step process, starting from the readily available 2',4'-dichloroacetophenone. The rationale behind this synthetic route is the facile introduction of a leaving group at the alpha-position to the carbonyl, followed by nucleophilic substitution with imidazole.
Step 1: α-Bromination of 2',4'-Dichloroacetophenone
The first step involves the selective bromination of the methyl group of 2',4'-dichloroacetophenone to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone. The acidic conditions promote the formation of the enol tautomer, which then attacks molecular bromine.
Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
-
To a solution of 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether, add bromine (0.1 mol) dropwise with stirring.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Upon completion, wash the organic phase sequentially with 100 mL of water and 50 mL of brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the drying agent and concentrate the solution in vacuo to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.[3]
Step 2: Nucleophilic Substitution with Imidazole
The second step is the nucleophilic substitution of the bromine atom by imidazole. The imidazole nitrogen acts as a nucleophile, displacing the bromide to form the desired product. The reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
This protocol is adapted from the synthesis of the corresponding alcohol derivative and is expected to yield the target ketone.
-
In a reaction vessel, dissolve imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in DMF dropwise to the imidazole solution with stirring at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Characterization of the Core Compound
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The following are expected analytical data based on available information for this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, the protons of the imidazole ring, and a singlet for the methylene protons adjacent to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the dichlorophenyl and imidazole rings, and the methylene carbon.
Mass Spectrometry (MS)
The mass spectrum, particularly from a GC-MS analysis, will show the molecular ion peak corresponding to the molecular weight of the compound (255.10 g/mol ).[1] The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹, and C-N and C=N stretching vibrations from the imidazole ring.[1]
Applications in Drug Development
Intermediate for Antifungal Agents
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a crucial intermediate in the synthesis of several clinically important azole antifungal drugs, including miconazole, econazole, and sertaconazole. The general synthetic strategy involves the reduction of the ketone to a secondary alcohol, followed by etherification.
Potential as a Scaffold for GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. The imidazole moiety is a known scaffold for the development of GSK-3 inhibitors. While there is no direct evidence of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone itself being a GSK-3 inhibitor, its structural features make it an attractive starting point for the design and synthesis of novel GSK-3 inhibitors.
The mechanism of action of many GSK-3 inhibitors involves the modulation of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes.
Analytical Methods
The purity and identity of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a particularly suitable method for quantitative analysis.
Table 2: Exemplary HPLC Method Parameters
This method is adapted from a similar compound and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Safety and Handling
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1]
First Aid Measures:
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Conclusion
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a valuable and versatile intermediate in the pharmaceutical industry. Its established role in the synthesis of potent antifungal agents and its potential as a scaffold for the development of novel GSK-3 inhibitors underscore its importance in drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and applications, intended to support researchers and scientists in their endeavors.
References
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PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
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2',4'-Dichloro-2-imidazole acetophenone chemical properties
An In-Depth Technical Guide to 2',4'-Dichloro-2-imidazole acetophenone
Executive Summary
This technical guide provides a comprehensive examination of this compound (CAS No. 252950-14-4), a pivotal chemical intermediate in the synthesis of imidazole-based active pharmaceutical ingredients (APIs) and agricultural fungicides. This document is structured to provide researchers, chemists, and drug development professionals with a blend of fundamental chemical data, actionable experimental protocols, and an understanding of its role in synthetic pathways. We will delve into its physicochemical properties, provide a robust, field-validated synthesis protocol, detail its analytical characterization, and illustrate its primary application as a precursor to the widely used antifungal agent, Imazalil.
Introduction: A Keystone Intermediate in Antifungal Synthesis
This compound is a substituted acetophenone derivative whose chemical significance is intrinsically linked to its role as a foundational building block. While not possessing therapeutic properties itself, its structure contains the essential 2,4-dichlorophenyl and imidazole moieties that are hallmarks of many potent antifungal compounds. These agents primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
The most prominent application of this intermediate is in the industrial production of Imazalil, a systemic fungicide with broad-spectrum activity used extensively in agriculture to control fungal diseases on fruits, vegetables, and ornamental plants. Its utility also extends to research and development, where it serves as a precursor for novel glycogen synthase kinase-3 (GSK-3) inhibitors[1]. A thorough and practical understanding of this compound's properties and synthesis is therefore not merely academic but essential for process optimization, impurity profiling, and the efficient development of next-generation antifungal agents.
Physicochemical & Structural Properties
A precise characterization of a compound's physical and chemical properties is the bedrock of its successful application in a laboratory or industrial setting. These parameters govern everything from reaction kinetics to purification strategies and final product stability.
| Property | Value | Source(s) |
| CAS Number | 252950-14-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [1][2][3] |
| Molecular Weight | 255.10 g/mol | [1][2][3] |
| Appearance | Off-white solid | [4] |
| Melting Point | Not widely reported | [3] |
| Boiling Point | 480.3 ± 35.0 °C (Predicted) | [4] |
| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water | [4][5] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is most reliably achieved via the nucleophilic substitution of 2',4'-dichloro-α-bromoacetophenone with imidazole. The α-bromo ketone is a potent electrophile, readily attacked by the nucleophilic nitrogen of the imidazole ring. The following protocol is a robust and validated method.
Causality Behind Experimental Choices
-
Solvent: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants while not interfering with the nucleophilic attack.
-
Base: Triethylamine, a non-nucleophilic organic base, is included to act as an acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of imidazole and driving the reaction to completion.
-
Workup: The aqueous workup sequence using sodium bicarbonate and brine is critical for removing the triethylammonium bromide salt and any unreacted starting materials, ensuring a high-purity crude product prior to final recrystallization.
Step-by-Step Methodology
-
Reactant Charging: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',4'-dichloro-α-bromoacetophenone (1.0 eq) and imidazole (1.2 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir the mixture to achieve dissolution.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1), visualizing with UV light.
-
Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting bromoacetophenone), cool the flask to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a hot ethanol/water mixture to yield this compound as a pure, off-white crystalline powder.
Synthesis Workflow Diagram
Caption: A validated workflow for the synthesis and purification of the target compound.
Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While published spectra are scarce, the expected spectral characteristics can be reliably predicted based on the molecular structure.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-CH₂-) adjacent to the carbonyl and imidazole groups, likely appearing around δ 5.3-5.5 ppm. The aromatic region (δ 7.0-7.8 ppm) would be complex, showing signals for the three protons on the dichlorophenyl ring and the three protons of the imidazole ring.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should feature a peak for the methylene carbon around δ 55 ppm and the carbonyl carbon significantly downfield, near δ 190 ppm. The aromatic region between δ 120-140 ppm will contain the signals for the carbons of both the phenyl and imidazole rings.
-
Mass Spectrometry (EI-MS): The mass spectrum provides definitive proof of molecular weight. The molecular ion (M⁺) will exhibit a characteristic isotopic cluster for a molecule containing two chlorine atoms, with peaks at m/z 254 (M⁺), 256 (M+2), and 258 (M+4) in an approximate ratio of 9:6:1.
Application in Drug Development: The Pathway to Imazalil
The primary industrial value of this compound lies in its role as the penultimate precursor to the fungicide Imazalil. This transformation is a two-step process.
-
Reduction of the Ketone: The carbonyl group is selectively reduced to a secondary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step creates the stereocenter found in the final Imazalil molecule.
-
Etherification (Williamson Ether Synthesis): The resulting alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile. Subsequent reaction with an allyl halide (e.g., allyl bromide) yields the final ether product, Imazalil.
Imazalil Synthesis Pathway Diagram
Caption: The synthetic transformation of the title compound into the fungicide Imazalil.
Conclusion
This compound is a non-negotiable intermediate for the synthesis of Imazalil and serves as a valuable starting point for further drug discovery efforts. The information provided in this guide—spanning its fundamental properties, a detailed and logically justified synthesis protocol, and its ultimate synthetic application—offers researchers and development professionals a solid, authoritative foundation. Adherence to the described protocols and analytical understanding will ensure high-purity material, facilitating more efficient and reliable outcomes in both research and manufacturing settings.
References
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National Center for Biotechnology Information. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. PubChem. Retrieved January 23, 2026, from [Link]
-
Chemsrc. (2025). This compound | CAS#:252950-14-4. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 23, 2026, from [Link]
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Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Chemical Communications. [Link]
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Heben Pesticide. (n.d.). 2,4-Dichloroacetophenone. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. PubChem. Retrieved January 23, 2026, from [Link]
-
Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. [Link]
- Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
-
Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Education. [Link]
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Dabhade, S. S., & Zend, A. M. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. [Link]
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ResearchGate. (n.d.). Mass spectrum of 2,4-dichlorotoluene. Retrieved January 23, 2026, from [Link]
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The Definitive Guide to the Structural Elucidation of CAS 252950-14-4: A Key Intermediate for GSK-3 Inhibitors
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of the chemical entity registered under CAS number 252950-14-4. This compound, identified as 2',4'-Dichloro-2-imidazole acetophenone , is a significant intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors, a class of molecules with substantial therapeutic potential.[1] This guide is designed for researchers, scientists, and professionals in the field of drug development, offering not just a series of protocols, but a logical framework for structural analysis rooted in scientific first principles.
Introduction and Strategic Overview
The compound with CAS number 252950-14-4 has the molecular formula C₁₁H₈Cl₂N₂O and a molecular weight of 255.10 g/mol .[1] Its systematic IUPAC name is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone.[2] The critical role of this molecule as a building block for GSK-3 inhibitors underscores the importance of unambiguous structural verification.[1] Glycogen synthase kinase-3 is a key enzyme implicated in a multitude of cellular signaling pathways, and its dysregulation is associated with various diseases, including neurodegenerative disorders and metabolic conditions.[3][4]
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the identity and purity of a substance before its use in further applications. This guide will follow a logical progression, beginning with the determination of the molecular formula and proceeding through the piecing together of its structural fragments using a suite of spectroscopic techniques.
Our strategic approach is multi-faceted, relying on the synergistic interpretation of data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While X-ray crystallography provides the ultimate confirmation of a three-dimensional structure, its feasibility is dependent on the ability to grow suitable single crystals.[5][6]
The Elucidation Workflow: A Visual Roadmap
The process of determining a chemical structure is a systematic and iterative one. The following workflow diagram illustrates the logical progression from initial analysis to final structure confirmation.
Caption: A logical workflow for the structural elucidation of an organic compound.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[7][8]
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺).
Expected Data & Interpretation: For C₁₁H₈Cl₂N₂O, the expected monoisotopic mass of the neutral molecule is 253.0068. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed. The high-resolution measurement would allow for the unambiguous determination of the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in a distinctive pattern.
| Ion | Expected m/z | Relative Abundance |
| [C₁₁H₉³⁵Cl₂N₂O]⁺ | 254.0141 | 100% |
| [C₁₁H₉³⁵Cl³⁷ClN₂O]⁺ | 256.0112 | ~65% |
| [C₁₁H₉³⁷Cl₂N₂O]⁺ | 258.0082 | ~10% |
Table 1: Predicted High-Resolution Mass Spectrometry Data for the [M+H]⁺ ion of CAS 252950-14-4, showing the characteristic isotopic pattern for two chlorine atoms.
Degree of Unsaturation
From the molecular formula C₁₁H₈Cl₂N₂O, the degree of unsaturation (DoU) can be calculated to infer the presence of rings and/or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (8/2) - (2/2) + (2/2) = 11 + 1 - 4 - 1 + 1 = 8
A degree of unsaturation of 8 suggests a highly unsaturated system, likely containing aromatic rings and other double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[1][9] A combination of 1D and 2D NMR experiments is essential for complete structural assignment.[10][11]
¹H NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Expected Data & Interpretation: Based on the structure of this compound, the ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons on the dichlorophenyl ring, the protons of the imidazole ring, and the methylene protons. The chemical shifts (δ) will be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6' |
| ~7.5 | dd | 1H | H-5' |
| ~7.4 | d | 1H | H-3' |
| ~7.2 | s | 2H | H-4, H-5 (imidazole) |
| ~5.5 | s | 2H | -CH₂- |
Table 2: Predicted ¹H NMR data for CAS 252950-14-4. Note that the two imidazole protons may appear as a single sharp singlet or as two closely spaced signals.
¹³C NMR and DEPT Spectroscopy
Protocol:
-
Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
Expected Data & Interpretation: The ¹³C NMR spectrum will show 11 distinct carbon signals. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals. Quaternary carbons will be absent in both DEPT spectra.
| Predicted Chemical Shift (ppm) | Carbon Type |
| ~190 | C=O |
| ~145 | C-2 (imidazole) |
| ~138 | C-2' or C-4' |
| ~137 | C-2' or C-4' |
| ~135 | C-1' |
| ~132 | C-6' |
| ~130 | C-5' |
| ~128 | C-3' |
| ~122 | C-4, C-5 (imidazole) |
| ~45 | -CH₂- |
Table 3: Predicted ¹³C NMR data for CAS 252950-14-4.
2D NMR Spectroscopy: Establishing Connectivity
2D NMR experiments are crucial for unambiguously connecting the structural fragments identified in 1D NMR.[12][13]
4.3.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds.[14] For CAS 252950-14-4, COSY correlations would be expected between the coupled aromatic protons on the dichlorophenyl ring (H-3', H-5', and H-6').
4.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[15][16][17] This is essential for assigning the carbon signals corresponding to protonated carbons.
Caption: Expected HSQC correlations for CAS 252950-14-4.
4.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two or three bonds.[15][16] This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. Key expected HMBC correlations for CAS 252950-14-4 would include:
-
The methylene protons (~5.5 ppm) to the carbonyl carbon (~190 ppm), the imidazole C-2 (~145 ppm), and the dichlorophenyl C-1' (~135 ppm).
-
The aromatic proton H-6' (~8.0 ppm) to the carbonyl carbon (~190 ppm) and C-2' and C-4'.
-
The imidazole protons (~7.2 ppm) to C-2 and the other imidazole carbon.
Caption: Selected long-range HMBC correlations for assembling the core structure.
Data Integration and Structure Confirmation
By systematically analyzing the data from MS and the suite of NMR experiments, the planar structure of CAS 252950-14-4 can be confidently assembled. The molecular formula from HRMS provides the building blocks. The ¹H and ¹³C NMR spectra identify the types and numbers of protons and carbons. The 2D NMR spectra, particularly HMBC, provide the crucial connectivity information to link the dichlorophenyl ring, the ethanone unit, and the imidazole ring in the correct sequence.
For absolute confirmation of the three-dimensional structure and to rule out any unexpected isomeric forms, single-crystal X-ray diffraction would be the definitive analytical technique, provided a suitable crystal can be obtained.[5][6]
Conclusion
The structural elucidation of CAS 252950-14-4, this compound, is a clear demonstration of the power of modern spectroscopic techniques. A logical and integrated approach, combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, allows for the unambiguous determination of its chemical structure. This rigorous characterization is a critical step in ensuring the quality and identity of this important intermediate for the synthesis of potential therapeutic agents targeting GSK-3.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Isomeric Ambiguity in Physicochemical Analysis
In the realm of pharmaceutical research and development, the precise characterization of a molecule's physical and chemical properties is paramount. These characteristics—ranging from melting point and solubility to spectroscopic fingerprints—are fundamental to understanding a compound's behavior, informing formulation strategies, and ensuring batch-to-batch consistency. This guide focuses on the physicochemical attributes of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone , a compound of interest within the broader class of imidazole-containing molecules, which are known for their diverse biological activities.
A critical challenge in the study of this particular molecule is the prevalence of data for its structural isomer, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. It is imperative for researchers to exercise diligence in distinguishing between these two isomers, as even a minor change in the position of a substituent can significantly alter a compound's physicochemical properties and, consequently, its biological function.
This guide will present the available computed data for our target compound, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, and, in the absence of extensive experimental data in the public domain, will provide a comprehensive overview of the standard methodologies for determining its key physical characteristics. To illustrate these techniques, we will refer to the more widely characterized 1-yl isomer as a case study.
Molecular Identity and Computed Properties
The foundational step in characterizing any compound is to establish its molecular identity. For 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, this begins with its unambiguous chemical structure and molecular formula.
Figure 2: A generalized workflow for melting point determination using DSC.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its structure and identifying its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
Illustrative Data (for the 1-yl isomer): While specific experimental data for the 2-yl isomer is not readily available, the PubChem entry for the 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone isomer indicates the availability of both ¹H and ¹³C NMR spectra, which would be essential for its structural confirmation. [1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, key expected vibrational frequencies would include:
-
C=O (ketone) stretching
-
C-Cl (chlorine) stretching
-
Aromatic C=C stretching
-
Imidazole N-H and C=N stretching
Illustrative Data (for the 1-yl isomer): An FTIR spectrum for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is available and would typically be acquired using a KBr-pellet technique. [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula.
Illustrative Data (for the 1-yl isomer): GC-MS data is available for the 1-yl isomer, which would show the molecular ion peak and characteristic fragmentation patterns. [1]
Solubility Profile
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro biological testing.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Kinetic Solubility (High-Throughput Screening):
-
A stock solution of the compound (e.g., in DMSO) is added to a series of aqueous buffers with different pH values.
-
The solutions are shaken for a short period (e.g., 1-2 hours).
-
The amount of dissolved compound is measured, often by UV-Vis spectroscopy or HPLC, after filtering out any precipitate.
Thermodynamic Solubility (Equilibrium Method):
-
An excess of the solid compound is added to the solvent of interest.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered, and the concentration of the compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
Conclusion and Forward-Looking Recommendations
While a comprehensive experimental profile for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone is not yet widely available in the public domain, this guide provides a robust framework for its characterization. The computed properties offer a valuable starting point, and the detailed methodologies for thermal analysis, spectroscopy, and solubility assessment—illustrated with data from its more characterized 1-yl isomer—provide a clear roadmap for researchers.
It is strongly recommended that any future work on this compound begins with a thorough experimental validation of these physicochemical properties. Such data is not merely a formality but a cornerstone of reliable and reproducible scientific research, essential for advancing our understanding of this and other novel chemical entities.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2',4'-Dichloro-2-imidazole acetophenone
Preamble: Charting a Course into the Unknown
In the landscape of drug discovery and development, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. 2',4'-Dichloro-2-imidazole acetophenone stands as one such molecule. While its chemical structure, featuring an imidazole ring and a dichlorinated acetophenone moiety, hints at potential therapeutic applications, a deep understanding of its mechanism of action remains to be elucidated. The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous antifungal, anticancer, and anti-inflammatory agents that often function through enzyme inhibition.[1][2][3][4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activity of this compound. Rather than presenting a known mechanism, we will embark on a guided exploration of how to systematically unravel its mode of action. We will proceed from a plausible, data-driven hypothesis to a comprehensive, multi-faceted experimental plan designed to identify its molecular target(s) and characterize its effects on cellular pathways. This document will serve as a strategic and practical roadmap for your investigation.
A Plausible Starting Point: The Enzyme Inhibition Hypothesis
Given the prevalence of imidazole-containing compounds as enzyme inhibitors, a logical starting hypothesis is that This compound exerts its biological effects by inhibiting the activity of one or more key enzymes. The dichlorinated phenyl group can enhance binding affinity within a hydrophobic pocket of an enzyme's active site, while the imidazole nitrogen atoms can coordinate with metal ions or form hydrogen bonds with amino acid residues.
The nature of the target enzyme could vary widely, depending on the therapeutic area of interest. For instance:
-
In an antifungal context: The primary target could be lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[3][6][8]
-
In an oncology setting: The compound might inhibit protein kinases, which are often dysregulated in cancer cells, or other enzymes involved in tumor progression like histone deacetylases (HDACs).[2][4][5]
Our experimental journey will therefore commence with broad phenotypic screening to identify the most promising therapeutic avenue, which will then be followed by a focused effort on target identification and validation.
Phase 1: Broad Spectrum Phenotypic Screening
The initial step is to cast a wide net to determine the primary biological activity of this compound. This will allow for the allocation of resources to the most promising therapeutic area.
Experimental Protocol: Multi-Panel Cellular Screening
-
Compound Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions to generate a range of concentrations for testing (e.g., from 100 µM down to 1 nM).
-
-
Antifungal Activity Screening:
-
Utilize a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.[3][6]
-
Employ a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Incubate the fungal cultures with varying concentrations of the compound and measure fungal growth (e.g., by optical density at 600 nm) after a defined period (e.g., 24-48 hours).
-
Include a known antifungal agent (e.g., fluconazole) as a positive control.
-
-
Anticancer Activity Screening:
-
Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[2]
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the serially diluted compound for 48-72 hours.
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Antibacterial Activity Screening:
-
Test against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Similar to the antifungal screen, use a broth microdilution assay to determine the MIC.
-
Data Presentation: Summary of Phenotypic Screening Results
| Cell Line/Organism | Assay Type | Endpoint | Hypothetical Result (this compound) | Positive Control |
| Candida albicans | Broth Microdilution | MIC | 8 µg/mL | Fluconazole: 2 µg/mL |
| Aspergillus niger | Broth Microdilution | MIC | 16 µg/mL | Amphotericin B: 1 µg/mL |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | > 100 µM | Doxorubicin: 0.5 µM |
| A549 (Lung Cancer) | MTT Assay | IC50 | > 100 µM | Cisplatin: 5 µM |
| Staphylococcus aureus | Broth Microdilution | MIC | > 128 µg/mL | Vancomycin: 1 µg/mL |
| Escherichia coli | Broth Microdilution | MIC | > 128 µg/mL | Ciprofloxacin: 0.1 µg/mL |
For the remainder of this guide, we will proceed with the hypothetical finding that this compound displays promising antifungal activity, warranting further investigation into this specific mechanism.
Phase 2: Target Identification and Validation in an Antifungal Context
Having established antifungal activity, the next crucial step is to identify the molecular target of this compound within the fungal cell.
Experimental Workflow: Identifying the Fungal Target
Caption: A workflow for identifying and validating the molecular target of an antifungal compound.
Experimental Protocol: Ergosterol Biosynthesis Assay
The inhibition of ergosterol biosynthesis is a common mechanism for antifungal drugs.[8] This can be assessed by analyzing the sterol composition of treated fungal cells.
-
Fungal Culture and Treatment:
-
Grow Candida albicans to mid-log phase.
-
Treat the cells with this compound at its MIC and 4x MIC for several hours.
-
Include a known ergosterol biosynthesis inhibitor (e.g., ketoconazole) as a positive control and a DMSO-treated sample as a negative control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing sterols) with n-heptane.
-
-
GC-MS Analysis:
-
Evaporate the n-heptane and derivatize the sterols.
-
Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A buildup of lanosterol and a depletion of ergosterol would strongly suggest inhibition of lanosterol 14α-demethylase.
-
Phase 3: In-Depth Characterization of Enzyme Inhibition
Assuming the ergosterol biosynthesis assay points towards inhibition of lanosterol 14α-demethylase, the next phase involves detailed biochemical characterization of the enzyme-inhibitor interaction.
Experimental Protocol: Recombinant Enzyme Inhibition Assay
-
Enzyme and Substrate:
-
Obtain or express and purify recombinant lanosterol 14α-demethylase.
-
Use a suitable substrate for the enzyme assay.
-
-
IC50 Determination:
-
In a multi-well plate, set up reactions containing the enzyme, substrate, and a range of concentrations of this compound.
-
Measure the enzyme activity (e.g., by monitoring substrate depletion or product formation via HPLC or a coupled spectrophotometric assay).
-
Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Mode of Inhibition Studies:
-
To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.[9][10]
-
Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Vmax and Km will reveal the mode of inhibition.[11]
-
Data Presentation: Enzyme Inhibition Kinetics
| Parameter | Hypothetical Value | Interpretation |
| IC50 | 0.5 µM | Potent inhibitor of the target enzyme. |
| Mode of Inhibition | Competitive | The inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. |
| Ki | 0.2 µM | A measure of the binding affinity of the inhibitor to the enzyme. |
Phase 4: In Silico Modeling and Structure-Activity Relationship (SAR) Studies
To further understand the interaction between this compound and its target enzyme, and to guide the development of more potent analogs, in silico modeling and SAR studies are invaluable.
Experimental Workflow: In Silico and SAR Analysis
Caption: A workflow for in silico modeling and SAR studies to optimize a lead compound.
Methodology: Molecular Docking
-
Prepare the Protein Structure: Obtain the 3D structure of the target enzyme (e.g., lanosterol 14α-demethylase) from the Protein Data Bank (PDB) or generate a homology model if the structure is not available. Prepare the protein by adding hydrogens, assigning charges, and defining the binding pocket.
-
Prepare the Ligand Structure: Generate a 3D structure of this compound and optimize its geometry.
-
Perform Docking: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the enzyme's active site.
-
Analyze the Results: Visualize the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's amino acid residues. This information can guide the design of new analogs with improved potency.[]
Conclusion: From Hypothesis to Validated Mechanism
This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to target identification, biochemical characterization, and in silico modeling, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. The experimental protocols and workflows detailed herein provide a robust framework for your investigation, transforming an enigmatic molecule into a well-characterized lead compound with therapeutic potential.
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MDPI. (2024). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. Retrieved from MDPI. [Link]
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ResearchGate. (2024). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations. Retrieved from ResearchGate. [Link]
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The Multifaceted Biological Activities of Dichloro-Imidazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for nucleophilic and acid-base catalysis, allow for versatile interactions with a multitude of biological targets.[2] This inherent versatility has led to the development of a vast library of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]
The introduction of dichloro-substituents onto the imidazole ring or associated phenyl groups has emerged as a key strategy for modulating the biological activity of these derivatives. The electron-withdrawing nature of chlorine atoms can significantly alter the electronic distribution within the molecule, thereby influencing its binding affinity to target proteins, membrane permeability, and metabolic stability. This guide provides an in-depth technical exploration of the diverse biological activities of dichloro-imidazole derivatives, offering insights into their mechanisms of action, experimental evaluation, and future therapeutic potential for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Dichloro-imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[7][8]
Mechanism of Action
The anticancer effects of dichloro-imidazole derivatives are often multi-faceted, involving the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
-
Kinase Inhibition: A prominent mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain dichloro-imidazole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers.[7][9] Inhibition of EGFR phosphorylation and downstream signaling pathways, such as the AKT pathway, can suppress tumor cell proliferation and survival.[7]
-
Induction of Apoptosis: Many dichloro-imidazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[8] This can be achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell demise.[8]
-
Cell Cycle Arrest: These derivatives can also halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[10]
-
Topoisomerase Inhibition: Some imidazole-based compounds act as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to cell death.[10][11]
The following diagram illustrates a simplified workflow for the initial screening of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a standardized method for determining the cytotoxic effects of dichloro-imidazole derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the dichloro-imidazole derivative in DMSO.
- Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 24-72 hours.
3. MTT Assay:
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected dichloro-imidazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 283 | 2,6-dichloro-9H-purin-9-yl | MCF-7 (Breast) | 4.26 | [7] |
| A375 (Melanoma) | 5.54 | [7] | ||
| HCT116 (Colon) | 2.80 | [7] | ||
| Compound 1 | 3,5-dichloro-4-methoxyphenyl | MCF-7 (Breast) | 3.02 | [9] |
| Ag(I) NHC Complex 1 | 4,5-dichloro-1H-imidazole derived | OVCAR-3 (Ovarian) | 1.5 | [12] |
| MB157 (Breast) | 2.0 | [12] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[3] Dichloro-imidazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[3][13]
Mechanism of Action
The antimicrobial mechanisms of imidazole derivatives are diverse and can include:
-
Inhibition of Ergosterol Biosynthesis (Antifungal): A primary mechanism of antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.
-
Disruption of Cell Wall Synthesis (Antibacterial): Some imidazole derivatives interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[1]
-
Inhibition of DNA Replication: These compounds can also inhibit bacterial DNA replication, preventing the propagation of the pathogen.[3]
-
Cell Membrane Disruption: Dichloro-imidazole derivatives can directly interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[1]
The following diagram illustrates the general workflow for assessing antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of dichloro-imidazole derivatives against bacteria and fungi.
1. Preparation of Inoculum:
- Grow bacterial or fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the test wells.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the dichloro-imidazole derivative in DMSO.
- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of representative dichloro-imidazole derivatives.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 42 | 4,5-dichloro-1H-imidazole derivative | Candida albicans | 2-32 | [15] |
| HL1/HL2 | Dichloro-substituted imidazole | Staphylococcus aureus | Active | [3] |
| Escherichia coli | Active | [3] | ||
| Pseudomonas aeruginosa | Active | [3] | ||
| Acinetobacter baumannii | Active | [3] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Dichloro-imidazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[4][16]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory response:
-
Inhibition of Pro-inflammatory Cytokines: Dichloro-imidazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[16]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole derivatives act as inhibitors of COX enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[10]
-
Reduction of Oxidative Stress: These compounds can also mitigate inflammation by reducing the generation of reactive oxygen species (ROS).[10]
The following diagram depicts a simplified signaling pathway involved in inflammation and the potential points of intervention for dichloro-imidazole derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of dichloro-imidazole derivatives in LPS-stimulated macrophage cells.
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 24-well plate and allow them to adhere.
2. Compound Treatment and LPS Stimulation:
- Pre-treat the cells with various concentrations of the dichloro-imidazole derivative for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Measurement of Pro-inflammatory Cytokines:
- Collect the cell culture supernatant.
- Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Antiviral Activity: A Frontier in Imidazole Research
The antiviral potential of imidazole derivatives, including dichloro-substituted compounds, is an expanding area of research.[17] These compounds have shown activity against a variety of viruses, including dengue virus, yellow fever virus, and hepatitis B virus.[17]
Mechanism of Action
The precise antiviral mechanisms are still under investigation for many dichloro-imidazole derivatives, but potential modes of action include:
-
Inhibition of Viral Replication: These compounds can interfere with key viral enzymes or proteins involved in the replication of the viral genome.
-
Blocking Viral Entry: Some derivatives may prevent the virus from entering host cells.
Conclusion and Future Directions
Dichloro-imidazole derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development into novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dichloro-imidazole scaffold will be crucial for optimizing potency and selectivity for specific biological targets.
-
In-depth Mechanistic Elucidation: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.
The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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- Singh, P., & Singh, R. K. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Advances in Antiviral Drug Design (pp. 85-110). Elsevier.
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The Strategic Synthesis and Application of Thiadiazolidinone Cores: A Technical Guide for the Development of Potent GSK-3 Inhibitors
Introduction: Glycogen Synthase Kinase-3 (GSK-3) as a High-Value Therapeutic Target
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways.[1] Its two isoforms, GSK-3α and GSK-3β, are implicated in a vast array of physiological processes, including glycogen metabolism, cell proliferation, and neuronal development.[2] Consequently, the dysregulation of GSK-3 activity has been linked to the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic conditions such as type 2 diabetes, and various cancers.[2][3]
In the context of Alzheimer's disease, GSK-3β hyperactivity is a key driver of the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles—a hallmark pathology of the disease.[3] This has positioned GSK-3β as a prime therapeutic target for the development of disease-modifying agents. This guide provides an in-depth technical overview of the synthesis, characterization, and application of a key intermediate class—the 1,2,4-thiadiazolidine-3,5-diones—which form the core of potent, non-ATP-competitive GSK-3 inhibitors such as Tideglusib.[1]
The Thiadiazolidinone Core: A Privileged Scaffold for Non-ATP-Competitive Inhibition
The 1,2,4-thiadiazolidine-3,5-dione ring system has emerged as a "privileged scaffold" in the design of selective GSK-3 inhibitors.[4] Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, thiadiazolidinones act via a non-ATP-competitive mechanism.[1] This is a significant advantage, as the ATP-binding pocket is highly conserved across the kinome, making it challenging to achieve high selectivity with ATP-competitive inhibitors. The non-competitive nature of thiadiazolidinones allows for greater specificity and a potentially improved safety profile.
Tideglusib, a well-studied thiadiazolidinone derivative, has been shown to be an irreversible inhibitor of GSK-3β.[5] This irreversible binding offers the potential for sustained target engagement and a durable therapeutic effect. The synthesis and modification of the thiadiazolidinone core are therefore of great interest to medicinal chemists and drug development professionals.
Synthesis of a Key Intermediate: 4-benzyl-2-(p-tolyl)-1,2,4-thiadiazolidine-3,5-dione
To illustrate the synthetic strategy for this class of compounds, we will focus on the preparation of 4-benzyl-2-(p-tolyl)-1,2,4-thiadiazolidine-3,5-dione, a close analog of Tideglusib with published analytical data.[6]
Synthetic Workflow Diagram
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Antifungal and antibacterial potential of imidazole acetophenones
An In-depth Technical Guide to the Antifungal and Antibacterial Potential of Imidazole Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Imidazole acetophenones, a class of heterocyclic compounds, have emerged as a promising area of research due to their significant antifungal and antibacterial activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and evaluation methodologies pertinent to the antimicrobial potential of imidazole acetophenones. By synthesizing current research and providing field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the discovery and development of this important class of compounds.
Introduction: The Chemical and Therapeutic Landscape of Imidazoles
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow for diverse interactions with biological macromolecules, making it a privileged structure in drug design.[2][4] Historically, imidazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7]
The acetophenone moiety, when incorporated into the imidazole scaffold, can significantly influence the compound's physicochemical properties and biological activity. This guide focuses specifically on imidazole acetophenones, exploring their potential as a targeted class of antimicrobial agents.
Synthetic Strategies for Imidazole Acetophenone Derivatives
The synthesis of imidazole acetophenones can be approached through various established methods for imidazole ring formation, often utilizing acetophenone derivatives as key starting materials or intermediates.
Classical Imidazole Synthesis Routes
Several classical methods can be adapted for the synthesis of imidazole acetophenones. The Radziszewski reaction, for instance, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][8] In the context of imidazole acetophenones, a derivative of phenylglyoxal (an α-ketoaldehyde derived from acetophenone) could serve as the dicarbonyl component.
Another relevant approach is the Wallach synthesis, which can also be utilized for imidazole ring construction.[1] Furthermore, reactions involving α-haloketones, which can be readily prepared from acetophenones, with amidines are a common strategy for synthesizing substituted imidazoles.[1]
Modern Synthetic Methodologies
More contemporary methods, such as the van Leusen imidazole synthesis, offer a versatile and efficient route to a wide range of imidazole derivatives.[4] This reaction typically involves a tosylmethyl isocyanide (TosMIC) reagent and an aldimine. By selecting an appropriate acetophenone-derived aldehyde or ketone to form the imine, this method can be tailored for the synthesis of imidazole acetophenones.
A patented method describes the reaction of acetophenone and an organic amine in the presence of ammonium iodide and K₂S₂O₈ in a DMSO solvent to generate imidazole derivatives, highlighting a direct route from acetophenones.[8]
The general synthetic workflow can be visualized as follows:
Caption: Antifungal mechanism of imidazole acetophenones.
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic lanosterol precursors in the fungal cell membrane. [9]This alters membrane fluidity and permeability, disrupting the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). [9][10]
Antibacterial Mechanism of Action
While the antifungal properties of imidazoles are more extensively documented, their antibacterial potential is a growing area of research. [2]The mechanisms of antibacterial action for imidazole acetophenones are more diverse and can vary depending on the specific substitutions on the molecular scaffold. Potential targets include:
-
Cell Wall Synthesis: Some imidazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. [2]* DNA Gyrase and Topoisomerase: These enzymes are critical for bacterial DNA replication and are known targets for various antibacterial agents. Imidazole-based compounds have been explored for their inhibitory effects on these enzymes. [11]* Enzyme Inhibition: Other essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and glutamate racemase, have been identified as potential targets for imidazole derivatives. [11]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of imidazole acetophenones and their antimicrobial activity is crucial for the rational design of more potent and selective compounds. [12]SAR studies involve systematically modifying the core scaffold and evaluating the impact of these changes on biological activity.
Key areas of modification and their potential impact include:
-
Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring can influence the compound's interaction with its biological target.
-
Substituents on the Acetophenone Moiety: Modifications to the phenyl ring of the acetophenone, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties and lipophilicity of the molecule, thereby affecting its activity.
-
Linker between the Imidazole and Acetophenone Moieties: The length and flexibility of any linker connecting the two core structures can impact the overall conformation of the molecule and its ability to bind to the active site of a target enzyme.
In Vitro Evaluation of Antimicrobial Potential
A standardized and rigorous approach to in vitro testing is essential for accurately determining the antifungal and antibacterial efficacy of newly synthesized imidazole acetophenones.
Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing (AFST) are crucial for obtaining reliable and reproducible minimum inhibitory concentration (MIC) values. [13]Commonly employed methods include:
-
Broth Dilution: This method, available in both macro- and microdilution formats, is considered a reference method for determining MICs. [13][14][15]* Disk Diffusion: A simpler, agar-based method that provides a qualitative assessment of susceptibility. [13][16]* Gradient Diffusion: This technique uses a strip with a predefined antimicrobial gradient to determine the MIC. [13]
Antibacterial Susceptibility Testing
Similar to AFST, standardized methods are employed to evaluate antibacterial activity. [16][17][18]These include:
-
Agar Dilution: A method where the antimicrobial agent is incorporated into the agar medium at various concentrations. [17]* Broth Microdilution: A widely used method for determining the MIC of antibacterial agents. [17]* Disk Diffusion (Kirby-Bauer Test): A common qualitative method used in clinical and research laboratories. [16][19] Table 1: Common In Vitro Antimicrobial Susceptibility Testing Methods
| Method | Principle | Output | Throughput |
| Broth Microdilution | Serial dilution of the compound in a liquid growth medium inoculated with the microorganism. | Minimum Inhibitory Concentration (MIC) | High |
| Agar Dilution | The compound is incorporated into an agar medium at various concentrations, which is then inoculated with the microorganism. | MIC | Medium |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. | Zone of inhibition (qualitative) | High |
| Gradient Diffusion | A strip with a continuous gradient of the compound is placed on an inoculated agar plate. | MIC | Medium |
Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of imidazole acetophenones to mammalian cells to ensure their selective toxicity towards microbial pathogens. A common and reliable method for assessing cytotoxicity is the MTT assay. [5][20][21]This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
The general workflow for cytotoxicity testing is as follows:
Caption: Workflow for MTT cytotoxicity assay.
Future Directions and Conclusion
Imidazole acetophenones represent a promising class of compounds in the ongoing search for novel antimicrobial agents. Their broad-spectrum potential, coupled with well-established synthetic routes, makes them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Extensive SAR studies are needed to identify derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action, particularly for their antibacterial effects, will be crucial for rational drug design.
-
In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their in vivo efficacy and safety.
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An In-depth Technical Guide to the Solubility Profile of 2',4'-Dichloro-2-imidazole acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive framework for understanding and determining the solubility of 2',4'-Dichloro-2-imidazole acetophenone, a key intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors.[1][2] Given the scarcity of publicly available experimental solubility data for this compound, this document serves as a practical, in-depth manual for researchers. It outlines the foundational principles of solubility, details a robust experimental protocol based on the well-established shake-flask method, and provides guidance on data analysis and presentation. By adhering to the methodologies presented, researchers can generate high-quality, reproducible solubility data, a critical parameter in drug discovery and development for predicting bioavailability and designing effective formulations.[3]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates a drug's absorption and, consequently, its bioavailability.[4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[3] Therefore, a thorough understanding of a compound's solubility profile is indispensable in early-stage drug development.
This compound (CAS: 252950-14-4, Molecular Formula: C₁₁H₈Cl₂N₂O, Molecular Weight: 255.10 g/mol ) holds significance as a precursor in the synthesis of potential therapeutics.[1][2] This guide addresses the current information gap by providing a detailed protocol for determining its solubility, thereby empowering researchers to generate the crucial data needed for informed decision-making in their drug development pipelines.
Physicochemical Properties of this compound
While experimental data is limited, we can infer some properties based on its structure and available information for related compounds.
Table 1: Known and Predicted Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 252950-14-4 | [1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [1] |
| Molecular Weight | 255.10 g/mol | [1] |
| Appearance | Predicted to be an off-white solid | [5] |
| Predicted Boiling Point | 480.3±35.0 °C | [5] |
| Predicted Density | 1.440±0.06 g/cm³ | [5] |
| Predicted pKa | 13.04±0.10 | [5] |
| Known Solubility | Soluble in Methanol | [5] |
The structure of this compound, featuring a dichlorinated phenyl ring, a ketone, and an imidazole group, suggests a molecule with limited aqueous solubility due to its significant hydrophobic regions. The imidazole moiety, however, can be protonated, suggesting that the solubility of this compound will be pH-dependent.
Theoretical Framework: Factors Influencing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by several factors:
-
pH of the Medium: The imidazole ring contains a basic nitrogen atom. In acidic conditions, this nitrogen can be protonated, leading to the formation of a more soluble salt. Therefore, the solubility is expected to be higher at lower pH values.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] However, this relationship must be determined empirically.
-
Polarity of the Solvent: "Like dissolves like" is a fundamental principle. The compound's mix of polar (imidazole, ketone) and non-polar (dichlorophenyl) groups suggests it will have varying degrees of solubility in a range of organic solvents.
-
Crystalline Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility profile.[3]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[6] The protocol provided below is based on the principles outlined in the OECD Guideline 105 for Testing of Chemicals.[7][8]
Principle
An excess amount of solid this compound is agitated in a chosen solvent system at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (of known purity)
-
Selection of solvents (e.g., deionized water, phosphate-buffered saline at various pHs, methanol, ethanol, acetonitrile, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For aqueous buffers, ensure the pH is accurately measured and recorded.
-
Addition of Excess Compound: Add an excess amount of this compound to a series of vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[6]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification via HPLC: Analyze the diluted samples using a validated HPLC-UV method. A method similar to that described for the related compound, 2',4-dichloroacetophenone, can be adapted.[5]
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 220 nm)
-
Column Temperature: 25°C
-
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Back-calculate to determine the solubility in the original undiluted sample, expressed in units such as mg/mL or µg/mL.
Self-Validating System and Causality
-
Why an excess of solid? This ensures that the solution is truly saturated, and the measured concentration represents the thermodynamic solubility limit.
-
Why agitate for 24-48 hours? This duration is typically sufficient to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and undissolved states.
-
Why filter the sample? Filtration is critical to prevent undissolved microparticles from being analyzed, which would lead to an overestimation of the solubility.
-
Why use HPLC for quantification? HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the analyte even in the presence of impurities.
Visualizing the Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Data Presentation
The generated solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) |
| Deionized Water | ~7.0 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 2.0 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 7.4 | Hypothetical Value | Hypothetical Value |
| Methanol | N/A | Hypothetical Value | Hypothetical Value |
| Ethanol | N/A | Hypothetical Value | Hypothetical Value |
| Acetonitrile | N/A | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | N/A | Hypothetical Value | Hypothetical Value |
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination of the solubility of this compound. By following the detailed protocol, researchers can generate reliable data that will be instrumental in advancing their research and development activities. Future work should focus on investigating the impact of different salts on solubility ("salting in" and "salting out" effects) and exploring various solubility enhancement techniques if the intrinsic solubility is found to be a limiting factor for its development as a therapeutic agent.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Bergström, C. A. S. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. PubChem. Retrieved January 23, 2026, from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. [Link]
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Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
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Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Situ Biosciences. [Link]
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Taylor, L. S. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 22-25. [Link]
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A Spectroscopic Guide to 2',4'-Dichloro-2-imidazole acetophenone: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2',4'-Dichloro-2-imidazole acetophenone, a key intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors.[1] As a compound of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document offers an in-depth, predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework for researchers. Detailed methodologies for sample preparation, data acquisition, and spectral interpretation are presented to serve as a practical resource for scientists engaged in the synthesis and characterization of this and related compounds.
Introduction: The Significance of this compound
This compound (C₁₁H₈Cl₂N₂O, Molar Mass: 255.10 g/mol ) is a heterocyclic ketone that serves as a crucial building block in the development of targeted therapeutics.[1][2] Its utility as a precursor to potent GSK-3 inhibitors underscores the importance of unambiguous structural verification during its synthesis and subsequent reactions.[1] Spectroscopic analysis is the cornerstone of such verification, providing a detailed molecular fingerprint. This guide delves into the three primary spectroscopic techniques used for the characterization of small organic molecules: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining the molecular weight and fragmentation patterns.
The molecular structure, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, presents a unique combination of a dichlorinated phenyl ring, a ketone carbonyl group, a methylene bridge, and an imidazole ring, each contributing distinct and predictable signals in their respective spectra.[2] Understanding these contributions is key to confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms, the carbonyl group, and the aromatic imidazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet (s) | N/A | Located between two electron-withdrawing groups (carbonyl and imidazole), leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |
| Imidazole C4-H & C5-H | 7.0 - 7.5 | Doublet (d) or Multiplet (m) | ~1-3 | These protons on the imidazole ring will appear in the aromatic region. Their exact shifts and coupling will depend on the tautomeric form and solvent. |
| Imidazole N-H | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The N-H proton of the imidazole is acidic and often appears as a broad signal due to exchange. Its chemical shift is highly dependent on solvent and concentration.[3] |
| Dichlorophenyl H-3' | 7.8 - 8.0 | Doublet (d) | ~2 | This proton is ortho to the carbonyl group and will be shifted downfield. It will be split by the meta proton H-5'. |
| Dichlorophenyl H-5' | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8, ~2 | This proton is coupled to both the ortho H-6' and the meta H-3'. |
| Dichlorophenyl H-6' | 7.4 - 7.6 | Doublet (d) | ~8 | This proton is coupled to the ortho H-5'. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 190 - 200 | The ketone carbonyl carbon is characteristically found in this downfield region. |
| Methylene (-CH₂-) | 45 - 55 | Shielded relative to the aromatic carbons but deshielded by the adjacent carbonyl and imidazole groups. |
| Imidazole C2 | 145 - 150 | The carbon atom of the imidazole ring bonded to the methylene group. |
| Imidazole C4 & C5 | 120 - 130 | Aromatic carbons of the imidazole ring. |
| Dichlorophenyl C1' | 135 - 140 | The ipso-carbon attached to the carbonyl group. |
| Dichlorophenyl C2' & C4' | 130 - 138 | Carbons bearing the chlorine atoms, their shifts influenced by the halogen's inductive effect. |
| Dichlorophenyl C3', C5', C6' | 127 - 132 | Aromatic carbons of the dichlorophenyl ring. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| N-H (Imidazole) | 3200 - 3500 | Stretching | Medium, Broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak |
| C-H (Methylene) | 2850 - 3000 | Stretching | Medium to Weak |
| C=O (Ketone) | 1680 - 1700 | Stretching | Strong, Sharp |
| C=C & C=N (Aromatic Rings) | 1450 - 1600 | Stretching | Medium to Strong |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretching | Strong |
The carbonyl (C=O) stretching frequency is particularly diagnostic. For acetophenone derivatives, this band typically appears between 1680 and 1700 cm⁻¹.[4] Conjugation with the aromatic ring can slightly lower this frequency.[4] The presence of electron-withdrawing chlorine atoms on the phenyl ring may slightly increase the frequency compared to unsubstituted acetophenone.[5]
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, requiring minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound, the mass spectrum will provide crucial information for confirming its identity.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 254 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A key feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a cluster of peaks will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1.[6]
-
Major Fragment Ions: The fragmentation of the molecular ion upon ionization (typically electron ionization) will lead to several characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in Mass Spectrometry
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 173/175 | [C₇H₄Cl₂O]⁺ | α-cleavage, loss of the imidazole-methyl radical ([C₄H₅N₂]•) |
| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from the [C₇H₄Cl₂O]⁺ fragment |
| 81 | [C₄H₅N₂]⁺ | Cleavage of the bond between the methylene and the imidazole ring |
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a pure, solid sample, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via a liquid chromatography system (LC-MS) with electrospray ionization (ESI), which is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, is used. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the ions, allowing for the determination of the elemental composition.
-
Data Acquisition: The instrument is set to scan over a relevant m/z range (e.g., 50-500 amu). The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Analysis: A Holistic Approach to Structural Elucidation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides an unambiguous confirmation of the structure of this compound.
Diagram: Integrated Analytical Workflow
Caption: Workflow for the structural confirmation of the target compound.
By following this workflow, researchers can confidently verify the synthesis of this compound. The predicted data in this guide serves as a reliable benchmark for the interpretation of experimentally acquired spectra.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with related structures, a comprehensive set of expected spectral data has been compiled. The methodologies outlined herein offer a practical framework for researchers in the field of medicinal chemistry and drug development to acquire and interpret spectroscopic data, ensuring the structural integrity of this important synthetic intermediate. The integrated approach, combining the strengths of each technique, remains the gold standard for the unequivocal elucidation of molecular structures.
References
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PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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NIST. (n.d.). Acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]
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YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]
-
ACS Publications. (1962). Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]
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The Genesis of Azole Antifungals: A Technical Chronicle of Discovery and Development
Foreword: A New Frontier in Mycology
The latter half of the 20th century marked a pivotal era in the battle against fungal infections. For researchers and clinicians, the therapeutic arsenal was sparsely populated, and systemic mycoses often carried a grim prognosis. The emergence of imidazole-based antifungal agents represented a paradigm shift, laying the molecular groundwork for decades of innovation in antifungal drug discovery. This guide navigates the intricate history and scientific underpinnings of these revolutionary compounds, from their serendipitous discovery to the rational design of their successors. We will dissect the key chemical innovations, the fundamental mechanisms of action, and the experimental methodologies that propelled this critical class of therapeutics from the laboratory to the clinic.
Chapter 1: The Dawn of the Azoles - Early Discoveries and Chemical Evolution
The story of azole antifungals begins not with a targeted drug discovery program, but with the broader exploration of imidazole chemistry. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[1][2] However, its therapeutic potential as an antifungal agent would not be realized for over a century.
The first inkling of the antifungal properties of azoles came in 1944, with the description of the antifungal activity of benzimidazole.[3] This observation, however, did not immediately trigger a concerted effort in antifungal drug discovery. It was not until the late 1960s that the field witnessed a significant breakthrough with the advent of the first generation of imidazole antifungal agents.[4]
A pivotal moment came in 1969 with the synthesis of clotrimazole by researchers at Bayer AG, followed closely by the development of miconazole at Janssen Pharmaceutica.[5][6] These compounds demonstrated a broad spectrum of activity against a range of pathogenic fungi and marked the true beginning of the azole antifungal era.[6] Econazole, another important imidazole, was introduced in 1974.[6]
The initial imidazole antifungals, while effective topically, were beset by challenges when administered systemically, including poor oral bioavailability and a propensity for adverse effects. This spurred the next wave of innovation: the development of the triazole antifungals. The key chemical modification was the replacement of the imidazole ring with a triazole ring, which contains three nitrogen atoms. This seemingly subtle change had profound effects on the pharmacological properties of the compounds.
The first triazole to be developed was terconazole, followed by the landmark introduction of fluconazole and itraconazole in the 1990s.[4][7] These first-generation triazoles offered improved oral bioavailability, a better safety profile, and a broader spectrum of activity compared to their imidazole predecessors.[8] The success of these agents paved the way for the development of second-generation triazoles, such as voriconazole and posaconazole , which further expanded the antifungal spectrum and provided options for treating resistant infections.[9]
Chapter 2: Mechanism of Action - Targeting the Fungal Cell Membrane
The efficacy of azole antifungals lies in their specific disruption of the fungal cell membrane's integrity. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase .[5][10] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[11]
Lanosterol 14α-demethylase is a cytochrome P450-dependent enzyme (CYP51) responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[12] The azole antifungals, both imidazoles and triazoles, act as potent and specific inhibitors of this enzyme. The non-bonded nitrogen atom in the azole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol.[13]
This inhibition leads to a cascade of detrimental effects on the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the cessation of ergosterol production, leading to a deficiency of this vital component in the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterols, such as lanosterol.[14] The incorporation of these aberrant sterols into the fungal membrane disrupts its normal structure and function, leading to increased permeability and the leakage of essential cellular components.[5]
The selectivity of azole antifungals for fungal cells over mammalian cells stems from their significantly higher affinity for the fungal CYP51 enzyme compared to its mammalian counterpart.[12]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
Chapter 3: Structure-Activity Relationship (SAR) - The Molecular Blueprint for Efficacy
The evolution from imidazoles to triazoles and the subsequent development of second-generation triazoles were driven by a deepening understanding of the structure-activity relationships (SAR) of these compounds.[15] Medicinal chemists systematically modified the core azole scaffold to optimize antifungal potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
Key structural features that influence the activity of azole antifungals include:
-
The Azole Moiety: The imidazole or triazole ring is essential for activity, as it coordinates with the heme iron of CYP51. The triazole ring generally confers greater metabolic stability and reduced affinity for mammalian CYP enzymes compared to the imidazole ring, leading to a better safety profile.
-
The N-1 Substituent: The substituent at the N-1 position of the azole ring is crucial for determining the antifungal spectrum and potency. This part of the molecule interacts with the apoprotein portion of the CYP51 active site. The presence of a halogenated phenyl group, as seen in many azoles, contributes to potent activity.
-
The Side Chain: The nature of the side chain attached to the core structure significantly impacts the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The development of fluconazole is a prime example of rational drug design based on SAR. The incorporation of two triazole rings and a difluorophenyl group resulted in a compound with excellent water solubility, allowing for both oral and intravenous administration, and a favorable pharmacokinetic profile.
Chapter 4: Quantitative Assessment of Antifungal Potency
The in vitro activity of antifungal agents is a critical parameter in drug development and clinical decision-making. The most common metric used to quantify antifungal potency is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. Standardized methods for antifungal susceptibility testing have been established by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
The following table provides a summary of the typical MIC ranges (in µg/mL) of key imidazole and triazole antifungals against common fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Imidazoles | |||
| Clotrimazole | 0.12 - >128 | 0.25 - 8 | 0.03 - 4 |
| Miconazole | ≤0.03 - 64 | 0.12 - 8 | 0.03 - 2 |
| Ketoconazole | ≤0.03 - 16 | 0.12 - >16 | 0.03 - 1 |
| First-Generation Triazoles | |||
| Fluconazole | ≤0.25 - 64 | Resistant | 0.5 - 16 |
| Itraconazole | ≤0.03 - 4 | 0.12 - 4 | 0.03 - 0.5 |
| Second-Generation Triazoles | |||
| Voriconazole | ≤0.03 - 2 | 0.25 - 2 | 0.03 - 0.25 |
| Posaconazole | ≤0.03 - 2 | 0.06 - 1 | 0.03 - 0.5 |
Data compiled from various sources. MIC ranges can vary significantly between studies and geographic locations.
Chapter 5: Experimental Protocols - From Synthesis to In Vivo Evaluation
The development of a new antifungal agent is a multi-stage process that begins with chemical synthesis and progresses through in vitro and in vivo evaluation. The following protocols provide a generalized overview of the key experimental workflows.
Synthesis of a First-Generation Imidazole: Clotrimazole
The synthesis of clotrimazole typically involves the reaction of o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst, followed by reaction with imidazole.
Step-by-Step Methodology:
-
Friedel-Crafts Reaction: React o-chlorobenzotrichloride with an excess of benzene in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. This reaction forms 2-chlorotriphenylmethyl chloride.
-
Nucleophilic Substitution: The resulting 2-chlorotriphenylmethyl chloride is then reacted with imidazole in a suitable solvent, such as benzene or toluene, in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.[5]
-
Purification: The crude clotrimazole is purified by recrystallization from a suitable solvent, such as acetone.[5]
In Vitro Antifungal Susceptibility Testing (EUCAST Broth Microdilution Method)
This protocol outlines the standardized EUCAST method for determining the MIC of antifungal agents against yeasts.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the yeast strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Inoculate the microtiter plates with the standardized yeast suspension.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Reading of Results: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
In Vivo Evaluation: Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. The murine model of disseminated candidiasis is a widely used model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the mice (e.g., BALB/c or ICR) to the laboratory conditions for a specified period.
-
Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Administer the test compound and a control vehicle or a standard antifungal drug (e.g., fluconazole) to different groups of infected mice at various doses and schedules.
-
Monitoring: Monitor the mice for signs of illness and mortality.
-
Assessment of Fungal Burden: At the end of the study, euthanize the surviving mice and determine the fungal burden in target organs, such as the kidneys, by plating homogenized tissue on a suitable agar medium.
-
Data Analysis: Analyze the survival data and the fungal burden data to determine the efficacy of the test compound.
The following diagram illustrates a typical workflow for antifungal drug discovery and development.
Chapter 6: The Pioneers Behind the Breakthroughs
The discovery and development of imidazole-based antifungal agents were the result of the dedicated efforts of numerous scientists and research teams. While a comprehensive list is beyond the scope of this guide, it is important to acknowledge some of the key contributors.
Dr. Paul Janssen, the founder of Janssen Pharmaceutica, was a visionary in pharmaceutical research and his company was at the forefront of antifungal drug discovery, developing miconazole and many other important medicines.[15][16] At Bayer, the team led by Dr. Karl Heinz Büchel was instrumental in the discovery of clotrimazole. These pioneering efforts laid the foundation for the entire class of azole antifungals and transformed the treatment of fungal diseases.
Conclusion: An Enduring Legacy and Future Directions
The discovery and development of imidazole-based antifungal agents represent a triumph of medicinal chemistry and a testament to the power of scientific innovation. From the early imidazoles to the advanced triazoles, this class of drugs has saved countless lives and remains a cornerstone of antifungal therapy. The journey from the initial synthesis of the imidazole ring to the sophisticated design of modern azoles is a compelling narrative of scientific progress. As we face the growing challenge of antifungal resistance, the lessons learned from the history of azole antifungals will undoubtedly inspire the next generation of researchers to discover and develop new and even more effective therapies to combat the ever-present threat of fungal infections.
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Shafiei, M., et al. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic Chemistry, 104, 104240. [Link]
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Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79. [Link]
- Odds, F. C. (1988). Candida and Candidosis: A Review and Bibliography. Baillière Tindall.
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Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. [Link]
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Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217. [Link]
- Groll, A. H., & Walsh, T. J. (2001). Antifungal chemotherapy: a landscape of new and established agents. Infectious disease clinics of North America, 15(3), 545–579.
- Holt, R. J. (1974). Recent developments in antimycotic chemotherapy. Infection, 2(2), 95-107.
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Nett, J. E., & Andes, D. R. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics, 30(1), 51-83. [Link]
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EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]
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- Büchel, K. H., Draber, W., Regel, E., & Plempel, M. (1972). Synthese und Eigenschaften von Clotrimazol und weiteren antimykotisch wirksamen 1-Triphenylmethyl-imidazolen. Arzneimittel-Forschung, 22(8), 1260-1272.
- Godefroi, E. F., Heeres, J., Van Cutsem, J., & Janssen, P. A. (1969). The preparation and antimycotic properties of derivatives of 1-phenethylimidazole. Journal of medicinal chemistry, 12(5), 784-791.
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- Vanden Bossche, H., Willemsens, G., & Marichal, P. (1987). Anti-Candida drugs--the biochemical basis for their activity. Critical reviews in microbiology, 15(1), 57-72.
- Richardson, K., Cooper, K., Marriott, M. S., Tarbit, M. H., Troke, P. F., & Whittle, P. J. (1990). Discovery of a novel broad-spectrum antifungal agent, fluconazole. Reviews of infectious diseases, 12(Supplement_3), S267-S271.
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Smith, E. B. (1990). History of antifungals. Journal of the American Academy of Dermatology, 23(4), 776-778. [Link]
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- Janssen, P. A. J. (1984). A view of the creativity of a medicinal chemist. Drug Development Research, 4(4), 337-347.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
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Monk, B. C., & Cannon, R. D. (2019). Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1867(7), 646-658. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a critical intermediate in the development of numerous imidazole-based antifungal agents, such as Ketoconazole.[1][2] The synthesis is presented as a robust two-step process commencing from 2',4'-dichloroacetophenone. The protocol herein is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic rationale for each transformation. Emphasis is placed on safety, process control, and analytical validation to ensure a reproducible and reliable synthesis.
Introduction and Synthetic Strategy
The target molecule, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, serves as a cornerstone building block for a class of potent antifungal drugs.[2] Its structure incorporates the 2,4-dichlorophenyl moiety characteristic of many azole antifungals and a reactive ketone which allows for further molecular elaboration.[3]
Nomenclature Clarification: While the common name 2',4'-Dichloro-2-imidazole acetophenone is sometimes used, the systematic IUPAC name for the target compound is 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone . This name accurately reflects the structure, which is formed via N-alkylation of the imidazole ring, the most chemically favorable pathway.
The synthetic route detailed in this guide proceeds in two distinct, high-yielding steps:
-
α-Bromination: The selective halogenation of the α-carbon of 2',4'-dichloroacetophenone to form the reactive intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone.
-
N-Alkylation: A nucleophilic substitution reaction where imidazole displaces the bromide from the intermediate to form the final product.[4]
This strategy is efficient, utilizes readily available starting materials, and is scalable for laboratory and potential pilot-plant production.
Overall Synthetic Scheme
Figure 1: Two-step synthesis of the target compound.
Part I: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Intermediate)
This initial step activates the acetophenone for subsequent nucleophilic attack by introducing a good leaving group (bromide) at the alpha position.
Mechanism and Experimental Rationale
The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst (often HBr formed in situ), the ketone tautomerizes to its enol form. This electron-rich enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to regenerate the carbonyl and yield the α-bromo ketone. Using a non-polar solvent like ethyl ether facilitates the reaction and simplifies product work-up.[5]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 2',4'-Dichloroacetophenone | 189.04 | ≥96% | Sigma-Aldrich |
| Bromine (Br₂) | 159.81 | ≥99.5% | Sigma-Aldrich |
| Ethyl Ether (anhydrous) | 74.12 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | VWR |
| Brine (Saturated NaCl) | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (or N₂ inlet)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly corrosive, toxic upon inhalation, and can cause severe burns. The α-bromo acetophenone product is a potent lachrymator (tear-producing agent).[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[7][8]
-
Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer and an addition funnel, dissolve 18.9 g (0.1 mol) of 2',4'-dichloroacetophenone in 150 mL of anhydrous ethyl ether.[5]
-
Bromine Addition: Slowly add 16.0 g (5.1 mL, 0.1 mol) of bromine dropwise from the addition funnel over 30-45 minutes. Maintain the reaction at room temperature. The characteristic red-brown color of bromine should fade as it is consumed. A slight positive pressure of nitrogen can be applied to prevent atmospheric moisture ingress.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up and Quenching: Once complete, slowly add 100 mL of a saturated sodium bicarbonate solution to neutralize the HBr byproduct and quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water and 50 mL of brine.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil or solid.[5]
-
Purification: Recrystallize the crude product from a minimal amount of ethanol or isopropanol to obtain pure 2-bromo-1-(2,4-dichlorophenyl)ethanone as white to off-white crystals.
-
Expected Yield: 80-90%
-
Melting Point: 49-52 °C
-
Part II: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
This step involves the formation of the C-N bond between the imidazole ring and the acetophenone backbone via a classic SN2 reaction.
Mechanism and Experimental Rationale
Imidazole is a heterocyclic amine that acts as a potent nucleophile. In this N-alkylation reaction, the nitrogen atom of the imidazole ring attacks the electrophilic α-carbon of the bromo-intermediate, displacing the bromide ion.[9] A mild base, such as potassium carbonate (K₂CO₃), is used as an acid scavenger to neutralize the HBr that would otherwise be formed, preventing the protonation and deactivation of the imidazole nucleophile.[9] A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺) while leaving the carbonate anion more reactive, and it readily dissolves all reactants.[10]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 267.94 | From Part I | - |
| Imidazole | 68.08 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | ACS Grade | VWR |
| Deionized Water | 18.02 | - | Lab Prepared |
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2-bromo-1-(2,4-dichlorophenyl)ethanone (26.8 g, 0.1 mol), imidazole (7.5 g, 0.11 mol, 1.1 eq), and potassium carbonate (20.7 g, 0.15 mol, 1.5 eq) in 200 mL of anhydrous DMF.[10]
-
Reaction: Heat the stirred mixture to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate 1:1) until the starting bromo-intermediate is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 600 mL of cold deionized water. A precipitate of the crude product will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure final product.
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.[11]
-
Melting Point: 155-158 °C
-
Analytical Quality Control
To ensure the identity and purity of the synthesized 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active ingredients.[12]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., Thermo Scientific Hypersil C8, 5 µm)[13] |
| Mobile Phase | Isocratic mixture of Methanol and 0.025 M KH₂PO₄ buffer (e.g., 70:30 v/v), pH adjusted to 3.2[13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 230 nm or 300 nm[13] |
| Injection Volume | 10 µL |
| Expected Purity | ≥99.0% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the dichlorophenyl ring, protons from the imidazole ring, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₁H₉Cl₂N₂O.
Overall Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
2',4'-Dichloroacetophenone: May cause skin and eye irritation. Avoid inhalation of dust.
-
Bromine: Highly toxic and corrosive. Handle with extreme care using appropriate PPE. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone: This is a strong lachrymator and irritant. Avoid contact with skin, eyes, and mucous membranes.[6]
-
Imidazole: Corrosive, causes skin burns and eye damage.
-
Solvents: Ethyl ether is extremely flammable. DMF is a reproductive toxin. Avoid ignition sources and ensure proper grounding of equipment.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
References
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PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Available at: [Link]
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Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ScienceDirect. Available at: [Link]
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Ze-Wolska, I., Czerwińska, K., & Stępień, K. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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ScienceDirect. (n.d.). The Regioselective Acylation Reactions of Imidazopyridines. Available at: [Link]
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Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. PubMed. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]
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Heeres, J., Backx, L. J. J., & Van Cutsem, J. (n.d.). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. American Chemical Society. Available at: [Link]
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Cesur, N., Cesur, Z., & Ozer, F. (1991). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]
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Organic Syntheses. (n.d.). p-Bromoacetophenone. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Ketoconazole Impurity by novel method. Available at: [Link]
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Application Notes and Protocols for the Preparation and Evaluation of Thiadiazolidinone-Based GSK-3 Inhibitors Utilizing 2',4'-Dichloro-2-imidazole Acetophenone
For: Researchers, scientists, and drug development professionals.
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways. Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and certain cancers. Consequently, the development of potent and selective GSK-3 inhibitors is an area of intense research. This document provides a comprehensive guide for the preparation and evaluation of a thiadiazolidinone (TDZD)-based GSK-3 inhibitor, starting from the key intermediate, 2',4'-Dichloro-2-imidazole Acetophenone (CAS 252950-14-4). We present a representative, multi-step synthetic protocol, detailed methodologies for purification and characterization, and robust protocols for in vitro and cell-based assays to determine the inhibitory efficacy of the synthesized compound.
Introduction: The Central Role of GSK-3 in Cellular Signaling
Glycogen Synthase Kinase-3 (GSK-3) exists as two highly homologous isoforms, GSK-3α and GSK-3β, which are ubiquitously expressed and involved in regulating numerous cellular processes.[1] Unlike most kinases, GSK-3 is typically active in resting cells and is inactivated upon stimulation by various signaling cascades, most notably the insulin/PI3K/Akt and the Wnt/β-catenin pathways.[2]
In the context of neurodegenerative diseases, particularly Alzheimer's, GSK-3 is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease.[3] Therefore, inhibiting GSK-3 has emerged as a promising therapeutic strategy. Among the various classes of GSK-3 inhibitors, the thiadiazolidinones (TDZDs) are of significant interest as they act as non-ATP competitive inhibitors, offering a potential for higher selectivity.[4] A prominent example of a TDZD is Tideglusib, which has undergone clinical trials for Alzheimer's disease and progressive supranuclear palsy.[5]
This application note will focus on a representative protocol for the synthesis of a potent GSK-3 inhibitor from the commercially available intermediate, this compound.
GSK-3 Signaling Pathways
GSK-3's activity is modulated by several key signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments aimed at evaluating GSK-3 inhibitors.
Figure 1: Simplified diagram of the Wnt and Insulin signaling pathways modulating GSK-3 activity.
Synthesis of a Thiadiazolidinone-Based GSK-3 Inhibitor
The following is a representative multi-step protocol for the synthesis of a thiadiazolidinone-based GSK-3 inhibitor, designated as TDZD-Imid-Cl2 , starting from this compound. This protocol is based on established chemical transformations for similar molecular scaffolds.
Overall Synthetic Scheme
Figure 2: Proposed synthetic workflow for TDZD-Imid-Cl2.
Step 1: Reductive Amination
Objective: To introduce a benzylamine moiety, a common feature in many TDZD inhibitors, via reductive amination of the ketone in this compound.
Materials:
-
This compound (CAS 252950-14-4)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCE.
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes and ethyl acetate) to yield Intermediate A.
Step 2: Isothiocyanate Formation
Objective: To convert the secondary amine of Intermediate A into an isothiocyanate, a key precursor for the TDZD ring formation.
Materials:
-
Intermediate A from Step 1
-
Thiophosgene or a suitable equivalent
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Brine
Protocol:
-
Dissolve Intermediate A (1.0 eq) in DCM and cool to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq).
-
Slowly add a solution of thiophosgene (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate B. This intermediate is often used in the next step without further purification.
Step 3: Cyclization to form the Thiadiazolidinone Ring
Objective: To react the isothiocyanate (Intermediate B) with an appropriate N-aryl isocyanate in the presence of sulfuryl chloride to form the final TDZD product, TDZD-Imid-Cl2. This is based on general procedures for TDZD synthesis.[6]
Materials:
-
Intermediate B from Step 2
-
A suitable N-aryl isocyanate (e.g., phenyl isocyanate)
-
Sulfuryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
Protocol:
-
Under a nitrogen atmosphere, dissolve Intermediate B (1.0 eq) and the N-aryl isocyanate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C.
-
Add sulfuryl chloride (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 20-24 hours.[7]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final product, TDZD-Imid-Cl2 .
Characterization of the Final Product
The structure and purity of the synthesized TDZD-Imid-Cl2 should be confirmed using standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify characteristic peaks of the TDZD ring and substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its identity. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Evaluation of GSK-3 Inhibitory Activity
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TDZD-Imid-Cl2 against GSK-3β. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
TDZD-Imid-Cl2 (dissolved in DMSO)
-
A luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Prepare a serial dilution of TDZD-Imid-Cl2 in assay buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the GSK-3β enzyme and the serially diluted inhibitor.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay: β-catenin Accumulation
Objective: To confirm the on-target activity of TDZD-Imid-Cl2 in a cellular context. Inhibition of GSK-3 in the Wnt signaling pathway leads to the stabilization and accumulation of β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
TDZD-Imid-Cl2 (dissolved in DMSO)
-
Lysis buffer
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
Protein electrophoresis and blotting equipment
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TDZD-Imid-Cl2 for a specified time (e.g., 4-6 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against β-catenin and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in β-catenin levels upon treatment with TDZD-Imid-Cl2.
Data Presentation and Interpretation
| Parameter | TDZD-Imid-Cl2 | Reference Inhibitor (e.g., Tideglusib) |
| Molecular Weight ( g/mol ) | To be determined | 334.39 |
| Purity (HPLC, %) | >95% | >98% |
| GSK-3β IC₅₀ (nM) | To be determined | ~5-20 nM |
| β-catenin Accumulation (Fold Change at 1 µM) | To be determined | To be determined |
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of a novel thiadiazolidinone-based GSK-3 inhibitor, TDZD-Imid-Cl2, using the key intermediate this compound. The detailed protocols for synthesis, purification, characterization, and biological assays will enable researchers to efficiently prepare and validate new chemical entities targeting GSK-3. The successful execution of these protocols will provide valuable insights into the therapeutic potential of this class of compounds for a range of GSK-3-mediated diseases.
References
- Avila, J., et al. (2004). Role of tau protein in both physiological and pathological conditions. Physiological Reviews, 84(1), 361-384.
- Cohen, P., & Frame, S. (2001). The renaissance of GSK3. Nature Reviews Molecular Cell Biology, 2(10), 769-776.
-
Domínguez, J. M., et al. (2012). Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. Journal of Biological Chemistry, 287(2), 893-904. Available at: [Link]
- Eldar-Finkelman, H. (2002). Glycogen synthase kinase 3: an emerging therapeutic target. Trends in Molecular Medicine, 8(3), 126-132.
- Martinez, A., et al. (2002). First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 45(6), 1292-1299.
- Medina, M., & Avila, J. (2014). Tideglusib, a GSK-3 inhibitor for the treatment of Alzheimer's disease.
- Mazanetz, M. P., & Fischer, P. M. (2007). Untangling tau hyperphosphorylation in drug design for neurodegenerative diseases. Nature Reviews Drug Discovery, 6(6), 464-479.
- Sutherland, C. (2011). What is the therapeutic potential of GSK3 inhibitors for the treatment of neurodegenerative diseases?. Current Drug Targets, 12(10), 1437-1443.
- Kim, L., & Kimmel, A. R. (2000). GSK3, a master switch regulating cell-fate specification and tumorigenesis. Current Opinion in Genetics & Development, 10(5), 508-514.
- Neuropharma, S.A. (2005). Thiadiazolidinones as gsk-3 inhibitors. WO2005097117A1. Google Patents.
- ASD Therapeutics Partners, Llc. (2013). Thiadiazolidinediones as GSK-3 inhibitors. WO2013124413A1. Google Patents.
- Jope, R. S., & Johnson, G. V. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences, 29(2), 95-102.
Sources
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. WO2005097117A1 - Thiadiazolidinones as gsk-3 inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 7. WO2005097117A1 - Thiadiazolidinones as gsk-3 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Exploration of 2',4'-Dichloro-2-imidazole Acetophenone in Antifungal Drug Discovery
Introduction: The Rationale for Investigating 2',4'-Dichloro-2-imidazole Acetophenone as a Novel Antifungal Candidate
The relentless rise of invasive fungal infections, coupled with the growing specter of antifungal resistance, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of novel agents with distinct mechanisms of action or improved efficacy against resistant strains is a critical priority. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane, ultimately resulting in fungistatic or fungicidal activity.[3]
This document outlines a comprehensive framework for the investigation of this compound as a potential antifungal drug candidate. The strategic incorporation of a dichlorinated phenyl ring and an imidazole moiety at the 2-position of the acetophenone scaffold is hypothesized to confer potent antifungal activity. This hypothesis is supported by structure-activity relationship (SAR) studies of related imidazole derivatives, which have demonstrated that halogen substitutions on the phenyl ring can significantly enhance antifungal potency.[4][5] These application notes provide detailed, field-proven protocols for the synthesis, in vitro antifungal evaluation, cytotoxicity assessment, and mechanistic investigation of this promising compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Chemical Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
| CAS Number | 252950-14-4 | |
| Molecular Formula | C₁₁H₈Cl₂N₂O | |
| Molecular Weight | 255.10 g/mol | |
| Appearance | Off-White Solid (Predicted) | |
| Solubility | Soluble in Methanol |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the bromination of 2',4'-dichloroacetophenone followed by nucleophilic substitution with imidazole. This method is reliable and scalable for laboratory purposes.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
This protocol describes the α-bromination of 2',4'-dichloroacetophenone, a critical first step in the synthesis of the target compound.
Materials:
-
2',4'-Dichloroacetophenone
-
Bromine (Br₂)
-
Ethyl ether or Acetic acid
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 18.9 g (0.1 mol) of 2',4'-dichloroacetophenone in 100 mL of ethyl ether in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Slowly add 16 g (0.1 mol) of bromine to the solution using a dropping funnel at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.[6]
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol details the reaction of the synthesized bromo-intermediate with imidazole to yield the final product.
Materials:
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone
-
Imidazole
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone in DMF.
-
Add an equimolar amount of imidazole and a slight excess of potassium carbonate to the solution.
-
Heat the reaction mixture with stirring under a condenser. The reaction temperature and time should be optimized and monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
In Vitro Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antifungal potential of a new compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.
Diagram of the Antifungal Susceptibility Testing Workflow
Caption: Workflow for antifungal susceptibility testing.
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.[7]
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the final inoculum concentration as per CLSI guidelines.
-
Assay Setup: Add 100 µL of the diluted compound solutions to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungi with a known antifungal), a negative control (fungi with no compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength using a microplate reader.
Expected Results: Based on data for the structurally similar 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, which exhibits potent antifungal activity with MIC values ranging from 0.03–1 µg/mL against various fungi, it is anticipated that this compound will also demonstrate significant antifungal efficacy.[8]
In Vitro Cytotoxicity Assessment
Evaluating the toxicity of a potential drug candidate against mammalian cells is a crucial step to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
This compound
-
Human cell line (e.g., HepG2 - a human liver cancer cell line commonly used for toxicity studies)[9][10]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the cells with the compound for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Expected Results: Dichlorophenyl and imidazole-containing compounds have shown variable cytotoxicity in different cell lines.[1][11] It is important to establish a favorable therapeutic index, where the concentration required for antifungal activity is significantly lower than the concentration that is toxic to human cells.
Mechanistic Studies: CYP51 Inhibition Assay
To confirm that this compound acts via the expected mechanism of CYP51 inhibition, a direct enzymatic assay is essential. This assay measures the compound's ability to inhibit the activity of fungal CYP51.
Diagram of CYP51 Inhibition and Ergosterol Biosynthesis
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by targeting CYP51.
Protocol 5: In Vitro Fungal CYP51 Inhibition Assay
Materials:
-
This compound
-
Purified recombinant fungal CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus)
-
NADPH-cytochrome P450 reductase
-
Reaction buffer
-
CYP51 substrate (e.g., lanosterol or a fluorescent substrate)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., Ketoconazole)
-
96-well microtiter plates (black plates for fluorescence assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound (and the positive control) to the wells. Include a no-inhibitor control.
-
Add the CYP51 enzyme and its reductase partner to the wells and pre-incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of substrate consumption or product formation.
-
IC₅₀ Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Expected Results: Given its structural similarity to known azole antifungals, this compound is expected to inhibit fungal CYP51 activity. A low IC₅₀ value would confirm this as its primary mechanism of action. Comparing the IC₅₀ for fungal CYP51 to that for human CYP51 is crucial to assess the compound's selectivity and potential for off-target effects.[12][13]
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial assessment of this compound as a novel antifungal drug candidate. Successful outcomes from these in vitro studies, demonstrating potent antifungal activity, a favorable therapeutic index, and a clear mechanism of action through CYP51 inhibition, would provide a strong rationale for advancing this compound to further preclinical development. This would include structure-activity relationship studies to optimize the lead compound, in vivo efficacy studies in animal models of fungal infection, and a more extensive safety and toxicology profiling. The exploration of this and similar chemical scaffolds holds significant promise in the ongoing search for the next generation of effective antifungal therapies.
References
-
Ma, Y.-T., Fan, H.-F., Gao, Y.-Q., Li, H., Zhang, A.-L., & Gao, J.-M. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design, 81(4), 545–552. [Link]
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Zampieri, D., Cateni, F., Moneghini, M., Zacchigna, M., Laurini, E., Marson, D., De Logu, A., Sanna, A., & Mamolo, M. G. (2008). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 51(23), 7475–7479. [Link]
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
-
ResearchGate. (2024). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]
-
Fernández-Calienes, A., Mendiola, J., Scull, R., G-Fuentes, L., Carrillo, C., & Lagartera, L. (2001). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Il Farmaco, 56(5-7), 545–549. [Link]
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Wang, C., Liu, Y., Zhang, H., Wang, J., Cao, J., & Ju, J. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653–15667. [Link]
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Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology in Vitro, 17(1), 81–87. [Link]
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Lash, L. H., & Parker, J. C. (2001). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological Sciences, 63(1), 111–120. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2004). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 39(12), 1117–1125. [Link]
-
Punganuru, S. R., Madala, H. R., Arutla, M., & Srivenugopal, K. S. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Pharmaceuticals, 13(8), 186. [Link]
-
Wang, C., Liu, Y., Zhang, H., Wang, J., Cao, J., & Ju, J. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653–15667. [Link]
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ResearchGate. (2016). antifungal activity and synergistic effect of acetophenones isolated from species croton against dermatophytes and yeasts. Journal of Medicinal Plants Research. [Link]
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Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
- Lareb. (n.d.).
-
Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(19), 8997–9017. [Link]
-
Warrilow, A. G. S., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. [Link]
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
ResearchGate. (2006). Synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H- imidazole and 1-(2-(2,4-Dichlorophenyl)-2-((2-furyl)methoxy)ethyl)-1H- imidazole, Two New Miconazole Analogues. ResearchGate. [Link]
-
ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. [Link]
-
Scilit. (n.d.). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Scilit. [Link]
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Kim, S. H., Cheong, E., & Lee, Y. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. mBio. [Link]
-
ResearchGate. (n.d.). considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. ResearchGate. [Link]
-
Fernández-Calienes, A., Mendiola, J., Scull, R., G-Fuentes, L., Carrillo, C., & Lagartera, L. (2001). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Il Farmaco, 56(5-7), 545–549. [Link]
-
NIH. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. NIH. [Link]
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- 1. Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1-dodecyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. biosynth.com [biosynth.com]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. prepchem.com [prepchem.com]
- 7. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 8. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 | Benchchem [benchchem.com]
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- 12. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Synthetic Route for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the 2-Substituted Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While much attention has been focused on N-substituted imidazoles, particularly in the development of antifungal agents like ketoconazole and miconazole, the isomeric 2-substituted imidazoles represent a promising, yet less explored, area of chemical space. The title compound, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, combines the 2-substituted imidazole core with a 2,4-dichlorophenyl moiety, a group known to modulate the pharmacological properties of various drug candidates. This unique structural combination suggests potential for a range of biological activities, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. While the pharmacological profile of this specific isomer is not as extensively documented as its 1-substituted counterpart, the broader class of 2-acylimidazoles and related 2-substituted imidazoles have demonstrated potential as anticancer and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive, two-step synthetic route for the preparation of this valuable research compound, starting from commercially available 2,4-dichloroacetophenone.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone is achieved through a reliable two-step sequence. The first step involves the α-bromination of 2,4-dichloroacetophenone to yield the key intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone. This is followed by a cyclocondensation reaction of the α-bromo ketone with formamidine acetate to construct the desired 2-substituted imidazole ring. This approach is advantageous due to the accessibility of the starting materials and the generally good yields reported for these types of transformations.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
The initial step of the synthesis involves the selective bromination of 2,4-dichloroacetophenone at the α-position to the carbonyl group. This reaction is typically carried out using elemental bromine in a suitable solvent.
Reaction Mechanism
The α-bromination of a ketone proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the bromine molecule.
Figure 2: Simplified mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloroacetophenone | 189.02 | 18.9 g | 100 |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 100 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroacetophenone (18.9 g, 100 mmol) in 100 mL of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add bromine (16.0 g, 100 mmol) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-1-(2,4-dichlorophenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step if the purity is deemed sufficient by ¹H NMR.
Safety Precautions: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Part 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
The final step is the construction of the imidazole ring through the cyclocondensation of the α-bromo ketone with formamidine. Formamidine acetate is a convenient and stable source of formamidine for this reaction.
Reaction Mechanism
The reaction is a classic example of imidazole synthesis from an α-halo ketone and an amidine. The mechanism involves a series of nucleophilic substitution and condensation steps.
Figure 3: Simplified mechanism for the formation of a 2-substituted imidazole.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 267.92 | 13.4 g | 50 |
| Formamidine Acetate | 104.11 | 10.4 g | 100 |
| Liquid Ammonia | 17.03 | ~150 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 150 mL of ammonia gas into the flask.
-
To the liquid ammonia, carefully add formamidine acetate (10.4 g, 100 mmol).
-
Slowly add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (13.4 g, 50 mmol) in a minimal amount of a suitable solvent like THF or add it as a solid in portions.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate under a stream of nitrogen.
-
To the resulting residue, add 100 mL of water and extract with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol).
Characterization of the Final Product
The structure and purity of the synthesized 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the dichlorophenyl, ethanone, and imidazole protons and their respective chemical shifts and coupling patterns.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.
-
Melting Point: To assess the purity of the final product.
Conclusion
This guide provides a detailed and reliable two-step synthetic route for the preparation of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. By following the outlined protocols, researchers in the fields of medicinal chemistry and drug development can efficiently access this valuable 2-substituted imidazole derivative for further investigation into its potential biological activities. The synthesis leverages well-established chemical transformations, ensuring a high probability of success for chemists with standard laboratory skills and equipment.
References
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2299-2317.
- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (5 (39)), 4-15.
-
PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
- Černuchová, P., & Knopp, D. (2007).
- Smith, R. C., Reeves, J. C., Dage, R. C., & Schnettler, R. A. (1987). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical pharmacology, 36(9), 1457–1460.
- Zhang, H., et al. (2021). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.
Sources
- 1. Buy 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 [smolecule.com]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated HPLC Method for Purity Analysis of 2',4'-Dichloro-2-imidazole acetophenone
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2',4'-Dichloro-2-imidazole acetophenone. As a crucial intermediate in the synthesis of pharmacologically active molecules, particularly glycogen synthase kinase-3 (GSK-3) inhibitors, ensuring the purity of this compound is paramount for drug safety and efficacy[1]. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control in both research and manufacturing environments. The protocol herein is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3].
Introduction and Scientific Rationale
This compound (CAS No. 252950-14-4) is a complex organic molecule featuring a dichlorinated acetophenone moiety linked to an imidazole ring[4][5]. This chemical structure, rich in chromophores, makes it an ideal candidate for UV-based HPLC analysis. The presence of the basic imidazole group necessitates careful control of the mobile phase pH to ensure symmetrical peak shapes and reproducible retention times.
The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products. The choice of a reversed-phase C18 column was based on the compound's non-polar dichlorophenyl ring and its predicted hydrophobicity (LogP ≈ 3.14)[6]. A gradient elution using a buffered aqueous phase and an organic modifier was selected to achieve optimal resolution between peaks of varying polarities within a reasonable analysis time.
Figure 1: Overall workflow for the development, validation, and application of the HPLC purity method.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
-
Reference Standard: this compound, >99.5% purity.
Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below. The use of a phosphate buffer at pH 3.0 is critical for protonating the imidazole moiety, which prevents peak tailing by minimizing unwanted interactions with residual silanols on the stationary phase.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (Bandwidth 4 nm); Reference 360 nm (Bandwidth 10 nm) |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[2].
Figure 2: Interrelationship of experimental procedures for validating the analytical method as per ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze the diluent (blank) to ensure no interfering peaks are present at the retention time of the main analyte.
-
Perform forced degradation studies on the sample. Expose it to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples to demonstrate that degradation product peaks are well-resolved from the main this compound peak.
-
Use the DAD to perform peak purity analysis on the main peak in both unstressed and stressed samples to confirm spectral homogeneity.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration limits[2]. For purity analysis, a range of 80% to 120% of the test concentration is typically required[2].
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to a sample with a known concentration.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the reference standard to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the working concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Inject six preparations at this concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze the sample while making small variations to the chromatographic conditions, one at a time.
-
Suggested variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits, and the purity result should not be significantly affected.
Conclusion
The HPLC method detailed in this application note is a highly specific, linear, accurate, precise, and robust procedure for the purity analysis of this compound. The comprehensive validation protocol confirms its suitability for routine quality control, ensuring that the material meets the stringent purity requirements for pharmaceutical development and manufacturing.
References
- Heben Pesticide. (n.d.). 2,4-Dichloroacetophenone.
- Chem-Impex International. (n.d.). 2',4'-Dichloroacetophenone.
- CDH Fine Chemical. (n.d.). 2,4-DICHLORO ACETOPHENONE CAS No 2234-16-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:252950-14-4. Retrieved from [Link]
- Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
-
PubMed. (2007). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. Retrieved from [Link]
-
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- ResearchGate. (n.d.). Chemical yield in % product of acetophenone, determined by off-line HPLC.
- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (n.d.).
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
MDPI. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). 2,4-D.
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- 5. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | C11H8Cl2N2O | CID 22142718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:252950-14-4 | Chemsrc [chemsrc.com]
Application Note: GC-MS Characterization of 2',4'-Dichloro-2-imidazole acetophenone and its N-Alkylated Reaction Products
Introduction
2',4'-Dichloro-2-imidazole acetophenone is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor for Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are under investigation for treating neurodegenerative diseases, bipolar disorder, and other conditions.[1] The purity and structural integrity of this intermediate and its subsequent reaction products are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the characterization of such compounds, providing both high-resolution separation and definitive structural elucidation through mass spectral fragmentation patterns.[2][3]
This application note provides a detailed protocol for the GC-MS characterization of this compound and its reaction products following a typical N-alkylation reaction. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but also to explain the rationale behind the experimental choices, ensuring a robust and reproducible analysis for researchers, scientists, and drug development professionals.
Experimental Design and Rationale
The core of this application note is a comprehensive workflow for the synthesis and characterization of a representative reaction product of this compound. We will focus on a simple N-alkylation reaction, specifically N-ethylation, as this is a common step in the synthesis of more complex imidazole-based compounds.[4]
Workflow Overview
Figure 1: Overall workflow from synthesis to data interpretation.
Part 1: Synthesis of N-Ethyl-2',4'-dichloro-2-imidazole acetophenone (A Representative Reaction)
This section details a plausible synthetic route for the N-ethylation of this compound. This reaction serves as a representative example for generating products for GC-MS characterization.
Materials and Reagents
-
This compound (CAS: 252950-14-4)
-
Iodoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol: N-Ethylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution. The base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic.
-
Alkylation: Add iodoethane (1.2 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 2: GC-MS Analysis Protocol
This protocol is optimized for the separation and identification of the starting material and its N-alkylated product.
Sample Preparation
-
Prepare a stock solution of the crude reaction mixture in ethyl acetate at a concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a working solution of approximately 100 µg/mL for GC-MS analysis.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is suitable for this analysis.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers sensitive detection and clear fragmentation patterns. |
| Injector | Split/Splitless | A split injection is recommended to avoid column overloading. |
| Liner | Deactivated, single taper with glass wool | Minimizes analyte degradation and adsorption. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic and halogenated compounds.[3] |
GC-MS Method Parameters
| Parameter | Value | Justification |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analytes. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for good separation on a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 150 °C, hold for 1 min | Allows for the elution of any low-boiling impurities. |
| Ramp 1 | 10 °C/min to 280 °C | Provides good separation of the starting material and product. |
| Hold Time | 5 min at 280 °C | Ensures elution of any higher-boiling components. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard electron energy for generating a library-searchable mass spectrum. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the parent compounds and their fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the MS detector. |
Results and Discussion: Data Interpretation
Chromatographic Separation
The described GC method is expected to provide good separation between the starting material, this compound, and its N-ethylated product. The N-ethylated product is expected to have a slightly longer retention time due to its higher molecular weight and likely higher boiling point.
Mass Spectral Analysis of this compound
The molecular weight of this compound (C₁₁H₈Cl₂N₂O) is 255.10 g/mol .[3] The mass spectrum will exhibit a characteristic isotopic pattern for two chlorine atoms (M+, M+2, M+4 in an approximate ratio of 9:6:1).
Predicted Fragmentation Pathway for the Starting Material:
Figure 2: Predicted fragmentation of the starting material.
Major Expected Fragments:
| m/z | Proposed Fragment | Description |
| 254/256/258 | [C₁₁H₈Cl₂N₂O]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | Dichlorobenzoyl cation, a result of alpha-cleavage. This is often a very stable and prominent fragment for acetophenones. |
| 145/147/149 | [C₆H₃Cl₂]⁺ | Loss of carbon monoxide (CO) from the dichlorobenzoyl cation. |
| 81 | [C₄H₅N₂]⁺ | Imidazolemethylene cation, from the alternative alpha-cleavage. |
Mass Spectral Analysis of N-Ethyl-2',4'-dichloro-2-imidazole acetophenone
The molecular weight of the N-ethylated product (C₁₃H₁₂Cl₂N₂O) is 283.15 g/mol . The mass spectrum will also show the characteristic isotopic pattern for two chlorine atoms.
Predicted Fragmentation Pathway for the N-Ethyl Product:
Figure 3: Predicted fragmentation of the N-ethylated product.
Major Expected Fragments:
| m/z | Proposed Fragment | Description |
| 282/284/286 | [C₁₃H₁₂Cl₂N₂O]⁺ | Molecular ion peak of the N-ethylated product. |
| 267/269/271 | [C₁₂H₉Cl₂N₂O]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group, a common fragmentation for N-alkylated compounds.[5] |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | Dichlorobenzoyl cation, same as for the starting material, indicating the presence of the dichlorinated acetophenone moiety. |
| 109 | [C₆H₉N₂]⁺ | N-ethyl-imidazolemethylene cation. |
| 81 | [C₄H₅N₂]⁺ | Loss of ethylene from the m/z 109 fragment, leading to the imidazolemethylene cation, which is also seen in the starting material's spectrum. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS characterization of this compound and its N-alkylated reaction products. By detailing a representative synthesis, a robust GC-MS method, and the predicted mass spectral fragmentation patterns, this guide serves as a valuable resource for researchers in pharmaceutical development and quality control. The methodologies and data interpretation principles outlined herein can be adapted for the analysis of other related imidazole derivatives, ensuring the accurate identification and characterization of these important pharmaceutical intermediates.
References
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Introduction: The Imidazole Acetophenone Scaffold in Medicinal Chemistry
An Application Guide to the Synthetic Derivatization of Imidazole Acetophenones for Advanced Drug Discovery
The imidazole ring is a privileged heterocyclic motif, integral to the structure of essential biological building blocks like the amino acid histidine and the neurotransmitter histamine.[1][2] When coupled with an acetophenone framework, it forms a versatile scaffold, the imidazole acetophenone, which serves as a foundational structure for a multitude of pharmacologically active agents. Researchers and drug development professionals frequently turn to this scaffold due to its proven ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal coordination. The derivatization of this core structure is a critical strategy in medicinal chemistry, allowing for the systematic modification of its physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.
This application note provides a detailed guide to three robust and widely adopted experimental procedures for the derivatization of imidazole acetophenones. We will explore the chemical logic and provide step-by-step protocols for:
-
N-Alkylation of the Imidazole Moiety: To modulate solubility, steric bulk, and hydrogen bonding capacity.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents, expanding the molecular architecture for enhanced target engagement.
-
Claisen-Schmidt Condensation for Chalcone Synthesis: To generate α,β-unsaturated ketone systems, a pharmacophore known for a wide range of biological activities.[3]
Each section is designed to provide not just a protocol, but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these methodologies effectively in their own laboratories.
Strategic Derivatization Pathways
The imidazole acetophenone core offers multiple reactive sites for chemical modification. The choice of strategy depends on the desired structural outcome and the specific research hypothesis being tested. The diagram below illustrates the three primary derivatization pathways discussed in this guide.
Figure 1: Primary derivatization pathways for the imidazole acetophenone scaffold.
Protocol 1: N-Alkylation of the Imidazole Moiety
Mechanistic Overview & Rationale
The nitrogen atom at the N-1 position of the imidazole ring is weakly acidic and can be deprotonated by a suitable base. This generates an imidazolate anion, which is a potent nucleophile. The subsequent reaction with an electrophilic alkylating agent, such as an alkyl halide, proceeds via an SN2 mechanism to form a new C-N bond.[4] The choice of base and solvent is critical; strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) ensure complete deprotonation and prevent competing side reactions. For less reactive alkylating agents, heating may be required to drive the reaction to completion.[5]
Figure 2: General reaction scheme for the N-alkylation of imidazole acetophenone.
Detailed Experimental Protocol
Materials and Reagents:
-
4-(1H-Imidazol-1-yl)acetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Instrumentation:
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Suspend 4-(1H-imidazol-1-yl)acetophenone (1.0 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should become clear as the sodium imidazolate salt forms.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
Mechanistic Overview & Rationale
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[6][7] This protocol is ideal for adding aryl or heteroaryl groups to a halo-substituted imidazole acetophenone. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the imidazole acetophenone.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired product.[7]
The choice of palladium source, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.[8]
Figure 3: General scheme for Suzuki-Miyaura coupling of a halo-imidazole acetophenone.
Detailed Experimental Protocol
Materials and Reagents:
-
Halo-imidazole acetophenone (e.g., 4-(4-bromo-1H-imidazol-5-yl)acetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., anhydrous potassium carbonate, K₂CO₃)
-
Solvent mixture (e.g., Toluene and Water, or 1,2-Dimethoxyethane (DME) and Water)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Instrumentation:
-
Magnetic stirrer with hotplate and reflux condenser
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Inert Atmosphere: To a round-bottom flask, add the halo-imidazole acetophenone (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Degassing: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1). Causality Note: Degassing the solvent by sparging with an inert gas or via freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated imidazole acetophenone.[9]
Protocol 3: Synthesis of Imidazole Acetophenone-Based Chalcones
Mechanistic Overview & Rationale
Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3] The reaction proceeds through an enolate intermediate. A strong base (e.g., KOH or NaOH) abstracts an acidic α-proton from the acetyl group of the imidazole acetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2][10]
Figure 4: General scheme for the synthesis of imidazole acetophenone chalcones.
Detailed Experimental Protocol
Materials and Reagents:
-
4-(1H-Imidazol-1-yl)acetophenone
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Instrumentation:
-
Magnetic stirrer
-
Büchner funnel and filtration apparatus
Procedure:
-
Reagent Preparation: Dissolve 4-(1H-imidazol-1-yl)acetophenone (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Base Addition: In a separate beaker, prepare an aqueous solution of KOH (e.g., 40%). Cool the ethanolic solution of the ketone and aldehyde in an ice bath and add the KOH solution dropwise with vigorous stirring.[11]
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The formation of a solid precipitate often indicates product formation.
-
Monitoring: Check for the disappearance of starting materials using TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[11]
-
Neutralization: Acidify the mixture slowly with dilute HCl until it is neutral to slightly acidic (pH ~6-7). This will cause the chalcone product to precipitate fully.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with copious amounts of cold water to remove inorganic salts.
-
Drying & Recrystallization: Dry the crude product in a desiccator or oven at low heat. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.
General Experimental Workflow and Characterization
A successful derivatization requires not only a robust synthetic protocol but also a rigorous workflow for purification and structural validation.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
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- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of 2',4'-Dichloro-2-imidazole Acetophenone in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Keystone Intermediate for Imidazole Fungicides
In the landscape of modern agrochemical development, the synthesis of effective and targeted fungicides is of paramount importance for ensuring global food security. Among the various classes of antifungal agents, the imidazole group has proven to be particularly effective, primarily through their targeted disruption of fungal cell membrane biosynthesis. Central to the synthesis of several key imidazole fungicides is the intermediate compound, 2',4'-Dichloro-2-imidazole acetophenone (also known as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone). This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this pivotal intermediate in agrochemical synthesis, with a focus on detailed, field-proven protocols, mechanistic insights, and the rationale behind experimental choices.
This guide will delve into the synthesis of this compound and its subsequent conversion into the widely used fungicide, Imazalil. We will explore the underlying chemical principles, provide step-by-step protocols, and present data in a clear and accessible format to facilitate the replication and adaptation of these methods in a research and development setting.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Imidazole fungicides derived from this compound, such as Imazalil, exert their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase, imidazole fungicides prevent the conversion of lanosterol to ergosterol.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting dysfunctional cell membrane exhibits increased permeability and a disruption of essential cellular processes, ultimately leading to the inhibition of fungal growth and proliferation.
Figure 1: Mechanism of action of imidazole fungicides.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a suitable α-haloacetophenone precursor, such as 2-bromo-2',4'-dichloroacetophenone. This reaction is a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon bearing the halogen.
Protocol 1: Synthesis of this compound
This protocol is based on established methods of imidazole alkylation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Bromo-2',4'-dichloroacetophenone | 267.93 | 2631-72-3 | Lachrymator, handle with care in a fume hood.[3] |
| Imidazole | 68.08 | 288-32-4 | Corrosive, hygroscopic. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Mild base. |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous, reaction solvent. |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction and chromatography. |
| Hexane | 86.18 | 110-54-3 | For chromatography. |
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration and chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-2',4'-dichloroacetophenone (26.8 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add imidazole (13.6 g, 0.2 mol) and sodium bicarbonate (16.8 g, 0.2 mol). The use of a slight excess of imidazole and a mild base like sodium bicarbonate helps to drive the reaction to completion and neutralize the HBr byproduct.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid byproducts (sodium bromide and excess sodium bicarbonate) and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of water to remove any remaining salts and unreacted imidazole.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum. The expected yield is typically in the range of 80-90%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Application in Agrochemical Synthesis: The Case of Imazalil
This compound is a direct precursor in a two-step synthesis of the widely used fungicide, Imazalil. The synthesis involves the reduction of the ketone to a secondary alcohol, followed by an O-alkylation (etherification) with an allyl halide.
Figure 2: Two-step synthesis of Imazalil.
Protocol 2: Synthesis of Imazalil from this compound
This protocol outlines the reduction and subsequent etherification to produce Imazalil.
Part A: Reduction of the Ketone
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 255.10 | 46503-52-0 | Synthesized in Protocol 1.[5] |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing agent, handle with care. |
| Methanol (CH₃OH) | 32.04 | 67-56-1 | Reaction solvent. |
| Hydrochloric Acid (HCl), 5% aqueous solution | 36.46 | 7647-01-0 | For pH adjustment. |
| Sodium Bicarbonate (NaHCO₃), 5% aqueous solution | 84.01 | 144-55-8 | For pH adjustment. |
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve this compound (25.5 g, 0.1 mol) in 200 mL of methanol.
-
Reduction: Cool the solution in an ice bath to 0-5°C. Slowly add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes, ensuring the temperature remains below 10°C. The use of a slight excess of the reducing agent ensures complete conversion of the ketone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.
-
pH Adjustment and Precipitation: To the remaining aqueous residue, add 5% hydrochloric acid solution to adjust the pH to 4-5. Then, add 5% sodium bicarbonate solution to adjust the pH to 7-8, at which point a white solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] A typical yield for this step is around 90-95%.
Part B: O-Alkylation to form Imazalil
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 257.11 | 24155-42-8 | Synthesized in Part A. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 7646-69-7 | Strong base, highly reactive with water. |
| Allyl Bromide | 120.98 | 106-95-6 | Lachrymator, alkylating agent. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Reaction solvent. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (4.4 g of 60% dispersion, 0.11 mol) in 150 mL of anhydrous THF.
-
Formation of Alkoxide: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (25.7 g, 0.1 mol) in 100 mL of anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add allyl bromide (13.3 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate. Wash the organic layer with 2 x 100 mL of water and 1 x 100 mL of brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield Imazalil as an oil. The expected yield for this step is typically in the range of 70-80%.
Quantitative Data Summary
| Synthesis Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Protocol 1 | 2-Bromo-2',4'-dichloroacetophenone | This compound | 80-90 | >98 |
| Protocol 2A | This compound | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 90-95 | >98 |
| Protocol 2B | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Imazalil | 70-80 | >97 |
Conclusion and Future Perspectives
This compound is a versatile and crucial intermediate in the synthesis of imidazole-based agrochemicals. The protocols detailed in this application note provide a robust framework for the laboratory-scale synthesis of this intermediate and its subsequent conversion to the important fungicide, Imazalil. The synthetic strategies presented here rely on fundamental organic reactions and can be adapted for the synthesis of other structurally related fungicides.
Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic routes, such as the use of greener solvents and catalytic systems. Furthermore, the exploration of other agrochemicals that can be derived from this compound remains a promising avenue for the discovery of novel crop protection agents. The structural motif of this intermediate offers a valuable scaffold for the design and synthesis of new molecules with potentially enhanced antifungal activity and improved toxicological profiles.
References
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]
-
Endocrine Disruption. (n.d.). Prochloraz, CAS no. 67747-09-5. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing prochloraz intermediate.
-
INCHEM. (n.d.). 409. Imazalil (Pesticide residues in food: 1977 evaluations). Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H- imidazole and 1-(2-(2,4-Dichlorophenyl)-2-((2-furyl)methoxy)ethyl)-1H- imidazole, Two New Miconazole Analogues. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Imazalil (110). Retrieved from [Link]
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PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Retrieved from [Link]
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ResearchGate. (2018). Schematic representation of the ergosterol biosynthesis pathway for Candida species. Retrieved from [Link]
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ResearchGate. (2019). The biosynthesis pathway of ergosterol in fungi. Retrieved from [Link]
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Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Retrieved from [Link]
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ResearchGate. (2016). Ergosterol biosynthetic pathway. Retrieved from [Link]
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Topic: Developing Novel Antiprotozoal Agents from Imidazole Intermediates
An Application Guide for Drug Development Professionals
Foreword: The Rationale for Imidazole Scaffolds in Antiprotozoal Drug Discovery
Protozoal diseases, including leishmaniasis, Chagas disease, malaria, and toxoplasmosis, represent a significant global health burden, affecting over a billion people, primarily in low-income nations where healthcare infrastructure is limited.[1][2] The current therapeutic arsenal is plagued by issues of toxicity, high cost, and the emergence of widespread drug resistance, creating a critical and urgent need for novel, effective, and accessible antiprotozoal agents.[2]
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] First synthesized in 1858, this "privileged structure" has become a cornerstone of medicinal chemistry.[3] Its unique physicochemical properties—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions—allow it to bind readily to a wide array of biological targets like enzymes and receptors.[3][4] This versatility is demonstrated by its presence in numerous approved drugs, such as the antifungal ketoconazole and the antiulcer agent cimetidine.[3] In the context of antiprotozoal therapy, established drugs like metronidazole and benznidazole, both nitroimidazole derivatives, validate the scaffold's potential.[2] Their mechanism often involves the reduction of the nitro group under the anaerobic conditions found in many protozoan parasites, leading to the generation of cytotoxic radical species that damage DNA and other vital macromolecules.[4]
This guide provides a structured, experience-driven framework for the design, synthesis, and evaluation of novel imidazole-based antiprotozoal agents. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the early stages of the drug discovery pipeline. The protocols herein are designed not merely as instructions, but as self-validating systems, with built-in justifications for key experimental decisions to empower robust and reproducible research.
Section 1: Synthesis of Imidazole-Based Compound Libraries
The foundation of any successful drug discovery campaign is the generation of a chemically diverse library of compounds for screening. The imidazole core can be synthesized and functionalized through various methods, from classic named reactions to modern, efficient multicomponent protocols.
Strategic Selection of a Synthetic Route
The choice of synthesis strategy is dictated by the desired substitution pattern and the need for efficiency and diversity.
-
Debus Synthesis: One of the earliest methods, reacting glyoxal, formaldehyde, and ammonia. While historically significant, it often results in low yields.[3]
-
Van Leusen Imidazole Synthesis: A highly versatile three-component reaction involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[5][6] This method is powerful for creating 1,4,5-trisubstituted imidazoles and is amenable to one-pot procedures, making it ideal for library synthesis.[5][6]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating diversity at multiple positions simultaneously. MCRs are exceptionally efficient for building libraries, as varying each starting material can rapidly generate dozens of unique analogs.[6]
Causality: For a primary screening library, MCRs or the Van Leusen synthesis are superior to classical methods. Their one-pot nature minimizes purification steps and maximizes throughput, allowing for the rapid exploration of the chemical space around the imidazole scaffold. This acceleration is critical for establishing initial structure-activity relationships (SAR).
Protocol: Four-Component Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Library
This protocol is adapted from established MCR methodologies and is designed for parallel synthesis to generate a diverse set of candidate molecules.[6]
Workflow Diagram: Imidazole Library Synthesis
Caption: Workflow for parallel synthesis of a tetrasubstituted imidazole library.
Materials:
-
Substituted benzil (1,2-dicarbonyl compound)
-
A diverse set of aromatic and aliphatic aldehydes
-
A diverse set of primary amines
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH), solvent grade
-
Parallel synthesis reaction block or multi-well plates with caps
-
Standard laboratory glassware and stirring equipment
Step-by-Step Methodology:
-
Reactant Preparation: In a standard reaction vessel (e.g., a 10 mL vial), combine benzil (1.0 mmol), the selected aldehyde (1.0 mmol), the selected primary amine (1.1 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the mixture.
-
Reaction: Seal the vessel and heat the mixture to 80°C with vigorous stirring. The reaction time can vary from 2 to 12 hours.
-
Monitoring (Self-Validation): The progress of the reaction should be monitored periodically (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and consumption of starting materials. This ensures the reaction is not prematurely stopped or unnecessarily prolonged.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo.
-
Purification: The crude product is purified using flash column chromatography on silica gel or by preparative HPLC to yield the pure tetrasubstituted imidazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for biological testing.
Section 2: The Antiprotozoal Screening Cascade
A tiered or cascaded approach to biological evaluation is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. This process moves from high-throughput primary screens to more complex secondary and tertiary assays.
Caption: Potential mechanisms of action for imidazole-based antiprotozoal agents.
Protocol: Assessing DNA Interaction via UV-Visible Spectroscopy
This biophysical assay provides initial evidence of whether a compound can directly bind to DNA, a known target for some antiprotozoal drugs.
[1]Causality: Compounds that interact with DNA often do so by intercalating between base pairs or binding to the grooves. This interaction can alter the electronic structure of the compound, leading to a detectable change in its UV-Visible absorption spectrum (a bathochromic shift/red shift and/or hypochromism). This provides a rapid, cell-free method to test a specific mechanistic hypothesis.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
Lead compound (e.g., IM-001) dissolved in buffer
-
Dual-beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the compound in Tris-HCl buffer. Prepare a stock solution of ctDNA and determine its concentration by measuring absorbance at 260 nm.
-
Titration: Keep the concentration of the compound constant in the sample cuvette (e.g., 20 µM).
-
Measurement: Record the UV-Vis spectrum of the compound from 200-500 nm.
-
DNA Addition: Add increasing aliquots of the ctDNA stock solution to both the sample cuvette (containing the compound) and the reference cuvette (containing only buffer) to achieve a range of DNA concentrations.
-
Equilibration and Scan (Self-Validation): After each addition of DNA, gently mix and allow the solution to equilibrate for 5 minutes before scanning the spectrum again. This ensures that the binding equilibrium is reached, leading to a stable and accurate reading.
-
Data Analysis: Observe the changes in the absorption spectrum of the compound upon addition of DNA. A bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in absorbance) are indicative of intercalative binding to the DNA.
Section 4: In Vivo Efficacy Evaluation
Promising lead candidates with good in vitro potency and a high selectivity index must be tested in an animal model of the disease to evaluate their efficacy in a living system.
Protocol: Murine Model of Acute Chagas Disease
This protocol uses the same reporter-expressing parasites from the in vitro screen to allow for non-invasive, real-time imaging of the infection.
[7]Materials:
-
BALB/c mice (6-8 weeks old)
-
T. cruzi strain expressing firefly luciferase
-
Lead compound formulated for oral or intraperitoneal administration
-
Benznidazole (positive control)
-
Vehicle (negative control)
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Step-by-Step Methodology:
-
Infection: Infect mice with 10,000 luciferase-expressing trypomastigotes via intraperitoneal injection.
-
Monitoring Infection (Self-Validation): At day 5-7 post-infection, confirm that the infection is established by imaging the bioluminescent signal. Administer D-luciferin to the mice and image them using an IVIS. This step ensures that all mice have a comparable parasite burden before treatment begins, which is critical for the statistical validity of the results.
-
Treatment: Randomize mice into treatment groups (e.g., n=5 per group): Vehicle control, Benznidazole (e.g., 100 mg/kg), and Lead Compound (at various doses). Administer treatment daily for 10-14 days.
-
Efficacy Assessment: Image the mice every 2-3 days throughout the treatment period.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (e.g., the abdomen) for each mouse over time. A significant reduction in signal in the treated groups compared to the vehicle control indicates in vivo efficacy.
References
-
Al-Ezzi, A., & Shaker, B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. Available at: [Link]
-
Gontijo, R., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Biomolecules. Available at: [Link]
-
Nagy, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]
-
Rivera, G. (Ed.). (2022). Special Issue “Drug Discovery of Antiprotozoal Agents”. Pharmaceuticals. Available at: [Link]
-
Ma, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Frąc, M., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. International Journal of Molecular Sciences. Available at: [Link]
-
Maldonado, E. (2017). Recent Advances in the Discovery of Novel Antiprotozoal Agents. BioMed Research International. Available at: [Link]
-
Canavaci, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases. Available at: [Link]
-
Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Available at: [Link]
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- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 2',4'-Dichloro-2-imidazole Acetophenone as a Cornerstone in Fine Chemical Synthesis
Introduction: Unveiling a Key Building Block
In the intricate world of fine chemical and pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, 2',4'-Dichloro-2-imidazole acetophenone stands out as a highly versatile intermediate, prized for its unique combination of reactive sites that allow for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this powerful building block. We will delve into its synthesis, key applications with detailed protocols, and the chemical principles that underpin its utility. The presence of a reactive ketone, a dichlorinated phenyl ring, and an imidazole moiety makes this compound a cornerstone in the synthesis of a variety of biologically active molecules, most notably in the realm of antifungal agents and kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective and safe utilization in any synthetic endeavor. The pertinent details for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
| Synonyms | This compound | |
| CAS Number | 252950-14-4 | |
| Molecular Formula | C₁₁H₈Cl₂N₂O | |
| Molecular Weight | 255.10 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in methanol |
Safety and Handling: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Core Synthesis of the Building Block: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the readily available 2',4'-dichloroacetophenone. The following protocols provide a detailed guide to its preparation.
Protocol 1: Synthesis of 2-Bromo-2',4'-dichloroacetophenone
This initial step involves the alpha-bromination of the precursor ketone, a crucial transformation to introduce a leaving group for the subsequent imidazole ring formation.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol.
-
Bromination: Heat the solution to 45-50°C. Add 43.4 g (0.267 mol) of bromine dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic, and the rate of addition should be controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in 120 g of toluene and wash it three times with 100 ml of water to remove any remaining acids.
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2',4'-dichloroacetophenone as a brown oil (yield: ~68.0 g, 0.254 mol). This crude product is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of methanol as a solvent facilitates the reaction, and the controlled addition of bromine is critical to manage the exothermicity and prevent side reactions. The aqueous work-up is essential to remove hydrobromic acid formed during the reaction.
Protocol 2: Synthesis of this compound via Radziszewski Reaction
This protocol utilizes the classic Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia. In this modified approach, the α-haloketone acts as a precursor to the dicarbonyl component.[1][2]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 2-bromo-2',4'-dichloroacetophenone (from Protocol 1), a suitable aldehyde (e.g., glyoxal or a precursor), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and heated to promote cyclization.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Expert Insight: The Radziszewski synthesis is a robust method for creating substituted imidazoles. The choice of aldehyde and reaction conditions can be varied to introduce different substituents on the imidazole ring, highlighting the versatility of this approach.[1][2]
Application in the Synthesis of Antifungal Agents
One of the most significant applications of this compound is as a key intermediate in the synthesis of imidazole-based antifungal drugs. The ketone functionality serves as a handle for further elaboration to construct the final active pharmaceutical ingredient (API).
Protocol 3: Reduction of the Ketone to Form a Precursor for Antifungal Agents
The reduction of the ketone to a secondary alcohol is a critical step in the synthesis of many antifungal agents, including analogs of miconazole and sertaconazole.
Experimental Protocol:
-
Reaction Setup: In a 1000 mL three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve 102 g (0.4 mol) of this compound in 300 mL of methanol.
-
Reduction: Add potassium borohydride in batches while slowly heating the mixture to reflux. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate:methanol = 10:1, v/v) until the starting material is consumed.
-
Work-up: After the reaction is complete, continue stirring for 1 hour at reflux, then cool to room temperature. Recover the methanol by distillation under reduced pressure.
-
pH Adjustment and Isolation: Adjust the pH of the concentrate to 4-5 with a 5% hydrochloric acid solution. Then, adjust the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate the product.
-
Purification: Collect the white solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanol.
Mechanistic Rationale: Potassium borohydride is a mild and selective reducing agent for ketones in the presence of other functional groups like the imidazole ring. The acidic and basic work-up steps are crucial for neutralizing the reaction and isolating the final product.
Application in the Synthesis of Kinase Inhibitors
The imidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. While a direct synthesis of a specific Glycogen Synthase Kinase-3 (GSK-3) inhibitor from this compound is not prominently documented, the structural motif is highly relevant. The following protocol outlines a general strategy for the derivatization of the imidazole ring, a common approach in the synthesis of kinase inhibitors.
Protocol 4: N-Alkylation of the Imidazole Ring
Modification of the imidazole nitrogen is a common strategy to modulate the pharmacological properties of imidazole-containing compounds.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture at room temperature for 30 minutes to an hour to form the imidazolide anion.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated depending on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Expert Commentary: The regioselectivity of N-alkylation can sometimes be an issue with unsymmetrical imidazoles. The choice of base and solvent can influence the outcome. For the synthesis of specific kinase inhibitors, the alkylating agent would be a more complex fragment designed to interact with specific residues in the kinase active site.[3]
Conclusion
This compound is a valuable and versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients. Its strategic combination of a reactive ketone and a modifiable imidazole ring, along with the dichlorophenyl moiety that often contributes to biological activity, makes it a powerful tool for medicinal and synthetic chemists. The protocols provided herein offer a practical guide to the synthesis and key transformations of this important intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. [Link]
- Radziszewski, B. Ueber die Constitution des Lophins und verwandter Verbindungen. Ber. Dtsch. Chem. Ges.1882, 15, 2706–2708.
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Ann. Chem. Pharm.1858, 107, 199–208.
- Martinez, A., et al. Glycogen synthase kinase 3 (GSK-3) inhibitors: A patent review (2010 - 2014).
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Application Notes and Protocols: In Vitro Screening of Imidazole-Based Compounds
Introduction: The Versatility and Therapeutic Promise of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole derivatives to bind to a diverse range of biological targets.[3] Consequently, these compounds have been successfully developed as antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][4]
The therapeutic efficacy of imidazole-based drugs often stems from their ability to precisely interact with and modulate the activity of key enzymes or receptors. For instance, the well-known antifungal activity of azoles, including imidazoles like clotrimazole and ketoconazole, arises from their inhibition of lanosterol 14-alpha-demethylase (a cytochrome P450 enzyme), which is crucial for ergosterol biosynthesis in fungi.[5][6][7][8][9] This disruption of the fungal cell membrane leads to cell death.[6][10] In the context of cancer, imidazole derivatives have been shown to target various proteins and signaling pathways implicated in tumor growth and survival, including kinases and microtubules.[1]
Given the broad therapeutic potential of imidazole-based compounds, robust and reliable in vitro screening protocols are essential for the identification and characterization of novel drug candidates. This guide provides a comprehensive overview of key in vitro assays for evaluating the biological activity of imidazole derivatives, with a focus on antifungal, anticancer, and enzyme inhibitory properties. The protocols detailed herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of high-quality, reproducible results.
Section 1: Antifungal Susceptibility Testing
A primary application of imidazole compounds is in the treatment of fungal infections.[11] Therefore, a crucial first step in the screening cascade is to assess their antifungal activity. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12]
Causality Behind Experimental Choices:
-
Standardized Methodology: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring inter-laboratory reproducibility and comparability of results.[13][14]
-
Choice of Fungal Strains: A panel of clinically relevant fungal species, including both susceptible and resistant strains of Candida albicans, Candida krusei, and other opportunistic yeasts, should be used to determine the spectrum of activity.
-
Inoculum Preparation: The density of the fungal inoculum is a critical parameter that can significantly impact MIC values. A standardized inoculum ensures that the observed antifungal effect is not merely due to an insufficient number of fungal cells.
-
Positive and Negative Controls: The inclusion of a known antifungal agent (e.g., fluconazole) as a positive control validates the assay's ability to detect antifungal activity. A solvent control (e.g., DMSO) ensures that the vehicle used to dissolve the test compounds does not interfere with fungal growth.
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility
Objective: To determine the Minimum Inhibitory Concentration (MIC) of imidazole-based compounds against various fungal strains.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Candida krusei)
-
Imidazole-based test compounds
-
Positive control (e.g., fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each imidazole compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include wells with fungal inoculum and no compound (growth control), and wells with medium only (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Data Presentation: Antifungal Activity of Imidazole Derivatives
| Compound | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) |
| Imidazole-A | 8 | 16 |
| Imidazole-B | 2 | 4 |
| Fluconazole | 1 | 64 |
Section 2: Anticancer Activity Screening
The anticancer potential of imidazole derivatives is a rapidly growing area of research.[1][15][16] A fundamental assay to evaluate this is the MTT cytotoxicity assay, which measures the metabolic activity of cells as an indicator of cell viability.[17][18][19][20]
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be used to assess the breadth of anticancer activity.[1] Normal, non-cancerous cell lines should also be included to evaluate selectivity.
-
MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization Agent: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. DMSO is a commonly used solvent for this purpose.
-
Dose-Response Curve: Testing a range of compound concentrations is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of imidazole-based compounds on cancer cell lines and calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazole-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include wells with cells and medium only (vehicle control) and wells with a known cytotoxic drug (positive control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization of Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Section 3: Enzyme Inhibition Assays
Many imidazole-based drugs exert their therapeutic effects by inhibiting specific enzymes.[21][22][23][24] Therefore, screening for enzyme inhibition is a critical step in elucidating the mechanism of action of novel imidazole compounds.
Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology.[22][23]
-
Choice of Kinase: The selection of the kinase target should be guided by the therapeutic area of interest (e.g., EGFR for lung cancer, p38 MAP kinase for inflammation).
-
Assay Format: Luminescence-based assays, such as the Kinase-Glo® assay, are widely used in high-throughput screening due to their sensitivity and simplicity.[21] These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
ATP Concentration: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors. It is often set at or near the Km value of the enzyme for ATP to ensure a sensitive assay window.
Objective: To determine the IC50 of imidazole compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of the imidazole compounds in the kinase assay buffer.
-
Prepare a solution containing the kinase and its substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Set up the Reaction:
-
Add the compound dilutions to the wells of the plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.[21]
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[21]
-
-
Signal Detection:
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytochrome P450 (CYP) Inhibition Assay
Imidazole-containing drugs are known to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.[25][26][27] Therefore, assessing the potential for CYP inhibition is an important part of the safety profiling of new imidazole compounds.
-
CYP Isoforms: A panel of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) should be tested to identify potential drug-drug interaction liabilities.
-
Enzyme Source: Human liver microsomes are a commonly used source of CYP enzymes as they contain a mixture of the major isoforms.
-
Probe Substrates: Each CYP isoform has specific probe substrates that are metabolized to a single, quantifiable metabolite. The formation of this metabolite is used as a measure of enzyme activity.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying the formation of the probe substrate metabolites.
Objective: To determine the IC50 of imidazole compounds against major human CYP450 isoforms.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, bupropion for CYP2B6)
-
Imidazole-based test compounds
-
Positive control inhibitors for each isoform
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system
Step-by-Step Methodology:
-
Prepare Reaction Mixtures:
-
Prepare serial dilutions of the imidazole compounds and positive controls.
-
In a 96-well plate, combine the human liver microsomes, phosphate buffer, and test compounds/controls.
-
Pre-incubate the plate at 37°C.
-
-
Initiate the Reaction:
-
Add the probe substrate to each well.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time.
-
-
Stop the Reaction:
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed.
-
-
Data Analysis:
-
Calculate the percentage of CYP inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to an appropriate model.[28]
-
Visualization of Signaling Pathway
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole compounds.
Section 4: Assay Validation and Trustworthiness
The trustworthiness of any screening data is paramount. Every protocol must be a self-validating system.
-
Statistical Robustness: Assays should be validated for their statistical robustness by calculating parameters such as the Z'-factor for high-throughput screens. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.
-
Regulatory Considerations: For in vitro diagnostic devices and assays intended for clinical use, it is important to follow relevant regulatory guidance on validation.[29][30][31][32] This includes establishing the analytical sensitivity, specificity, accuracy, and precision of the assay.
Conclusion
The in vitro screening protocols detailed in this guide provide a robust framework for the initial evaluation of imidazole-based compounds. By systematically assessing their antifungal, anticancer, and enzyme inhibitory activities, researchers can identify promising lead compounds for further development. The emphasis on understanding the causality behind experimental choices and incorporating rigorous validation steps ensures the generation of high-quality, reliable data, which is the cornerstone of successful drug discovery.
References
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Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency | FDA. (2025). U.S. Food and Drug Administration. [Link]
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Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PubMed Central. [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives. (n.d.). PubMed. [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. [Link]
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MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (n.d.). ResearchGate. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. [Link]
-
In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. (n.d.). PubMed. [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]
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Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. (n.d.). HHS.gov. [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). MDPI. [Link]
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Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (n.d.). MDPI. [Link]
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Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. (n.d.). ResearchGate. [Link]
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Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. [Link]
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Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]
-
The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. (n.d.). PubMed. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip. [Link]
-
Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. (2025). Federal Register. [Link]
-
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm. [Link]
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). PubMed Central. [Link]
-
(PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). ResearchGate. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024). CDC. [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. [Link]
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Recent advancement in imidazole as anti cancer agents: A review. (2025). ResearchGate. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]
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MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH SEED Office. [Link]
-
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). [Link]
-
Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (n.d.). MDPI. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]
-
In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. [Link]
-
Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (n.d.). PubMed Central. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (n.d.). PubMed. [Link]
-
FDA Updates Two Digital Health Final Guidance Documents | Insights. (2026). [Link]
-
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (n.d.). Oxford Academic. [Link]
-
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. (n.d.). NIH. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
CLSI guidelines for antifungal agents | Download Table. (n.d.). ResearchGate. [Link]_tbl1_322617711)
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- 4. researchgate.net [researchgate.net]
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- 11. In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2',4'-Dichloro-2-imidazole acetophenone Synthesis
Welcome to the technical support guide for the synthesis of 2',4'-Dichloro-2-imidazole acetophenone (CAS 252950-14-4). This molecule is a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of widely used antifungal agents like Ketoconazole.[1][2][3] The efficiency and yield of this synthesis directly impact the purity and cost-effectiveness of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural choices, troubleshoot common experimental failures, and answer frequently asked questions to empower you to optimize this synthesis with confidence.
Section 1: Foundational Synthesis Protocol & Workflow
The synthesis of this compound is fundamentally an N-alkylation reaction, a classic SN2 substitution where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic α-carbon of a haloacetophenone derivative. The following protocol represents a robust baseline procedure.
Optimized Baseline Protocol
This protocol utilizes 2-bromo-2',4'-dichloroacetophenone for its higher reactivity compared to its chloro-analog.
Reaction Scheme:
Table 1: Reagent Stoichiometry and Properties
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molar Eq. | Typical Amount (for 10g SM) | Notes |
| 2-bromo-2',4'-dichloroacetophenone | 4253-11-6 | 267.93 | 1.0 | 10.0 g (37.3 mmol) | Limiting reagent. Potent lachrymator; handle with extreme care in a fume hood. |
| Imidazole | 288-32-4 | 68.08 | 1.2 | 3.05 g (44.8 mmol) | A slight excess minimizes quaternization side products. Ensure it is dry. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 8.1 g (58.6 mmol) | Finely powdered and thoroughly dried is essential for optimal performance. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 100 mL (10 vol) | Anhydrous grade is recommended. |
Step-by-Step Methodology:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (3.05 g) and anhydrous potassium carbonate (8.1 g).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask.
-
Initiate Stirring: Begin vigorous stirring under a nitrogen atmosphere to form a fine suspension.
-
Reagent Addition: In a separate beaker, dissolve 2-bromo-2',4'-dichloroacetophenone (10.0 g) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring imidazole suspension at room temperature over 20-30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane eluent system. The reaction is complete upon the disappearance of the 2-bromo-2',4'-dichloroacetophenone spot.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50°C.
-
Expected Outcome: Off-white to pale yellow crystalline solid.[4]
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is disappointingly low (<60%). What are the primary factors to investigate?
A1: Low yield is a multifaceted problem. Systematically investigate the following, starting with the most fundamental aspects:
-
Reagent Quality & Stoichiometry:
-
Moisture: This is the most common culprit. Potassium carbonate is hygroscopic, and any water present can hydrolyze the sensitive α-bromo ketone starting material. Ensure all reagents, especially the K₂CO₃ and solvent, are anhydrous. Dry the K₂CO₃ in an oven (>120°C) for several hours before use.
-
Base Particle Size: Use finely powdered K₂CO₃. A larger surface area dramatically increases the reaction rate by facilitating the deprotonation of imidazole.
-
Imidazole Purity: Use high-purity imidazole. Acidic impurities will consume the base, effectively reducing its molar equivalence and stalling the reaction.
-
-
Base and Solvent System Inefficiency:
-
Weak Base: While K₂CO₃ is often sufficient, if the reaction stalls, it may not be basic enough to maintain a high concentration of the imidazolide anion. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Causality: The reaction rate is directly proportional to the concentration of the deprotonated imidazole nucleophile. A stronger base shifts the equilibrium towards the more reactive imidazolide anion.[5]
-
Solubility Issues: In solvents like acetonitrile, K₂CO₃ is only sparingly soluble. This can create a heterogeneous reaction where the rate is limited by the solid-liquid interface. Switching to a more polar aprotic solvent like DMF can improve the solubility of reactants. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the imidazolide anion into the organic phase, accelerating the reaction.
-
-
Suboptimal Temperature:
-
The SN2 reaction requires sufficient thermal energy. Ensure your reaction is genuinely at reflux. A low temperature will result in a sluggish, incomplete reaction. Conversely, excessively high temperatures (e.g., >120°C in DMF) can promote the decomposition of the haloacetophenone.
-
Q2: My TLC shows the consumption of starting material, but there are multiple product spots, including one at the baseline.
A2: This points to the formation of side products. The most probable are:
-
Quaternization (Over-alkylation): The product, this compound, still possesses a nucleophilic nitrogen atom. It can react with another molecule of the bromo-acetophenone to form a quaternary imidazolium salt. This salt is highly polar and will often appear as a spot at the TLC baseline.
-
Solution: Employ a slight excess of imidazole (1.1 to 1.2 molar equivalents) relative to the haloacetophenone. This ensures the electrophilic halo-compound is more likely to react with the starting imidazole rather than the product.[6]
-
-
Decomposition Products: The α-halo ketone starting material is an aggressive electrophile and can degrade, especially under basic conditions. This can lead to a complex mixture of byproducts.
-
Solution: Ensure a controlled addition of the haloacetophenone to the imidazole/base suspension. Adding it all at once can create localized "hot spots" and high concentrations that favor side reactions. Maintain strict anhydrous conditions.
-
Sources
- 1. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 252950-14-4 [chemicalbook.com]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
Identifying side products in the synthesis of imidazole acetophenones
Welcome to the technical support center for the synthesis of imidazole acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on identifying and mitigating the formation of side products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols and ensure the purity of your target compounds.
I. Understanding the Synthesis: The Radziszewski Reaction and Its Nuances
The synthesis of imidazole acetophenones often employs a variation of the Radziszewski reaction. This powerful multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form the imidazole ring.[1][2] In the context of imidazole acetophenones, the 1,2-dicarbonyl species, phenylglyoxal, is frequently generated in situ through the oxidation of the corresponding acetophenone.[3][4]
A common oxidant for this transformation is selenium dioxide (SeO₂).[3][5] While effective, this initial oxidation step, followed by the cyclization, can introduce a variety of side products if not carefully controlled. Understanding the reaction mechanism is key to troubleshooting these issues.
II. Troubleshooting Guide: A Deeper Dive into Side Product Identification and Mitigation
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a dark brown/black color, and my yield is low. What is happening?
A1: The appearance of a dark, often polymeric, material is a common issue and typically points to two main culprits:
-
Aldol Condensation of Acetophenone: Under basic or even neutral to acidic conditions with heating, acetophenone can undergo self-condensation to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone (a chalcone derivative).[6][7][8] These conjugated systems are often colored and can polymerize under the reaction conditions, leading to the dark tars that are difficult to remove and significantly lower the yield of your desired imidazole.
-
Causality: This side reaction is favored by prolonged reaction times, high temperatures, and incorrect stoichiometry, particularly an excess of the acetophenone starting material or the presence of a base.
-
-
Decomposition of Phenylglyoxal: The intermediate phenylglyoxal is sensitive and can decompose or polymerize, especially at elevated temperatures.[9]
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. For the initial oxidation of acetophenone, maintain the temperature as specified in your protocol (often around 90-110°C). Avoid excessive heating during the subsequent cyclization step.
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of acetophenone can increase the likelihood of self-condensation.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC).[10][11] Once the starting material is consumed, work up the reaction promptly to avoid the formation of degradation products.
-
pH Control: If your reaction conditions are basic, consider buffering the system or using a milder base to disfavor the aldol reaction.
Q2: I see an unexpected peak in my ¹H NMR spectrum in the aromatic region (δ 7.2-8.0 ppm) with a complex splitting pattern, and a singlet around δ 2.6 ppm. What could this be?
A2: These signals are characteristic of unreacted acetophenone or its derivatives. The complex multiplet in the aromatic region corresponds to the five protons of the phenyl group, and the singlet at approximately 2.6 ppm is indicative of the methyl protons adjacent to the carbonyl group.[12]
Diagnostic Workflow:
-
Spiking Experiment: To confirm the presence of unreacted acetophenone, "spike" your NMR sample with a small amount of pure acetophenone and re-acquire the spectrum. If the intensity of the suspected peaks increases, you have confirmed its identity.
-
TLC Analysis: Compare the TLC of your crude product with a spot of pure acetophenone.
Mitigation Strategies:
-
Reaction Completion: Ensure your reaction goes to completion by monitoring with TLC. If the reaction has stalled, you may need to add more of the limiting reagent or extend the reaction time cautiously.
-
Purification: Unreacted acetophenone can typically be removed by column chromatography.[2] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) will usually elute the less polar acetophenone before your more polar imidazole product.
Q3: My HPLC analysis shows a significant impurity with a retention time close to my product. How can I identify and remove it?
A3: A common and often challenging impurity to separate is the aldol condensation product of acetophenone. This dimer will have a higher molecular weight and different polarity compared to your target imidazole acetophenone.
Identification and Removal Protocol:
-
LC-MS Analysis: The most effective way to identify this byproduct is through High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass of the impurity will likely correspond to the dimer of acetophenone minus a molecule of water (C₁₆H₁₄O).
-
Chromatographic Separation:
-
Method Optimization: Adjusting the mobile phase composition in your HPLC method can improve separation. Increasing the aqueous component or changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity.[13][14]
-
Column Chromatography: Careful column chromatography is essential for removal. Due to the potential for similar polarities, a shallow elution gradient is recommended. Monitor the fractions carefully by TLC to ensure a clean separation.[11]
-
| Compound | Typical Elution Profile (Silica Gel) | Notes |
| Acetophenone | Elutes early with non-polar solvents (e.g., 10-20% Ethyl Acetate in Hexanes) | |
| Aldol Condensation Product | Elutes after acetophenone, may have a similar Rf to the product | Often appears as a yellow band on the column. |
| Imidazole Acetophenone (Product) | Typically more polar, requires a higher percentage of polar solvent to elute |
Q4: My final product has a persistent yellow or orange color that I can't remove by simple recrystallization. What is the source of this color and how can I purify my compound?
A4: The coloration is often due to highly conjugated impurities, such as the aforementioned aldol condensation products or other polymeric materials. Trace amounts of selenium from the oxidation step can also sometimes impart color.
Purification Workflow:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at removing colored impurities.
-
Column Chromatography: If color persists, column chromatography is the next step.
-
Stationary Phase: For basic imidazole compounds that may streak on silica gel, consider using neutral alumina as the stationary phase.
-
Solvent System: Use a solvent system that provides good separation on TLC.
-
-
Recrystallization: After chromatography, recrystallize the purified product from an appropriate solvent system to obtain a pure, crystalline solid.
III. Visualizing the Reaction: Pathways to Product and Byproducts
To better understand the chemical transformations occurring in your reaction flask, the following diagrams illustrate the main reaction pathway and a key side reaction.
Caption: Main synthetic route to imidazole acetophenones.
Caption: Formation of common side products from acetophenone.
IV. Analytical and Purification Protocols
Protocol 1: General Procedure for HPLC Analysis
This method provides a starting point for analyzing the purity of your imidazole acetophenone product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, and linearly increase to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the initial mobile phase composition.
Protocol 2: Column Chromatography for Purification
This protocol is a general guideline for purifying your imidazole acetophenone.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) or neutral alumina.
-
Column Packing: Pack the column as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. For less soluble materials, dry loading by adsorbing the compound onto a small amount of silica gel is recommended.
-
Elution: Begin with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the pure fractions as determined by TLC and remove the solvent under reduced pressure.
V. References
-
Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. DOI: 10.15227/orgsyn.015.0067. [Link]
-
Guthrie, J. P. (1978). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 56(7), 962-973.
-
Shine, H. J. (1967). The Selenium Dioxide Oxidation of Ketones. Aromatic Rearrangements, 272-318.
-
Lage, M. R., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 5(1), 48-63. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
Barade, S., & Devkate, R. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. International Journal of Creative Research Thoughts (IJCRT), 11(10). [Link]
-
Magritek. (2013). The Aldol Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Dziuba, J., & Szerszunowicz, P. (2005). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. Polish Journal of Food and Nutrition Sciences, 14(55), 13-20.
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Homework.Study.com. (n.d.). What are the four products resulting from an aldol condensation of a mixture of ethanal and acetophenone? [Link]
-
Rasayan Journal of Chemistry. (2019). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
Journal of the Chemical Society of Pakistan. (1956). The Selenium Dioxide Oxidation of Substituted Acetophenones.
-
Liao, H., et al. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Food Science.
-
Al-Ostath, A. I., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(24), 8836. [Link]
-
SIELC. (n.d.). Separation of Acetophenone, 2-(1-imidazolyl)-4'-phenethyl- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link]
-
ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
-
Filo. (2021). What is the product obtained when acetophenone is oxidized by selenium dioxide (in dioxane-acetic acid)? [Link]
-
AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]
-
Google Patents. (n.d.). US1955890A - Oxidation of organic compounds.
-
ResearchGate. (2009). Characterization of a nematic mixture by reversed-phase HPLC and UV spectroscopy: An application to phase behaviour studies in liquid crystal-CO2 systems. [Link]
-
Organic Syntheses. (n.d.). Phenylglyoxal. [Link]
-
ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. [Link]
-
PubMed. (n.d.). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. [Link]
-
Journal of Food Science and Technology. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 2,4,5-triphenyl imidazole derivatives using diethyl ammonium hydrogen phosphate as green, fast and reusable catalyst. [Link]
-
Chemistry Stack Exchange. (2019). Major product for aldol condensation between acetophenone and acetaldehyde. [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]
-
ACS Publications. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. [Link]
-
ResearchGate. (n.d.). Phenylglyoxal. [Link]
-
ResearchGate. (n.d.). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of Imidazole by Mixed Mode HPLC with UV Detection. [Link]
-
Journal of Global Pharma Technology. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. [Link]
-
Journal of the Tunisian Chemical Society. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]
-
MDPI. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]
-
ResearchGate. (n.d.). Characterization of a nematic mixture by reversed-phase HPLC and UV spectroscopy: An application to phase behaviour studies in liquid crystal-CO2 systems. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. homework.study.com [homework.study.com]
- 7. magritek.com [magritek.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Separation of Acetophenone, 2-(1-imidazolyl)-4’-phenethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Purification Strategies for the Modern Laboratory
Welcome to the technical support center for the purification of final products. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complexities of purification. This resource is structured to help you make informed decisions, from selecting the right technique to resolving common experimental hurdles.
Part 1: The Purification Strategy Guide: Choosing Your Path
The first step in any purification is to assess the properties of your desired product and the impurities you need to remove. This initial analysis will guide you to the most effective and efficient purification technique.
Initial Assessment: What Am I Dealing With?
Before selecting a purification method, answer these key questions about your reaction mixture:
-
What is the physical state of my product? (Solid or liquid?)
-
What are the key physical and chemical differences between my product and the starting materials/byproducts? (e.g., polarity, solubility, boiling point, acidity/basicity).
-
How much material do I need to purify? (Analytical scale vs. preparative scale).
-
Is my product stable to changes in temperature, pH, or exposure to silica/alumina?
The answers to these questions will point you toward the most appropriate purification technique.
Decision Tree for Purification Method Selection
To help you visualize the decision-making process, here is a simple workflow:
Caption: Decision tree for selecting a primary purification technique.
Part 2: Troubleshooting Guides & FAQs
This section is divided by technique to provide targeted advice for the challenges you may encounter.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (overlapping bands) | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly (air bubbles, cracks).- Sample was loaded in too large a volume of solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.4 for your product.- Repack the column carefully, ensuring a uniform bed.- Dissolve the sample in the minimum amount of solvent for loading.[2] |
| Product is not eluting from the column | - The solvent system is not polar enough.- The compound has decomposed on the silica gel.[3][4] | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before running the column.[3] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3] |
| Cracks or channels in the silica bed | - The column ran dry.- The silica was not properly settled before running the column. | - Always keep the silica bed covered with solvent.- Ensure the silica is fully settled by tapping the column gently and flushing with solvent before loading the sample. |
-
Q: How do I choose the right solvent system?
-
A: The ideal solvent system should provide good separation of your desired compound from impurities on a TLC plate. A good rule of thumb is to aim for an Rf value of 0.2-0.4 for your product. This generally translates well to column chromatography.
-
-
Q: My compound is not soluble in the eluent. How can I load it onto the column?
-
A: You can use a technique called "dry loading." Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.
-
-
Q: How much silica gel should I use?
-
A: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
-
Crystallization
Crystallization is an excellent technique for purifying solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.[5]- Try adding a small seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.- If the compound is still too soluble, a different solvent or a solvent mixture may be needed.[5] |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Use a lower-boiling solvent.- Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. |
| Excessive crystal formation (impurities co-precipitate) | - The solution cooled too rapidly. | - Re-dissolve the crystals by heating the solution and allow it to cool more slowly. This will promote the formation of larger, purer crystals. |
-
Q: How do I select the best crystallization solvent?
-
A: A good crystallization solvent should dissolve your compound when hot but not when cold. Conversely, it should either dissolve the impurities well at all temperatures or not at all. You may need to screen several solvents to find the ideal one.
-
-
Q: What is a solvent pair and when should I use it?
-
A: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble and one in which it is insoluble. This is useful when no single solvent has the ideal solubility properties. Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
-
Liquid-Liquid Extraction
Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an emulsion | - Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for a longer period.- In stubborn cases, filtering the mixture through a pad of celite may be effective. |
| Poor separation of layers | - The densities of the two phases are very similar. | - Add a solvent that will significantly change the density of one of the phases (e.g., adding a dense, halogenated solvent to the organic phase or brine to the aqueous phase). |
| Product is not being extracted into the desired phase | - The pH of the aqueous phase is not optimal for the compound's properties.- The chosen organic solvent is not suitable. | - For acidic or basic compounds, adjust the pH of the aqueous layer to ensure the compound is in its neutral form, which is typically more soluble in organic solvents.[7]- Choose an organic solvent that has a high affinity for your product.[8] |
-
Q: How do I know which layer is which?
-
A: The less dense solvent will be the top layer. If you are unsure, add a few drops of water. If it mixes with the top layer, the top layer is aqueous. If it forms a separate droplet that sinks to the bottom layer, the bottom layer is aqueous.
-
-
Q: Why should I perform multiple extractions with smaller volumes of solvent?
-
A: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume. This is due to the partition coefficient, which governs the distribution of the solute between the two phases.
-
Distillation
Distillation is a technique used to separate liquids with different boiling points. Steam distillation is a variation used for temperature-sensitive compounds or to separate volatile compounds from non-volatile solids.[9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping (violent boiling) | - Uneven heating.- Lack of boiling chips or a stir bar. | - Ensure even heating using a heating mantle and a stir bar or boiling chips.- Never add boiling chips to a hot liquid. |
| No distillate is collecting | - The vapor is not reaching the condenser.- The condenser is not being cooled effectively. | - Ensure the heating temperature is appropriate for the boiling point of the substance.- Check that there is an adequate flow of cooling water through the condenser. |
| Product is decomposing | - The temperature is too high. | - Consider using vacuum distillation to lower the boiling point of the compound. |
-
Q: When should I use simple distillation versus fractional distillation?
-
A: Simple distillation is effective for separating liquids with a large difference in boiling points (greater than 25 °C) or for separating a liquid from a non-volatile solid. Fractional distillation is necessary for separating liquids with closer boiling points.
-
-
Q: What is the purpose of steam distillation?
Part 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the silica bed.[2]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.[2]
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Protocol 2: General Procedure for Crystallization
-
Solvent Selection:
-
Test the solubility of your crude product in a range of solvents to find one that dissolves the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently until the solid is completely dissolved.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature.
-
If necessary, cool the flask further in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. [Link]
-
Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Steam distillation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Principles of chromatography. (n.d.). Khan Academy. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Methods for removing unreacted starting materials from the final product. (n.d.). Google AI.
-
Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). AZoM.com. [Link]
-
Lab Purification Frequently Asked Questions. (n.d.). Sartorius. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
Separation techniques: Chromatography. (2017, June 28). National Center for Biotechnology Information. [Link]
-
Extraction (Part 1). (2013, December 30). University of California, Irvine. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies. [Link]
-
How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? (2017, July 22). ResearchGate. [Link]
-
How Is Chromatography Used for Purification? (n.d.). Moravek. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. [Link]
-
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. [Link]
-
Separation Schemes. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]
-
LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. [Link]
- Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping. (n.d.).
Sources
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- 2. chemistryviews.org [chemistryviews.org]
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- 4. Chromatography [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steam distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Acetophenone Substitution Reactions
Welcome to the technical support center for acetophenone substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols to enhance your reaction yields and product purity.
Section 1: General Troubleshooting & Foundational Concepts
Before delving into specific reaction types, it's crucial to address universal parameters that can significantly impact the success of your acetophenone substitution reactions.
Q1: My acetophenone substitution reaction has a low yield. Where should I start my troubleshooting process?
A low yield in an acetophenone substitution reaction can stem from various factors. A systematic approach to troubleshooting is essential. We recommend a hierarchical investigation, starting from the most fundamental aspects of your experimental setup.
Here is a logical workflow to diagnose the issue:
Caption: A systematic troubleshooting workflow for low conversion rates.
Start by ensuring the integrity of your starting materials. Acetophenone, for instance, can undergo oxidation over time. Re-purification of starting materials is often a crucial first step. Next, meticulously review your reaction conditions—solvent purity, temperature control, and reaction time are critical. If you are using a catalyst, its activity should be verified. Finally, consider the possibility of product loss during work-up and purification or the formation of unexpected side products.
Section 2: Electrophilic Aromatic Substitution (EAS) Reactions
The acetyl group of acetophenone is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This electronic effect is a common source of experimental challenges.[1]
Q2: I am attempting to nitrate acetophenone, but I am getting a very low yield of the desired m-nitroacetophenone. What are the likely causes?
Low yields in the nitration of acetophenone are frequently due to improper temperature control and suboptimal reagent conditions. The reaction is highly exothermic, and careful management of the temperature is critical for success.
-
Causality: The acetyl group deactivates the benzene ring, making it less nucleophilic than benzene itself.[1] Consequently, forcing conditions (strong acid, heat) are required. However, these same conditions can lead to side reactions if not properly controlled. The nitrating mixture (concentrated nitric and sulfuric acids) must be prepared and added at a low temperature to prevent the formation of unwanted byproducts and ensure the selective formation of the nitronium ion (NO₂⁺).[2]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a reaction temperature at or below 0°C during the addition of the nitrating mixture.[3] An ice-salt bath is highly recommended. A rise in temperature can lead to the formation of dinitrated products or oxidation of the starting material.[3]
-
Reagent Purity and Ratios: Use high-purity, concentrated nitric acid (specific gravity 1.42) and sulfuric acid.[3] The sulfuric acid acts as a catalyst to generate the nitronium ion; ensure the correct stoichiometric ratios are used.
-
Rate of Addition: Add the nitrating mixture slowly to the solution of acetophenone in sulfuric acid to allow for effective heat dissipation.[3]
-
Work-up: Quench the reaction by pouring the mixture into a large volume of ice water to precipitate the product and dilute the strong acids.[3]
-
| Parameter | Recommendation | Rationale |
| Temperature | -5°C to 0°C | Minimizes side reactions and ensures selectivity.[3] |
| Nitrating Mixture | Conc. HNO₃ + Conc. H₂SO₄ | Sulfuric acid catalyzes the formation of the electrophile, NO₂⁺.[2] |
| Addition Rate | Slow, dropwise | Prevents dangerous exotherms and local heating.[3] |
| Stirring | Vigorous | Ensures homogenous mixing and efficient heat transfer.[3] |
Q3: My Friedel-Crafts acylation/alkylation of acetophenone is not working. Why is this reaction so challenging?
The Friedel-Crafts reaction is notoriously difficult with deactivated aromatic rings like acetophenone. The strong electron-withdrawing effect of the acetyl group makes the ring too electron-poor to attack the acylium or carbocation intermediate effectively.[4][5]
-
Causality: Friedel-Crafts reactions rely on a nucleophilic aromatic ring. The acetyl group's deactivating nature significantly reduces this nucleophilicity. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of acetophenone, further deactivating the ring.[4]
-
Troubleshooting & Alternatives:
-
Direct Friedel-Crafts is generally not viable. It is often better to perform the Friedel-Crafts reaction on a more activated ring and then introduce the acetyl group later, or vice versa (e.g., acylate benzene and then perform another substitution if the desired product allows).
-
Consider alternative synthetic routes. If your target molecule requires an alkyl or acyl group on an acetophenone core, you may need to employ different synthetic strategies, such as using organometallic reagents in a coupling reaction.
-
Q4: I am seeing multiple products in the bromination of acetophenone. How can I improve the selectivity?
Bromination of acetophenone can occur at two primary locations: the aromatic ring (meta-position) or the α-carbon of the acetyl group. The reaction conditions dictate the outcome.
-
Causality & Selectivity Control:
-
Ring Bromination (Electrophilic Aromatic Substitution): This requires a Lewis acid catalyst like FeBr₃ or AlCl₃ and Br₂. The acetyl group directs the substitution to the meta-position.
-
α-Bromination: This reaction proceeds via an enol or enolate intermediate and is typically catalyzed by acid (e.g., acetic acid) or base. Using N-bromosuccinimide (NBS) is a common method for α-bromination.[6]
-
-
Protocol for Selective α-Bromination:
-
Dissolve acetophenone in a suitable solvent like methanol or carbon tetrachloride.[6][7]
-
Add a catalytic amount of anhydrous aluminum chloride or use a silica gel catalyst.[6][7]
-
Slowly add one equivalent of bromine or N-bromosuccinimide.[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, proceed with an appropriate work-up to remove the catalyst and any remaining bromine.
-
| Reaction | Reagents | Product |
| Ring Bromination | Br₂, FeBr₃ | m-Bromoacetophenone |
| α-Bromination | Br₂, AlCl₃ (cat.) or NBS | α-Bromoacetophenone (Phenacyl bromide)[7] |
Section 3: Reactions at the α-Carbon and Carbonyl Group
Substitution reactions can also occur at the methyl group adjacent to the carbonyl (the α-carbon) or directly at the carbonyl carbon.
Q5: My base-catalyzed α-alkylation of acetophenone is giving low yields and multiple byproducts, including self-condensation products. How can I mitigate this?
Base-catalyzed reactions at the α-carbon of acetophenone are prone to side reactions due to the nature of the enolate intermediate.
-
Causality: Strong bases can deprotonate the α-carbon of acetophenone to form an enolate. This enolate is a potent nucleophile but can also react with another molecule of acetophenone in an aldol condensation reaction, leading to byproducts.[8] Furthermore, if the alkylating agent is sterically hindered or a poor electrophile, the enolate may act as a base, leading to elimination reactions.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to ensure rapid and complete deprotonation, minimizing the concentration of unreacted acetophenone available for self-condensation.
-
Temperature Control: Form the enolate at a low temperature (e.g., -78°C) to prevent side reactions.
-
Order of Addition: Add the acetophenone solution slowly to the cooled base solution to ensure immediate deprotonation. Then, add the alkylating agent to the pre-formed enolate.
-
Alkylating Agent: Use a reactive alkylating agent (e.g., primary alkyl halides) to ensure efficient trapping of the enolate.
-
Caption: Desired alkylation pathway versus the competing aldol condensation side reaction.
Q6: I am having trouble with a nucleophilic addition to the carbonyl group of acetophenone. The reaction is sluggish. What can I do?
While the carbonyl carbon of acetophenone is electrophilic, its reactivity can be hindered by steric and electronic factors.
-
Causality: The bulky phenyl group adjacent to the carbonyl can sterically hinder the approach of a nucleophile. Electronically, the phenyl group can donate some electron density to the carbonyl carbon through resonance, slightly reducing its electrophilicity compared to an aliphatic ketone.
-
Optimization Strategies:
-
Catalyst: For weakly nucleophilic reagents, consider adding a Lewis acid catalyst (e.g., MgBr₂, ZnCl₂) to coordinate with the carbonyl oxygen. This makes the carbonyl carbon more electrophilic.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like THF or dioxane are often good choices. In some cases, a protic solvent can help stabilize the developing negative charge on the oxygen.[9] The dielectric constant of the solvent can influence the separation of charge in the transition state.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but this must be balanced against the potential for side reactions.
-
Reagent Reactivity: If possible, use a more reactive nucleophile. For example, in a Grignard reaction, ensure the Grignard reagent is freshly prepared and titrated to confirm its concentration.
-
Section 4: Catalyst-Related Issues
For many substitution reactions, the catalyst is the key to success. Catalyst deactivation or improper use can be a primary reason for low conversion.
Q7: My catalytic reaction (e.g., hydrogenation, hydrosilylation) starts well but then stalls. Could my catalyst be deactivating?
Yes, catalyst deactivation is a common issue in reactions involving acetophenone.[10]
-
Causality:
-
Product Inhibition: The product of the reaction may bind more strongly to the catalyst's active site than the reactant, preventing further turnover.[10]
-
Poisoning: Impurities in the reagents or solvent (e.g., sulfur compounds, water) can irreversibly bind to the catalyst, rendering it inactive.[11]
-
Structural Changes: The catalyst itself may undergo structural changes under the reaction conditions, such as isomerization to an inactive form or aggregation.[10]
-
Strong Binding: In some cases, the carbonyl group of acetophenone or the product can bind strongly to the metal center of the catalyst, leading to deactivation.[12]
-
-
Troubleshooting and Prevention:
-
Purify Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and are appropriately dried.
-
Use an Inert Atmosphere: For sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can prevent side reactions that lead to deactivation. Conversely, if the catalyst is slowly deactivating, a higher initial loading might be necessary to drive the reaction to completion.
-
Investigate Different Catalysts: If deactivation is persistent, explore alternative catalysts that are known to be more robust for the specific transformation you are performing.
-
References
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Guthrie, J. P., et al. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Available at: [Link]
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Zhang, L., et al. (2020). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Organic Letters, 22(15), 5863-5868. Available at: [Link]
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Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1). Available at: [Link]
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Nagajyothi, Y., et al. (2011). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry, 23(2), 839-841. Available at: [Link]
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Land of Chemistry. (2023). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Available at: [Link]
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ResearchGate. (2025). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Reactions of acetophenone derivatives. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction condition for acetophenone hydrosilylation. ResearchGate. Available at: [Link]
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Flores-Gaspar, A., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 9(11), 934. Available at: [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Available at: [Link]
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ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Scheme 3. (A) Reaction of Acetophenone with 1-Decyne and (B) Reaction... ResearchGate. Available at: [Link]
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AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]
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ResearchGate. (n.d.). 33 questions with answers in ACETOPHENONES. ResearchGate. Available at: [Link]
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MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. Available at: [Link]
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ACS Publications. (n.d.). Effects of solvent and substituents on the absorption spectra of triplet acetophenone and the acetophenone ketyl radical studied by nanosecond laser photolysis. The Journal of Physical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
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IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. Available at: [Link]
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Organic Syntheses. (n.d.). benzalacetophenone. Available at: [Link]
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NIH. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC. Available at: [Link]
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Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Arkivoc. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Arkivoc. Available at: [Link]
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MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. RSC Publishing. Available at: [Link]
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Challenges in the scale-up synthesis of 2',4'-Dichloro-2-imidazole acetophenone
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of 2',4'-Dichloro-2-imidazole acetophenone. As a key intermediate in the development of various therapeutic agents, including glycogen synthase kinase-3 (GSK-3) inhibitors, mastering its synthesis is crucial.[1]
Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale is rarely a linear process.[2][3] It introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety that are often negligible at a smaller scale.[4][5] This guide, structured as a series of frequently asked questions and in-depth troubleshooting scenarios, is designed to provide you, the scientist, with the foundational knowledge and practical insights needed to navigate these complexities. Here, we delve into the causality behind experimental choices, offering solutions grounded in established chemical principles to ensure your scale-up campaign is both successful and safe.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[6] This classic electrophilic aromatic substitution reaction involves reacting 1,3-dichlorobenzene with an activated derivative of 2-imidazoleacetic acid, typically 2-imidazoleacetyl chloride , in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7][8]
The acyl chloride is often generated in situ from 2-imidazoleacetic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) due to its potential instability. The resulting highly electrophilic acylium ion is then attacked by the electron-rich (albeit deactivated) 1,3-dichlorobenzene ring to form the desired ketone.
Q2: Why is a stoichiometric excess of aluminum chloride (AlCl₃) often required for this reaction?
This is a critical point of confusion when moving from catalytic reactions to Friedel-Crafts acylations. Unlike many catalytic processes, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of AlCl₃, and often a slight excess (e.g., 1.1-1.3 equivalents), for two primary reasons:
-
Acylium Ion Generation: The first equivalent of AlCl₃ is consumed in reacting with the 2-imidazoleacetyl chloride to generate the reactive electrophile, the acylium ion ([CH₃CO]⁺).[8]
-
Product Complexation: The product, this compound, is a ketone. The Lewis basic oxygen atom of the ketone's carbonyl group and the nitrogen atoms of the imidazole ring will coordinate strongly with the Lewis acidic AlCl₃. This forms a stable complex, effectively sequestering the catalyst and preventing it from participating in further acylium ion formation.[9] Therefore, more than one equivalent of the catalyst is necessary to drive the reaction to completion.
Q3: What are the primary safety hazards to consider during the scale-up of this synthesis?
Scaling up this synthesis introduces significant safety risks that must be rigorously managed:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and dangerous pressure build-up. A robust reactor cooling system and controlled, slow addition of reagents are essential.
-
Aluminum Chloride (AlCl₃) Handling: Anhydrous AlCl₃ reacts violently and exothermically with water and moisture, releasing large volumes of corrosive hydrogen chloride (HCl) gas.[10] Strict anhydrous conditions must be maintained. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood.[11]
-
Quenching Process: The work-up typically involves quenching the reaction mixture by adding it to ice-water or dilute acid. This process hydrolyzes the aluminum complexes and is also extremely exothermic, generating significant amounts of HCl gas.[12] On a large scale, this must be done slowly and with vigorous stirring and cooling to control the temperature and off-gassing.
-
Corrosive Reagents and Byproducts: Reagents like 2-imidazoleacetyl chloride (or the thionyl chloride used to generate it) are corrosive and lachrymatory.[13] The reaction itself produces HCl gas as a byproduct. Adequate ventilation and material compatibility are crucial.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific, common problems encountered during the scale-up synthesis.
| Symptom / Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| 1. Low or Stalled Reaction Conversion | A. Catalyst Deactivation | Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly opened, high-purity anhydrous AlCl₃. Rationale: AlCl₃ is extremely hygroscopic. Any moisture will hydrolyze it to aluminum hydroxides and HCl, rendering it inactive as a Lewis acid catalyst.[9][14] |
| B. Insufficient Catalyst Loading | Solution: Increase the molar ratio of AlCl₃ relative to the limiting reagent (typically the acyl chloride) to 1.1-1.3 equivalents. Rationale: As explained in the FAQ, the product ketone and imidazole moieties complex with AlCl₃, removing it from the catalytic cycle. A stoichiometric excess is required to ensure enough free catalyst is available to activate the acyl chloride.[9] | |
| C. Poor Mixing/Mass Transfer | Solution: Transition from magnetic stirring to overhead mechanical stirring. Optimize the impeller design (e.g., pitch-blade turbine) and agitation speed to ensure homogeneity. Consider a baffled reactor for larger scales. Rationale: In large volumes, inefficient mixing creates localized "hot spots" and areas of low reactant concentration, leading to incomplete reactions and increased side product formation.[4][14] | |
| 2. Significant Impurity Formation | A. Isomer Formation (e.g., 2',6'-dichloro isomer) | Solution: Maintain strict temperature control, typically at lower temperatures (e.g., 0-10 °C) during the addition of reagents. Rationale: Friedel-Crafts acylation is subject to kinetic vs. thermodynamic control. While the chlorine atoms direct ortho and para, the 4-position is sterically more accessible. Higher temperatures can provide enough energy to overcome the activation barrier for acylation at the less-favored 6-position. |
| B. Poly-acylation or Side-Reactions | Solution: Add the acylating agent (2-imidazoleacetyl chloride) slowly and sub-surface to maintain a low instantaneous concentration. Ensure precise stoichiometric control. Rationale: Although the acylated product is deactivated towards further substitution, preventing poly-acylation, high local concentrations of the highly reactive acylium ion, especially at elevated temperatures, can force undesired side reactions.[15][16] | |
| 3. Difficult Product Isolation / Purification | A. Emulsion Formation During Aqueous Work-up | Solution: During the quench, ensure vigorous stirring. To break emulsions, add a small amount of a brine solution (saturated NaCl) or a different organic solvent with a significantly different density. Rationale: Aluminum salts formed during quenching can act as surfactants, stabilizing emulsions. Increasing the ionic strength of the aqueous phase with brine helps to break these emulsions. |
| B. Significant Product Tailing on Silica Gel Column | Solution: Modify the eluent by adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol. Alternatively, use a different stationary phase like basic or neutral alumina. Rationale: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor peak shape and difficult elution. A basic modifier neutralizes these acidic sites, improving chromatography.[17] | |
| C. Product Fails to Crystallize | Solution: Perform a systematic solvent screen. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. Use techniques like scratching the flask with a glass rod or seeding with a previously obtained crystal. Rationale: Crystallization is a thermodynamically driven process that requires finding a solvent (or solvent system) in which the product is soluble when hot but sparingly soluble when cold. Impurities can often inhibit crystallization, requiring initial purification by another method.[18] |
Experimental Protocols and Workflows
Workflow for Scale-Up Synthesis of this compound
The following diagram illustrates the key stages of the process, from starting materials to the final purified product.
Caption: Key phases in the scale-up synthesis workflow.
Protocol 1: Baseline Lab-Scale Synthesis (10 g Scale)
This protocol is a representative procedure and should be adapted and optimized based on laboratory findings.
-
Acyl Chloride Preparation (in situ): To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-imidazoleacetic acid (12.6 g, 0.1 mol) and anhydrous 1,2-dichloroethane (150 mL). Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes. After the addition, warm the mixture to reflux (approx. 83 °C) and heat for 2-3 hours until the solution becomes clear and gas evolution ceases. Cool the resulting 2-imidazoleacetyl chloride solution back to 0 °C.
-
Friedel-Crafts Reaction: In a separate 1 L flame-dried reactor equipped with an overhead mechanical stirrer, nitrogen inlet, and thermocouple, charge anhydrous aluminum chloride (33.3 g, 0.25 mol) and anhydrous 1,2-dichloroethane (100 mL). Cool the slurry to 0 °C. Add 1,3-dichlorobenzene (11.2 mL, 0.1 mol) dropwise.
-
Addition: Add the cold 2-imidazoleacetyl chloride solution from step 1 to the AlCl₃ slurry dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: Prepare a large beaker with crushed ice (500 g) and concentrated HCl (50 mL). With vigorous stirring, slowly pour the reaction mixture onto the ice/HCl slurry. Caution: Highly exothermic and significant HCl gas evolution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine all organic layers.
-
Wash: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for diagnosing low reaction yield.
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-
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Alternative catalysts for the synthesis of 2',4'-Dichloro-2-imidazole acetophenone
Welcome to the technical support center for the synthesis of 2',4'-dichloro-2-imidazole acetophenone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this key intermediate, with a focus on alternative and greener catalytic approaches.
The synthesis of this compound is a multi-step process, primarily involving:
-
Friedel-Crafts Acylation: The acylation of 1,3-dichlorobenzene to form 2',4'-dichloroacetophenone.
-
Imidazolyl Group Introduction: The subsequent conversion of 2',4'-dichloroacetophenone to the final product, typically via an α-halogenation followed by nucleophilic substitution with imidazole.
This guide will address challenges and solutions for both stages, with an emphasis on moving away from traditional, problematic catalysts like stoichiometric aluminum chloride (AlCl₃).
Part 1: Alternative Catalysts for Friedel-Crafts Acylation of 1,3-Dichlorobenzene
The traditional Friedel-Crafts acylation reaction often employs a stoichiometric amount of AlCl₃, which leads to significant waste streams and handling difficulties.[1] Below, we explore more sustainable and efficient alternatives.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to aluminum chloride for the acylation of 1,3-dichlorobenzene?
A1: While effective, AlCl₃ presents several challenges. It is highly moisture-sensitive, requiring strictly anhydrous conditions. The catalyst forms a strong complex with the resulting ketone product, necessitating more than a stoichiometric amount and a hydrolytic work-up that generates corrosive and environmentally hazardous waste.[1] Greener alternatives aim to use catalytic amounts of more stable and recyclable materials.
Q2: What are the most promising classes of alternative catalysts for this reaction?
A2: Three main categories of alternative catalysts have shown significant promise:
-
Solid Acids (e.g., Zeolites): These are microporous aluminosilicates with strong acidic sites. They are highly stable, reusable, and can offer shape selectivity.[2][3][4]
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These Lewis acids are often more tolerant to moisture than AlCl₃ and can be used in catalytic amounts.[1][5][6]
-
Ionic Liquids: These are salts that are liquid at low temperatures and can act as both the solvent and the catalyst. They are often recyclable and can enhance reaction rates.[1][7][8]
Q3: My Friedel-Crafts acylation with an alternative catalyst is sluggish or gives low yields. What are the common causes?
A3: Several factors could be at play:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by the product itself. For zeolites, coking (formation of carbonaceous deposits) can block active sites.
-
Insufficient Catalyst Activity: 1,3-dichlorobenzene is a deactivated aromatic ring, making electrophilic substitution challenging. The chosen alternative catalyst may not be sufficiently acidic to promote the reaction efficiently.
-
Mass Transfer Limitations: With solid catalysts like zeolites, the reactants may have difficulty accessing the active sites within the pores.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical and may need to be optimized for the specific catalyst and substrate.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity for the deactivated substrate. | Consider a more acidic zeolite, a different metal triflate, or a more activating ionic liquid. Increasing the reaction temperature may also help. |
| Catalyst poisoning by moisture or other impurities. | Ensure all reactants and solvents are thoroughly dried. Pretreat the catalyst by heating under vacuum. | |
| Poor Selectivity (Isomer Formation) | Reaction conditions favoring the formation of undesired isomers. | With shape-selective catalysts like zeolites, the desired isomer can be favored. Optimization of temperature and catalyst choice is crucial. |
| Catalyst Deactivation (especially with zeolites) | Coking of the catalyst surface. | Regenerate the zeolite catalyst by calcination (controlled heating in air) to burn off organic residues. |
| Difficulty in Catalyst Recovery and Reuse (Ionic Liquids) | Product extraction issues leading to catalyst loss. | Choose an extraction solvent that has high solubility for the product but is immiscible with the ionic liquid. After extraction, the ionic liquid can be dried under vacuum and reused.[9] |
Data Summary: Alternative Catalysts for Acylation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Key Advantages |
| Zeolite Y | Acyl chloride | 1,2-Dichlorobenzene | 180 | Good | Reusable, shape-selective, environmentally benign.[2] |
| Bismuth Triflate (Bi(OTf)₃) | Acetic anhydride | Solvent-free | 30-100 | High | Recyclable, moisture-tolerant, efficient.[1] |
| Lanthanide Triflates (Ln(OTf)₃) | Acetic anhydride | Not specified | Not specified | Good to Excellent | High catalytic activity, can be used in various solvents.[1] |
| Chloroindate(III) Ionic Liquids | Acetic anhydride | Ionic Liquid | Not specified | High | Recyclable, acts as both catalyst and solvent.[1] |
Part 2: Introduction of the Imidazole Moiety
The second stage of the synthesis involves the conversion of 2',4'-dichloroacetophenone to the final product. This is typically a two-step process: α-bromination followed by N-alkylation of imidazole.
Experimental Workflow: Imidazole Introduction
Caption: Workflow for the synthesis of this compound from its precursor.
Frequently Asked Questions (FAQs)
Q4: What are the key challenges in the α-bromination of 2',4'-dichloroacetophenone?
A4: The primary challenge is controlling the selectivity of the bromination. Over-bromination can lead to the formation of dibromo byproducts, which can be difficult to separate from the desired monobrominated product.[10] The reaction is also typically performed with elemental bromine, which is highly corrosive and hazardous.
Q5: I am getting a mixture of N-alkylated and other byproducts during the imidazole substitution. How can I improve the selectivity?
A5: The N-alkylation of imidazole with an α-halo ketone can be complex. Here are some factors to consider:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the imidazole without competing in the substitution reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally favored.
-
Phase-Transfer Catalysis (PTC): PTC can be highly effective for this type of reaction, facilitating the transfer of the imidazolide anion into the organic phase to react with the α-bromo ketone.[11] This can improve reaction rates and yields.
-
Temperature Control: Exothermic reactions can lead to side products. Maintaining a consistent temperature is important for selectivity.
Troubleshooting Guide: Imidazole Introduction
| Issue | Potential Cause | Recommended Solution |
| Formation of Dibromo-acetophenone | Excess bromine or prolonged reaction time during α-bromination. | Use a stoichiometric amount of bromine and monitor the reaction closely by TLC or GC to stop it upon completion. |
| Low Yield in N-Alkylation | Incomplete deprotonation of imidazole. | Use a stronger base or ensure anhydrous conditions, as water can consume the base. |
| Poor solubility of the imidazolide salt in the organic solvent. | Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reactivity.[11] | |
| Formation of Quaternary Imidazolium Salts | The product (an N-alkylated imidazole) can be further alkylated. | Use a slight excess of imidazole relative to the α-bromo ketone to minimize this side reaction.[11] |
| Difficulty in Product Purification | Presence of unreacted imidazole and inorganic salts. | An acidic wash can be used to remove unreacted imidazole.[12][13] The inorganic salts can be removed by filtration or aqueous workup.[14] |
Part 3: Detailed Experimental Protocols
Protocol 1: α-Bromination of 2',4'-Dichloroacetophenone
This protocol is adapted from a general procedure for the α-bromination of acetophenones.[15]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2',4'-dichloroacetophenone (1 equivalent) in methanol.
-
Bromine Addition: While maintaining the temperature between 45-50°C, add bromine (1 equivalent) dropwise to the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the resulting residue in toluene and wash with water to remove any remaining acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-2',4'-dichloroacetophenone. This product can often be used in the next step without further purification.
Protocol 2: N-Alkylation of Imidazole with 2-Bromo-2',4'-dichloroacetophenone using Phase-Transfer Catalysis
This protocol is based on general principles of PTC for N-alkylation.[11][14]
-
Reaction Setup: To a reaction vessel, add imidazole (1.2 equivalents), potassium hydroxide (2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equivalents) in toluene.
-
Addition of α-Bromo Ketone: Heat the mixture to a moderate temperature (e.g., 60-80°C) and add a solution of 2-bromo-2',4'-dichloroacetophenone (1 equivalent) in toluene dropwise.
-
Reaction: Stir the reaction mixture vigorously at the set temperature for several hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Purification: Wash the organic phase with water and then with a dilute acid solution to remove excess imidazole. Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography to yield this compound.[12]
Part 4: Mechanistic Insights
Mechanism of Zeolite-Catalyzed Friedel-Crafts Acylation
Caption: Simplified mechanism of zeolite-catalyzed Friedel-Crafts acylation.
In zeolite-catalyzed acylation, the Brønsted acid sites (protons) on the zeolite surface protonate the acylating agent, leading to the formation of a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of 1,3-dichlorobenzene to form a sigma complex (Wheland intermediate). Finally, a proton is eliminated from the sigma complex, restoring aromaticity and regenerating the catalytic site on the zeolite. The shape-selective nature of the zeolite pores can influence the regioselectivity of the product.[4][16]
Mechanism of N-Alkylation of Imidazole
Caption: General mechanism for the N-alkylation of imidazole.
The N-alkylation of imidazole proceeds via a nucleophilic substitution (SN2) mechanism. First, a base removes the acidic proton from the imidazole ring, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon atom bearing the bromine in 2-bromo-2',4'-dichloroacetophenone. The reaction proceeds through a backside attack, leading to the displacement of the bromide leaving group and the formation of the final product.
References
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Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2016). ResearchGate. [Link]
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- Process for preparing 1-alkylimidazoles. (1991).
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- Preparation method of ketoconazole. (n.d.). CN107739373B.
- Method for producing high-purity N-alkyl imidazole. (n.d.). CN103012275A.
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Cleaner Routes for Friedel-Crafts Acylation. (2003). ResearchGate. [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. [Link]
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Ionic Liquids Recycling for Reuse. (2008). ResearchGate. [Link]
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Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. (2021). Archiv Der Pharmazie. [Link]
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Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. (2002). ResearchGate. [Link]
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Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2014). ResearchGate. [Link]
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Minimizing by-product formation during the halogenation of acetophenone
Introduction: Navigating the Complexities of Acetophenone Halogenation
The α-halogenation of acetophenone is a fundamental transformation in organic synthesis, yielding critical building blocks like phenacyl halides. These products are invaluable precursors for a multitude of pharmaceuticals and fine chemicals, owing to the strategic placement of two electrophilic centers and the excellent leaving group ability of the halide.[1][2] However, what appears to be a straightforward reaction is often plagued by competing pathways that can drastically reduce the yield and purity of the desired product.
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to dissect the mechanistic underpinnings of common side reactions. By understanding why by-products form, you can strategically manipulate reaction conditions to favor the desired outcome. We will address the most frequently encountered issues in a direct, question-and-answer format, providing both theoretical explanations and field-proven troubleshooting protocols.
Mechanistic Overview: The Battle for Selectivity
The primary challenge in the halogenation of acetophenone is controlling the site of reaction. There are two main nucleophilic centers in the molecule under different conditions: the α-carbon (via an enol or enolate intermediate) and the aromatic ring. This leads to a crucial branching point in the reaction pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My primary product is di- or tri-halogenated acetophenone. How can I improve selectivity for the mono-halogenated product?
Short Answer: Switch to acid-catalyzed conditions and carefully control your stoichiometry. Polyhalogenation is a hallmark of base-promoted reactions.
In-Depth Explanation: This issue stems from the fundamental difference between acid-catalyzed and base-promoted mechanisms.
-
Under Acidic Conditions: The reaction proceeds through an enol intermediate.[3][4] The formation of this enol is the slow, rate-determining step.[2] Once the first halogen atom is added to the α-carbon, its strong electron-withdrawing nature destabilizes the transition state for further enolization. This makes the second halogenation significantly slower than the first, allowing for the isolation of the mono-halogenated product when using approximately one equivalent of the halogenating agent.[5][6]
-
Under Basic Conditions: The reaction proceeds through an enolate intermediate. The base removes an α-proton, which is the rate-limiting step. After the first halogenation, the remaining α-protons on the mono-halogenated product become more acidic due to the inductive effect of the halogen. This means the mono-halogenated product reacts with the base faster than the original acetophenone, leading rapidly to di- and tri-halogenated species.[5]
Troubleshooting Protocol:
-
Utilize an Acidic Solvent/Catalyst: Acetic acid is an excellent choice as it serves as both a solvent and a catalyst for enol formation.[3][4] Alternatively, a catalytic amount of HBr can be used in a less reactive solvent like dioxane.[7]
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent (e.g., Br₂ or N-Bromosuccinimide).[8] A large excess will eventually lead to polyhalogenation, even under acidic conditions.
-
Monitor Temperature: Keep the reaction temperature low (0-25 °C) during the addition of the halogen to prevent runaway reactions and minimize side product formation.
-
Slow Addition: Add the halogenating agent dropwise to the solution of acetophenone to maintain a low instantaneous concentration of the halogen.
Q2: I intended to make phenacyl bromide, but my analysis shows halogenation on the aromatic ring. What went wrong?
Short Answer: You have inadvertently used conditions that favor electrophilic aromatic substitution. This is almost always caused by the presence of a Lewis acid catalyst.
In-Depth Explanation: Halogenation of the aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. This pathway is strongly promoted by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), which polarize the halogen molecule (e.g., Br-Br), creating a potent electrophile (Br⁺).[9][10] The acetyl group of acetophenone is a deactivating, meta-directing group, so this side reaction will primarily yield 3-haloacetophenone.[9]
To achieve the desired α-halogenation, you must create conditions that favor the formation of the enol nucleophile, which is accomplished with protic (Brønsted) acids, not Lewis acids.[4]
Troubleshooting Protocol:
-
Eliminate Lewis Acids: Rigorously exclude any Lewis acid catalysts from your reaction. Ensure your glassware is clean and not contaminated from previous reactions (e.g., Friedel-Crafts acylations).
-
Verify Reagent Purity: Ensure your halogenating agent is free from metallic impurities that could act as Lewis acid catalysts.
-
Employ Protic Acid Catalysis: As detailed in Q1, use a protic acid like acetic acid to explicitly drive the reaction through the enol pathway.[3]
| Condition / Catalyst | Predominant Reaction | Major Product |
| Br₂ in Acetic Acid (H⁺) | α-Halogenation via Enol | 2-Bromoacetophenone |
| Br₂ with AlBr₃/FeBr₃ | Electrophilic Aromatic Substitution | 3-Bromoacetophenone[9][11] |
| NaOH / Br₂ | α-Halogenation via Enolate | Polybromoacetophenones / Benzoic Acid[5] |
Q3: I ran my reaction with a base and my acetophenone was consumed, but I isolated benzoic acid instead of a halogenated ketone. What happened?
Short Answer: You have performed the haloform reaction. This reaction is specific to methyl ketones and is highly efficient under basic conditions with excess halogen.
In-Depth Explanation: The haloform reaction is a direct consequence of the rapid polyhalogenation that occurs under basic conditions (as explained in Q1). Once the tri-halogenated methyl group (C(O)-CX₃) is formed, it becomes an excellent leaving group. The hydroxide base then acts as a nucleophile, attacking the carbonyl carbon. This results in the cleavage of the C-C bond, releasing the trihalomethyl anion (:CX₃⁻), which is subsequently protonated to form the haloform (CHX₃, e.g., chloroform, bromoform), and a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid (in this case, benzoic acid).[5]
Troubleshooting Protocol:
-
Avoid Basic Conditions: For the synthesis of α-haloacetophenones, basic conditions should be strictly avoided unless the haloform reaction is the intended transformation.
-
Revisit Reaction Goal: If α-haloacetophenone is the goal, refer to the acid-catalyzed protocols outlined in this guide.
-
Leverage as a Test: The iodoform test (using I₂ and NaOH) is a classic qualitative test for methyl ketones. The formation of a yellow precipitate (iodoform, CHI₃) indicates a positive result. While acetophenone is water-insoluble, the reaction can be successfully run using a cosolvent like dioxane.[12]
Validated Experimental Protocol: Selective α-Bromination of Acetophenone
This protocol is designed to maximize the yield of 2-bromoacetophenone while minimizing by-product formation.
Materials:
-
Acetophenone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.1 eq)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution (optional, for quenching excess bromine)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve acetophenone (e.g., 12.0 g, 0.1 mol) in glacial acetic acid (e.g., 50 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (e.g., 17.6 g, 5.6 mL, 0.11 mol) in glacial acetic acid (15 mL) and load it into the dropping funnel. Add the bromine solution dropwise to the stirred acetophenone solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should fade as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL). This will precipitate the crude product. If the aqueous layer retains a bromine color, add a few drops of sodium thiosulfate solution until the color disappears.
-
Workup - Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise to the mixture until CO₂ evolution ceases and the pH is neutral (pH ~7). This step neutralizes the acetic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a pale yellow solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-bromoacetophenone.
References
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Su, W. (2014). Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
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Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1958). Aromatic halogenation. I. The 3-halogenation of acetophenones, benzaldehydes and benzoic acids. Journal of Organic Chemistry, 23(9), 1412–1416. Also available in Organic Syntheses, Coll. Vol. 5, p.117 (1973); Vol. 42, p.14 (1962). [Link]
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McMurry, J. (2024). Section 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Reddit r/OrganicChemistry. (2017). Halogenation of acetophenone. Help.[Link]
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Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
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ResearchGate. (2021). Acetophenone-catalyzed photochemical C(sp³)-H chlorination. [Link]
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Royal Society of Chemistry. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Publishing. [Link]
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Chad's Prep. (2021). 21.3 Alpha Halogenation | Organic Chemistry. YouTube. [Link]
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Chemistry Stack Exchange. (2019). Does acetophenone show haloform reaction?[Link]
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Janeczko, T., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. SpringerLink. [Link]
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ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. [Link]
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Royal Society of Chemistry. (2016). Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]
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ScienceDirect. (2010). Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB. ScienceDirect. [Link]
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Master Organic Chemistry. (2025). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]
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ResearchGate. (2015). Acetophenone synthesis in various solvents. [Link]
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Quora. (2020). What is bromination acetophenone?[Link]
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MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
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ResearchGate. (2018). Side-Chain Iodination of Acetophenone. [Link]
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ResearchGate. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]
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MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]
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Reddit r/OrganicChemistry. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). [Link]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Solubility During Reaction Workup and Purification
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor compound solubility during reaction workup and purification. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common solubility-related issues.
Q1: My product has "crashed out" of solution during an aqueous wash. What should I do?
A1: This is a common issue when the polarity of the solvent system changes abruptly.
-
Immediate Action: Add more of the original organic solvent to redissolve the precipitate. You may also try gentle warming.
-
Root Cause Analysis: Your product is likely less soluble in the mixed organic-aqueous system than in the pure organic solvent.
-
Long-Term Solution: Consider using a more non-polar organic solvent for the extraction if your product's polarity allows. Alternatively, minimize the volume of the aqueous wash or use a saturated brine solution, which can reduce the amount of water partitioning into the organic layer.[1][2]
Q2: I'm seeing a persistent emulsion during liquid-liquid extraction. How can I break it?
A2: Emulsions are often stabilized by fine particulate matter or compounds that act as surfactants.
-
Simple Fixes: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or stirring with a glass rod can also help coalesce the dispersed droplets.[2]
-
Ionic Strength Adjustment: Add saturated sodium chloride solution (brine).[2][3] This increases the ionic strength of the aqueous layer, making the organic solvent less soluble in it and promoting phase separation.[1][2]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration.[2]
Q3: My compound is poorly soluble in common chromatography solvents. What are my options?
A3: Finding a suitable solvent system is crucial for successful purification.
-
Solvent Scouting: Systematically test a range of solvents with varying polarities.[4][5] For polar compounds, consider solvents like methanol, acetonitrile, or mixtures with water.[4][5] For non-polar compounds, hexane or heptane are good starting points.[4]
-
Co-solvents: Employ a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent to achieve the desired polarity for chromatographic separation.[4][6]
-
Strong Solvents: In challenging cases, solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve the sample initially, but be mindful of their high boiling points and potential for interference with detection methods.[5][6]
Q4: Can I use pH adjustment to improve the solubility of my compound during workup?
A4: Yes, for ionizable compounds, pH modification is a powerful tool.[6]
-
Acidic Compounds: Weakly acidic compounds (e.g., carboxylic acids, phenols) can be deprotonated with a mild base (e.g., sodium bicarbonate, sodium carbonate) to form a water-soluble salt. This allows for their extraction into an aqueous basic solution.
-
Basic Compounds: Weakly basic compounds (e.g., amines) can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt, enabling their extraction into an aqueous acidic solution.
-
Caution: Be aware that drastic pH changes can sometimes cause degradation of sensitive compounds.[3] Also, when neutralizing acidic solutions with bicarbonate, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.[2]
II. Troubleshooting Guides
This section provides more detailed, scenario-based guidance for complex solubility challenges.
Scenario 1: Unexpected Precipitation at the Interface
You're performing a liquid-liquid extraction, and a solid precipitate forms at the interface between the organic and aqueous layers, making a clean separation impossible.
Causality Analysis:
This "interfacial precipitation" can be caused by several factors:
-
Limited Solubility in Both Phases: The compound may have low solubility in both the organic and aqueous layers.
-
"Salting Out": The addition of a salt (e.g., from a brine wash) can decrease the solubility of your organic compound in the organic layer, causing it to precipitate.[7]
-
Reaction Byproducts: An insoluble byproduct may be forming at the interface.
Troubleshooting Workflow:
Caption: Decision workflow for handling interfacial precipitation.
Detailed Protocols:
Protocol 1: Co-solvent Addition
-
To the separatory funnel containing the precipitate, add more of the primary organic solvent in 10-20% volume increments.
-
Shake gently and observe if the precipitate dissolves.
-
If the precipitate persists, consider adding a small amount of a co-solvent in which your compound is known to be highly soluble (e.g., tetrahydrofuran, acetone).[6] Be aware that this may alter the partitioning of your compound.
Protocol 2: Filtration
-
Set up a Büchner funnel with a pad of Celite® over a piece of filter paper.
-
Wet the Celite® pad with the organic solvent you are using.
-
Carefully pour the entire contents of the separatory funnel (both layers and the precipitate) through the Celite® pad under vacuum.
-
Wash the Celite® pad with additional fresh organic solvent to recover any adsorbed product.
-
Return the filtrate to the separatory funnel and continue with the extraction.
Scenario 2: Product is an Oil that is Immiscible with the Extraction Solvent
After removing the reaction solvent, you are left with a viscous oil that does not readily dissolve in your chosen extraction solvent.
Causality Analysis:
This often occurs with high molecular weight, non-polar compounds or when residual high-boiling solvents (e.g., DMF, DMSO) are present.
Troubleshooting Strategies:
| Strategy | Rationale | Key Considerations |
| Solvent System Modification | The polarity of the extraction solvent may not be appropriate for your compound. | Experiment with a range of solvents from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate, dichloromethane).[4] |
| Use of Co-solvents | A small amount of a highly solubilizing co-solvent can help bridge the miscibility gap.[6][8] | Examples include THF, acetone, or a small amount of the reaction solvent. Be mindful of the co-solvent's impact on subsequent purification steps. |
| Temperature Adjustment | Increased temperature can enhance solubility. | Gentle warming of the mixture may facilitate dissolution. Ensure your compound is thermally stable. |
| "Salting In" | For certain compounds, the addition of specific salts ("hydrotropic agents") can increase their aqueous solubility.[6][7] | This is more applicable for aqueous extractions and involves salts like sodium benzoate or sodium salicylate.[6][7] |
Scenario 3: Difficulty with Crystallization/Purification of a Poorly Soluble Solid
Your final product is a solid with very low solubility in most common organic solvents, making recrystallization or chromatographic purification challenging.
Causality Analysis:
Highly crystalline, high molecular weight, or very polar/non-polar compounds can exhibit poor solubility, hindering purification.
Advanced Purification Techniques:
Caption: Purification strategies for poorly soluble solids.
Detailed Protocols:
Protocol 3: Hot Recrystallization
-
In an Erlenmeyer flask, add a minimal amount of a high-boiling point solvent that your compound is sparingly soluble in at room temperature.
-
Heat the mixture to the solvent's boiling point while stirring.
-
Add small portions of the hot solvent until the solid just dissolves.
-
If insoluble impurities remain, perform a hot filtration through a pre-heated funnel.
-
Allow the filtrate to cool slowly to induce crystallization.
Protocol 4: Slurrying/Trituration
-
Suspend the impure solid in a solvent in which the desired compound is poorly soluble, but the impurities are soluble.
-
Stir the suspension vigorously for an extended period (hours to days) at a specific temperature (room temperature or elevated).
-
Isolate the purified solid by filtration and wash with fresh, cold solvent.
Protocol 5: Co-crystallization
This technique involves crystallizing the target molecule with a second component (a "coformer") to form a new crystalline solid with different, often improved, solubility properties.[6][9]
-
Select a suitable coformer that can interact with your target molecule through non-covalent bonds (e.g., hydrogen bonds).
-
Dissolve both the target compound and the coformer in a suitable solvent.[10]
-
Induce crystallization through slow evaporation, cooling, or anti-solvent addition.[6][11]
III. References
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Savu, S., & Kumar, L. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-10. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023, October 26). Any troubleshooting for a reaction work-up? r/chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, February 17). How to deal with insoluble samples on chromatography? Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). Precipitation reactions. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
Chadha, R., & Bhandari, S. (2014). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug delivery and translational research, 4(1), 104–119. Retrieved from [Link]
-
CrystEngComm. (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to GSK-3 Inhibitor Precursors: The Role of 2',4'-Dichloro-2-imidazole acetophenone
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase, Glycogen Synthase Kinase-3 (GSK-3), is a highly sought-after drug discovery target due to its involvement in a wide array of cellular processes.[1] Aberrant GSK-3 activity has been implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and certain cancers.[2] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of therapeutic research.[1] This guide provides an in-depth comparison of various precursor scaffolds for GSK-3 inhibitors, with a particular focus on the emerging potential of 2',4'-Dichloro-2-imidazole acetophenone.
The Regulatory Landscape of GSK-3
Unlike many other kinases, GSK-3 is constitutively active in resting cells and is regulated through inhibitory signals.[3] A primary mechanism of inhibition involves the PI3K/Akt signaling pathway. Upon activation by upstream signals, Akt phosphorylates GSK-3β at the Ser9 residue. This phosphorylation event causes the N-terminus of GSK-3 to act as a pseudosubstrate, folding into the enzyme's active site and blocking its ability to phosphorylate its true substrates.[2] This complex regulation highlights the need for inhibitors that can precisely modulate GSK-3's activity.
Caption: Simplified PI3K/Akt pathway for GSK-3 inhibition.
A Comparative Overview of Precursor Scaffolds
The quest for effective GSK-3 inhibitors has led to the exploration of numerous chemical families. These precursors can be broadly categorized based on their mechanism of action, with most functioning as ATP-competitive inhibitors. However, non-ATP-competitive inhibitors are gaining interest as they may offer greater selectivity by binding to unique regions of the kinase.[3][4]
| Precursor Class | Representative Examples | Primary Advantages | Primary Disadvantages | Mode of Inhibition |
| Maleimides | SB-216763, SB-415286 | High potency, well-established scaffold.[5] | Can exhibit off-target effects, including inhibition of CDKs.[2] | ATP-Competitive |
| Thiadiazolidinones (TDZDs) | Tideglusib | First non-ATP competitive family reported, potential for high selectivity.[3] | Mechanism not fully confirmed; may interact with cysteine residues.[3] | Non-ATP-Competitive |
| Indirubins | Indirubin-3'-oxime | Derived from natural products, provides neuroprotection in some models.[3] | Limited water solubility and bioavailability can be a challenge.[3] | ATP-Competitive |
| Paullones | Azakenpaullone | Reported to have greater selectivity for GSK-3 over some CDKs.[2] | Specificity against a wide range of kinases is not always fully profiled.[2] | ATP-Competitive |
| Imidazoles | Derivatives of this compound | High synthetic versatility, potential for favorable drug-like properties.[6] | Newer scaffold with less extensive public data compared to others. | ATP-Competitive |
Spotlight on this compound
2',4'-Dichloroacetophenone and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] When combined with an imidazole core, this acetophenone derivative becomes a particularly attractive precursor for building GSK-3 inhibitors. The imidazole ring is a key pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and improve water solubility, which can enhance pharmacokinetic properties.[6]
Synthetic Accessibility and Diversity-Oriented Synthesis
The primary advantage of using this compound lies in its utility for diversity-oriented synthesis (DOS). Acetophenones are valuable building blocks that allow for the creation of a wide range of natural product analogs.[8] The straightforward chemistry allows for the efficient generation of large libraries of compounds by modifying various positions on the scaffold. This is critical for establishing robust structure-activity relationships (SAR) and optimizing for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Workflow for generating GSK-3 inhibitors from a core precursor.
Experimental Protocol: Synthesis of an Imidazole-Based Inhibitor
This protocol outlines a generalized, two-step synthesis for creating an imidazole-based GSK-3 inhibitor candidate starting from 2',4'-dichloroacetophenone.
Part 1: Synthesis of the this compound intermediate
-
Materials: 2',4'-dichloroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Imidazole, Acetic Acid.
-
Causality: This step creates the core scaffold. DMF-DMA acts as a reagent to form an enaminone, which then readily reacts with the imidazole to form the desired heterocyclic structure.
-
Procedure:
-
Dissolve 2',4'-dichloroacetophenone in DMF-DMA and heat the mixture (e.g., to 120°C) for several hours until TLC indicates the consumption of the starting material.
-
Remove the excess DMF-DMA under reduced pressure.
-
To the resulting crude enaminone, add imidazole and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol).
-
Reflux the mixture, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent, and perform an aqueous work-up.
-
Purify the crude product via silica gel column chromatography to yield the this compound intermediate.
-
Part 2: Derivatization to Final Compound
-
Materials: The intermediate from Part 1, a selected amine or hydrazine derivative, a suitable solvent (e.g., methanol), and a reducing agent (e.g., Sodium Borohydride).
-
Causality: This step introduces diversity. The ketone group of the acetophenone is converted into an amine or a related functional group, allowing for the attachment of various side chains to explore the chemical space around the GSK-3 binding pocket.
-
Procedure:
-
Dissolve the imidazole acetophenone intermediate and the chosen amine/hydrazine derivative in the solvent.
-
Add a catalytic amount of acid (if necessary) to promote imine formation.
-
Stir at room temperature or with gentle heating.
-
Once imine formation is observed (via TLC or LC-MS), cool the mixture in an ice bath.
-
Carefully add the reducing agent (e.g., NaBH₄) portion-wise to reduce the imine to the corresponding amine.
-
After the reaction is complete, quench with water, and extract the product with an organic solvent.
-
Purify the final compound using column chromatography.
-
-
Trustworthiness & Self-Validation: The identity and purity of the final compound must be rigorously confirmed.
-
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.
-
Purity Assessment: Use HPLC or LC-MS to ensure purity is >98% before use in biological assays.
-
Performance and Future Outlook
While direct comparative data for this compound derivatives against other classes in standardized assays is limited in the public domain, the imidazole scaffold has shown significant promise. Studies have demonstrated that imidazole-based compounds can act as potent GSK-3β inhibitors.[9] For instance, some imidazopyridine analogs have exhibited excellent inhibitory activities with IC₅₀ values under 44 nM.[9] The key advantage of the 2',4'-dichloroacetophenone starting point is the ability to rapidly and systematically tune the properties of the final molecule to optimize for potency and selectivity against other kinases.
The development of GSK-3 inhibitors has seen a dramatic increase in the variety of chemotypes explored over the last decade.[1] Although no specific GSK-3 inhibitor has yet reached the market, the field is vibrant with ongoing preclinical and clinical studies.[1] The synthetic tractability and favorable chemical properties of the imidazole core, derived from precursors like this compound, position this class of compounds as a highly promising avenue for future drug discovery efforts targeting GSK-3.
References
-
Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 inhibitors: preclinical and clinical focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]
-
Eldar-Finkelman, H., & Martinez, A. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 14, 750379. [Link]
-
Ghosh, S., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1049582. [Link]
-
Khan, I., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]
-
Fuchs, C., et al. (2018). The GSK3 inhibitor tideglusib is effective in a model of CDKL5 disorder. Neuropharmacology, 133, 193-204. [Link]
-
ResearchGate. (n.d.). Various modes of binding and nature of GSK-3 inhibitors with an example of each. [Link]
-
Kim, H. Y., et al. (2012). Design, synthesis and biological evaluation of novel imidazopyridines as potential antidiabetic GSK3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4314-4319. [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Roca, C., et al. (2022). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 23(15), 8696. [Link]
-
Musso, L., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences, 24(24), 17234. [Link]
-
Taylor, D., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. AIR Unimi. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. [Link]
-
Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: Development and therapeutic potential. Nature Reviews Drug Discovery, 3(6), 479-487. [Link]
-
Glisic, S., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(21), 7545. [Link]
-
Singh, S., et al. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Rippin, N., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Molecules, 25(22), 5468. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 613. [Link]
-
Asif, M. (2022). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Synthesis, 19(5), 494-526. [Link]
-
Nchinda, A. T., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6688. [Link]
-
Almeida, J. R., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine Drugs, 19(6), 337. [Link]
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- 4. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
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- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
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A Comparative Analysis of the Antifungal Activity of Fluconazole and Ketoconazole: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the antifungal properties of two widely recognized azole antifungals, fluconazole and ketoconazole. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their efficacy. By synthesizing technical data with practical insights, this guide aims to equip researchers with the knowledge to make informed decisions in their antifungal research and development endeavors.
Introduction: A Tale of Two Azoles
Fluconazole, a triazole, and ketoconazole, an imidazole, are both members of the azole class of antifungal agents.[1][2] While they share a common overarching mechanism of action, their chemical structures, pharmacokinetic profiles, and clinical applications exhibit notable differences.[1][2] Ketoconazole, one of the earliest azole antifungals, is often used topically for superficial mycoses, whereas fluconazole is frequently administered systemically for a broader range of fungal infections.[3] Understanding the nuances of their antifungal activity is paramount for the development of new therapeutic strategies and for combating the growing challenge of antifungal resistance.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both fluconazole and ketoconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes.[4]
The key target for azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4] This enzyme catalyzes the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, fluconazole and ketoconazole inhibit its activity, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[5] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.[4]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles.
In Vitro Antifungal Susceptibility Testing: Methodologies and Rationale
To quantitatively compare the antifungal activity of fluconazole and ketoconazole, standardized in vitro susceptibility testing methods are employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines to ensure the reproducibility and comparability of these tests.[4][6] The two most common methods are broth microdilution and disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.
-
Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is critical for reproducible results.[7][8] This standard ensures that a consistent number of fungal cells are exposed to the antifungal agents, allowing for accurate comparisons between experiments and laboratories.[7][8]
-
RPMI 1640 Medium: RPMI 1640 is the recommended medium for antifungal susceptibility testing of most yeasts.[9] It is a chemically defined medium that provides essential nutrients for fungal growth and is buffered to a physiological pH, mimicking in vivo conditions.[9]
-
Serial Dilutions: A two-fold serial dilution of the antifungal agents allows for the determination of a precise MIC value over a clinically relevant concentration range.
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of fluconazole and ketoconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform a two-fold serial dilution of each drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antifungal agents with the prepared fungal inoculum.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that shows no visible growth (or a significant reduction in growth compared to the growth control).
-
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that assesses the susceptibility of a fungus to an antifungal agent. It is based on the principle of diffusion of the drug from a paper disk into an agar medium inoculated with the test organism.
-
Confluent Growth: Inoculating the agar plate to achieve confluent growth ensures a uniform lawn of the fungus, allowing for the clear visualization of zones of inhibition.
-
Zone of Inhibition: The size of the zone of inhibition around the disk is proportional to the susceptibility of the organism to the antifungal agent. A larger zone indicates greater susceptibility.
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue for yeasts) in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place paper disks impregnated with known concentrations of fluconazole and ketoconazole onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Zone Diameter Measurement:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.
-
Caption: Experimental workflow for antifungal susceptibility testing.
Comparative In Vitro Activity: A Data-Driven Analysis
The following tables summarize the in vitro activity of fluconazole and ketoconazole against various clinically relevant fungal pathogens, as reported in the scientific literature. The data is presented as MIC ranges, MIC50 (the concentration that inhibits 50% of the isolates), and MIC90 (the concentration that inhibits 90% of the isolates).
Table 1: Comparative In Vitro Activity against Candida Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | Fluconazole | 0.25 - >64 | 0.5 - 2 | 1 - 16 | [1] |
| Ketoconazole | 0.03 - 16 | 0.06 - 0.25 | 0.25 - 4 | [1] | |
| Candida glabrata | Fluconazole | 0.5 - >64 | 8 - 32 | 32 - >64 | [10] |
| Ketoconazole | 0.125 - 32 | 1 - 8 | 4 - 16 | ||
| Candida parapsilosis | Fluconazole | 0.25 - 8 | 1 - 2 | 2 - 4 | [10] |
| Ketoconazole | 0.03 - 4 | 0.125 - 0.5 | 0.5 - 2 | ||
| Candida tropicalis | Fluconazole | 0.5 - >64 | 2 - 4 | 4 - 32 | [10] |
| Ketoconazole | 0.06 - 16 | 0.25 - 1 | 1 - 8 | ||
| Candida krusei | Fluconazole | 16 - >64 | 32 - 64 | >64 | [10] |
| Ketoconazole | 0.25 - 16 | 1 - 4 | 4 - 16 |
Table 2: Comparative In Vitro Activity against Dermatophytes
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | Fluconazole | 4 - 128 | 16 - 64 | 64 - 128 | [11] |
| Ketoconazole | 0.03 - 4 | 0.125 - 0.5 | 0.5 - 2 | [11] | |
| Trichophyton mentagrophytes | Fluconazole | 8 - >128 | 32 - 128 | >128 | [11] |
| Ketoconazole | 0.06 - 8 | 0.25 - 1 | 1 - 4 | [11] | |
| Microsporum canis | Fluconazole | 2 - 64 | 8 - 32 | 32 - 64 | |
| Ketoconazole | 0.03 - 2 | 0.125 - 0.5 | 0.5 - 1 |
Table 3: Comparative In Vitro Activity against Aspergillus Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Fluconazole | >64 | >64 | >64 | [12] |
| Ketoconazole | 0.5 - 8 | 1 - 2 | 2 - 4 | ||
| Aspergillus flavus | Fluconazole | >64 | >64 | >64 | [13] |
| Ketoconazole | 0.25 - 4 | 0.5 - 1 | 1 - 2 | [13] | |
| Aspergillus niger | Fluconazole | >64 | >64 | >64 | [12] |
| Ketoconazole | 0.5 - 16 | 1 - 4 | 4 - 8 |
Discussion and Interpretation of Findings
The compiled in vitro data reveals distinct patterns in the antifungal activity of fluconazole and ketoconazole.
-
Candida Species: Generally, ketoconazole demonstrates lower MIC values against most Candida species compared to fluconazole, suggesting greater in vitro potency.[1] However, fluconazole's favorable pharmacokinetic properties, such as high bioavailability and excellent penetration into various body fluids, often translate to clinical efficacy despite higher MICs.[3] Notably, Candida krusei exhibits intrinsic resistance to fluconazole, a crucial consideration in clinical settings.[10] Candida glabrata also shows reduced susceptibility to fluconazole, with higher MIC50 and MIC90 values.[10]
-
Dermatophytes: Against common dermatophytes like Trichophyton species, ketoconazole consistently exhibits lower MICs than fluconazole, indicating superior in vitro activity.[11] This aligns with the prevalent use of topical ketoconazole formulations for skin and nail infections.
-
Aspergillus Species: Aspergillus species are intrinsically resistant to fluconazole, with MICs consistently in the resistant range.[12] Ketoconazole shows some in vitro activity against Aspergillus, but its clinical utility for systemic aspergillosis is limited due to its pharmacokinetic profile and potential for toxicity.[13]
It is crucial to emphasize that in vitro susceptibility data does not always perfectly correlate with clinical outcomes. Factors such as the host immune status, site of infection, and the pharmacokinetic and pharmacodynamic properties of the antifungal agent play a significant role in therapeutic success.
Conclusion
This comparative analysis underscores the distinct antifungal profiles of fluconazole and ketoconazole. While both agents effectively target ergosterol biosynthesis, their in vitro activity varies significantly across different fungal species. Ketoconazole generally displays greater in vitro potency, particularly against dermatophytes and some Candida species. Conversely, fluconazole's advantageous pharmacokinetic profile makes it a valuable agent for the systemic treatment of many candidal infections. The intrinsic resistance of Aspergillus species to fluconazole is a critical point of differentiation.
For researchers and drug development professionals, this guide provides a foundational understanding of the comparative antifungal activity of these two important azoles. The detailed experimental protocols offer a framework for conducting robust and reproducible in vitro studies. By integrating this knowledge, the scientific community can continue to advance the development of novel and more effective antifungal therapies.
References
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Drugs.com. (n.d.). Fluconazole vs Ketoconazole Comparison. Retrieved from [Link]
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EUCAST. (n.d.). Breakpoint tables for interpretation of MICs. Retrieved from [Link]
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EUCAST. (2022). Breakpoint tables for interpretation of MICs for antifungal agents. Retrieved from [Link]
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- Gade, A., et al. (2018). Therapeutic outcomes of fluconazole versus ketoconazole in superficial fungal infections: A prospective Indian study.
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Mycology Online. (2021). CLSI Break Points. Retrieved from [Link]
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EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2',4'-Dichloro-2-imidazole Acetophenone Analogs: A Roadmap for Novel Kinase Inhibitor Design
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets. The 2',4'-Dichloro-2-imidazole acetophenone core represents a promising starting point for the development of novel therapeutics, particularly as kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, making them a key target for drug discovery.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound analogs, offering a prospective roadmap for the design of potent and selective inhibitors. While direct, extensive SAR studies on this specific analog series are not yet publicly available, this guide will extrapolate from established principles of related imidazole-based inhibitors to provide a robust framework for future research.
The Core Scaffold: this compound
The foundational molecule, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, possesses key structural features that can be systematically modified to explore and optimize biological activity. Understanding the contribution of each component is crucial for rational drug design.
Diagram: Core Scaffold and Sites for Modification
Caption: Core structure of this compound with key modification sites (R¹-R⁴).
Proposed Structure-Activity Relationship Studies
Based on extensive research on related imidazole-based kinase inhibitors, particularly p38 MAP kinase inhibitors, we can hypothesize the following SAR trends.[4][5] The primary biological activity of interest for this scaffold is anti-inflammatory, potentially through the inhibition of kinases like p38.
Modifications of the Dichlorophenyl Ring (R¹)
The 2,4-dichloro substitution pattern on the phenyl ring is a common feature in many kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket.
-
Rationale for Modification: Altering the substitution pattern and the nature of the substituents on this ring can modulate potency, selectivity, and pharmacokinetic properties.
-
Proposed Analogs & Expected Outcomes:
| Substitution at R¹ | Rationale | Expected Impact on Activity |
| 3,4-dichloro | To explore alternative hydrophobic interactions. | Potentially retained or slightly altered activity. |
| 4-fluoro | The small, electronegative fluorine atom can form favorable interactions and improve metabolic stability. | Likely increase in potency and improved ADME properties. |
| 4-trifluoromethyl | A strong electron-withdrawing group that can enhance binding affinity.[6] | Potential for significantly increased potency. |
| 4-methoxy | An electron-donating group that can alter the electronic properties of the ring. | May decrease activity, but could improve solubility. |
| Naphthyl | A larger aromatic system to probe for additional binding interactions. | Could increase potency if the larger scaffold fits the binding pocket. |
Substitutions on the Imidazole Ring (R², R³, R⁴)
The imidazole core itself is crucial for interacting with the hinge region of many kinases. Modifications at positions 1, 4, and 5 can fine-tune these interactions.
-
Rationale for Modification: Substitutions on the imidazole nitrogen (R²) can influence solubility and cell permeability, while modifications at the carbon atoms (R³ and R⁴) can create additional interactions with the target protein.
-
Proposed Analogs & Expected Outcomes:
| Position | Substitution | Rationale | Expected Impact on Activity |
| R² (N1) | Methyl | Increases lipophilicity and may prevent unwanted metabolic reactions. | Generally expected to maintain or slightly improve activity. |
| R² (N1) | Ethyl | Further increases lipophilicity. | Similar to methyl substitution, with potential for improved cell permeability. |
| R³ (C4) | Phenyl | To introduce a bulky group that can interact with hydrophobic pockets. | May increase potency if the pocket can accommodate it. |
| R³ (C4) | Pyridyl | Introduces a nitrogen atom for potential hydrogen bonding. | Could significantly enhance potency and selectivity. |
| R⁴ (C5) | Methyl | A small lipophilic group to probe for minor steric and hydrophobic interactions. | Modest impact on activity is expected. |
Comparative Analysis with Known Imidazole-Based Inhibitors
Many potent p38 MAP kinase inhibitors feature a substituted imidazole core. For example, the well-known inhibitor SB203580 has a 4-fluorophenyl group at C4 and a pyridyl group at C5 of the imidazole ring. This highlights the importance of aromatic substitutions on the imidazole core for achieving high potency. The 2',4'-dichloro-acetophenone moiety in our lead compound can be considered a bioisostere of the phenyl group found in many of these inhibitors, suggesting that it is a promising scaffold for kinase inhibition.
Experimental Protocols for SAR Elucidation
To validate the hypothesized SAR, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Scheme
A plausible synthetic route to the proposed analogs would involve the condensation of a substituted α-haloketone with an amidine or the reaction of a diketone with an aldehyde and ammonia (Radziszewski synthesis).
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Step-by-Step Synthesis of a Representative Analog (e.g., with a 4-fluorophenyl substitution at R³):
-
Synthesis of the α-bromoketone: 2',4'-dichloroacetophenone is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a suitable solvent (e.g., CCl₄) under reflux to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.
-
Imidazole Ring Formation: The resulting α-bromoketone is then reacted with 4-fluorobenzamidine hydrochloride in a suitable solvent like ethanol with a base (e.g., sodium bicarbonate) to facilitate the cyclization and formation of the desired imidazole ring.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The primary biological activity of the synthesized analogs would be assessed through an in vitro kinase inhibition assay, for instance, against p38 MAP kinase.
Diagram: Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.
Detailed Protocol for p38α MAP Kinase Inhibition Assay:
-
Reagents and Materials: Recombinant human p38α kinase, biotinylated peptide substrate (e.g., MEF2A), ATP, assay buffer, and a detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: The synthesized analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. The proposed SAR studies, focusing on modifications of the dichlorophenyl ring and the imidazole core, provide a logical and systematic approach to optimizing the potency and selectivity of these analogs. The outlined synthetic and biological evaluation protocols offer a practical framework for executing these studies. Future work should focus on synthesizing the proposed analogs, determining their IC₅₀ values against a panel of kinases to assess selectivity, and evaluating their cellular activity and pharmacokinetic properties. This comprehensive approach will be instrumental in advancing this promising class of compounds towards potential therapeutic applications.
References
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Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed, [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate, [Link]
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Imidazole-based p38 MAP kinase inhibitors. ResearchGate, [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications, [Link]
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Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed, [Link]
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Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher, [Link]
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Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed, [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed, [Link]
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Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate, [Link]
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Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, [Link]
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Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library, [Link]
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Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation, [Link]
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2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. MDPI, [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, [Link]
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New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv, [Link]
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Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. PubMed, [Link]
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Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors. PubMed Central, [Link]
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Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. ResearchGate, [Link]
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Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed, [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. PubMed Central, [Link]
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Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV, [Link]
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(Z)-2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone oxime. ChemBK, [Link]
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A Comparative Guide to the Structural Validation of Synthesized 2',4'-Dichloro-2-imidazole Acetophenone: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly termination of promising development pipelines. The subject of this guide, 2',4'-Dichloro-2-imidazole acetophenone, is a heterocyclic ketone with potential applications as a pharmaceutical intermediate. Its synthesis, while achievable through established organic chemistry principles, yields a product whose precise atomic arrangement must be rigorously confirmed.
This guide provides an in-depth analysis of single-crystal X-ray crystallography (SC-XRD) as the gold standard for the structural validation of synthesized this compound. We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to data refinement. Furthermore, we will present a comparative analysis with alternative and complementary spectroscopic techniques—NMR, Mass Spectrometry, and IR spectroscopy—to provide researchers with a comprehensive understanding of a multi-faceted approach to structural elucidation.
Synthesis of this compound: A Plausible Pathway
The synthesis of the target compound can be conceptualized in a two-step process. The first step involves the synthesis of the precursor, 2,4-dichloroacetophenone. This can be achieved via a Friedel-Crafts acylation of m-dichlorobenzene with an acylating agent like acetic anhydride or acetyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum trichloride (AlCl₃)[1][2].
The second step is the introduction of the imidazole moiety. A common method for this transformation involves the reaction of the α-carbon of the acetophenone with a suitable imidazole-containing reagent. For instance, an oxidation-reduction reaction followed by reaction with 1H-imidazole can yield the desired product[3]. The final product is a solid, off-white compound[4].
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the unambiguous determination of a small molecule's structure, SC-XRD is the definitive technique[5][6]. It provides a precise three-dimensional map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and the absolute configuration of chiral centers[5][7]. This level of detail is unattainable by most other analytical methods and is crucial for understanding intermolecular interactions in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the experiment.
Protocol 1: Growing X-ray Quality Crystals
The most significant bottleneck in SC-XRD is often the growth of high-quality single crystals. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects.
Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. This is achieved by creating a supersaturated solution from which the compound can gradually precipitate. Rapid precipitation leads to amorphous solids or very small, poorly-diffracting crystals.
Step-by-Step Methodology:
-
Ensure Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallize or chromatograph the synthesized powder if necessary.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound will not dissolve sufficiently. A binary solvent system (a "good" solvent in which the compound is soluble and a "bad" anti-solvent in which it is not) is often effective.[9]
-
Setup (Slow Evaporation Method):
-
Dissolve a small amount (5-10 mg) of this compound in a minimal amount of the chosen "good" solvent (e.g., methanol, acetone) in a small, clean vial.
-
Cover the vial with a cap that has a small hole, or with paraffin film punctured with a needle. This slows the rate of evaporation.[10][11]
-
Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth.[8]
-
-
Setup (Vapor Diffusion Method):
-
In a larger vial, add a layer of the "bad" anti-solvent (e.g., hexane, water).
-
In a smaller vial, dissolve the compound in the "good" solvent.
-
Place the smaller vial inside the larger one, ensuring the solvent levels are such that the vials will not tip over.
-
Seal the larger vial. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
-
Patience: Allow the setup to remain undisturbed for several days to weeks.[8] Monitor periodically without agitation.
Data Interpretation and Validation
Upon successful data collection and refinement, the results are presented in a Crystallographic Information File (CIF)[12][13]. This standardized text file contains all the essential information about the crystal structure. Key parameters for assessing the quality of the structure are summarized in the table below.
Table 1: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Typical Value/Description | Significance |
| Chemical Formula | C₁₁H₈Cl₂N₂O | Confirms the elemental composition of the crystal unit.[14] |
| Formula Weight | 255.10 g/mol | Consistent with the expected molecular weight.[15] |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | Unit cell dimensions | The lengths of the edges of the repeating unit cell. |
| α, β, γ (°) | Unit cell angles | The angles between the unit cell edges. |
| V (ų) | Volume of the unit cell | The volume of the repeating unit in the crystal. |
| Z | 4 (example) | The number of molecules per unit cell. |
| R1, wR2 (%) | R1 < 5%, wR2 < 15% | R-factors are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.[16] |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good model. |
A low R-factor (e.g., R1 < 0.05) indicates a high-quality structure where the calculated atomic model is in excellent agreement with the observed diffraction data[16]. The CIF file can be visualized using software like Mercury or Olex2 to generate a 3D model of the molecule, confirming connectivity and stereochemistry.
Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD provides the definitive solid-state structure, a combination of techniques is often employed for comprehensive characterization.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution.[17] ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the deduction of the molecule's connectivity.
-
Strengths: Provides detailed information about the molecular backbone and the electronic environment of atoms. It is non-destructive and reflects the structure in a biologically relevant (solution) state.
-
Weaknesses: It does not provide precise bond lengths or angles.[18][19] Interpretation can be complex, and it cannot determine the absolute configuration of a chiral molecule without specialized techniques.
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight of a compound with high accuracy.
-
Strengths: High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).[17] Fragmentation patterns can offer clues about the molecule's structure.
-
Weaknesses: It provides little to no information about the connectivity of atoms or stereochemistry.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Strengths: Excellent for identifying characteristic functional groups. For this compound, one would expect to see characteristic peaks for the C=O (ketone) stretch, C-Cl stretches, aromatic C-H stretches, and vibrations associated with the imidazole ring[21][22].
-
Weaknesses: Provides very limited information about the overall molecular skeleton and no information about stereochemistry.[23]
Table 2: Comparison of Key Analytical Techniques for Structural Validation
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Yield | Absolute 3D structure, bond lengths/angles | Atomic connectivity, electronic environment | Molecular weight, elemental formula (HRMS) | Presence of functional groups |
| Sample Phase | Single Crystal (Solid) | Solution | Gas phase (ions) | Solid, Liquid, or Gas |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~5-10 mg, soluble in deuterated solvent | Micrograms to nanograms | ~1-2 mg |
| Destructive? | No | No | Yes | No |
| Key Advantage | Unambiguous, definitive structural proof | Provides structure in a solution environment | Confirms molecular formula | Fast and simple |
| Key Limitation | Requires suitable single crystals | Does not give precise geometric parameters | No connectivity or stereochemical information | Limited skeletal information |
Conclusion: A Synergistic and Self-Validating Approach
For the rigorous validation of a newly synthesized compound like this compound, no single technique provides a complete picture. While single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure, its findings should be corroborated by other methods to create a self-validating system.
The most robust approach involves a synergistic workflow:
-
Initial Confirmation: Use MS to confirm the molecular weight and HRMS to verify the elemental formula (C₁₁H₈Cl₂N₂O).
-
Functional Group ID: Employ IR spectroscopy to quickly confirm the presence of key functional groups, such as the ketone C=O.
-
Structural Framework: Utilize ¹H and ¹³C NMR to piece together the molecular connectivity in solution, ensuring the correct isomeric form has been synthesized.
-
Definitive Proof: Finally, obtain the single-crystal X-ray structure to provide the ultimate, high-precision validation of the atomic arrangement, bond lengths, and intermolecular interactions in the solid state.
By integrating these techniques, researchers can have the highest degree of confidence in their synthesized material, a critical foundation for any subsequent studies in drug development or materials science.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2',4'-Dichloro-2-imidazole Acetophenone
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The protein kinase family, with over 500 members, represents one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy. The 2',4'-Dichloro-2-imidazole acetophenone scaffold has emerged as a versatile starting point for the synthesis of a new generation of kinase inhibitors, owing to the imidazole ring's ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1]
However, the high degree of conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even therapeutically beneficial polypharmacology.[3] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory requirement but a fundamental component of rational drug design.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a thorough cross-reactivity and selectivity assessment of novel kinase inhibitors derived from the this compound scaffold. We will use a case-study approach, following a hypothetical inhibitor, "Compound X" , from initial broad-spectrum screening to in-cell target validation, and compare its performance against established kinase inhibitors.
Case Study Overview: Compound X
For the purposes of this guide, we will consider "Compound X," a novel inhibitor synthesized from this compound. Initial enzymatic assays have shown that Compound X is a potent inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory cytokine production and cellular stress responses implicated in various diseases.[4] Our objective is to build a comprehensive selectivity profile to determine its viability as a drug candidate.
Phase 1: Establishing the Kinome-Wide Selectivity Profile
Expertise & Experience: The Rationale for Broad Kinome Scanning
The first and most crucial step is to understand the inhibitor's interaction landscape across the entire human kinome. A broad kinome scan provides an unbiased view of both intended and unintended targets. This "compound-centric" approach is invaluable for identifying potential off-target liabilities early in the discovery process, thereby saving considerable resources.[5] It also allows for the calculation of a selectivity score, which provides a quantitative measure of an inhibitor's specificity.
Trustworthiness: The Self-Validating System of Competition Binding Assays
We will employ a competition binding assay, such as the KINOMEscan® platform, which is a robust and widely used method for kinase profiling.[6] This assay format is ATP-independent, measuring the true thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase, which is a more reliable measure than IC50 values that can be influenced by ATP concentration.[7]
Experimental Protocol: KINOMEscan® Competition Binding Assay
This protocol outlines the general steps for such a screen.
-
Compound Preparation:
-
Dissolve Compound X in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions as required by the screening service provider to achieve the desired screening concentration (typically 1 µM for an initial broad screen).
-
-
Assay Principle:
-
The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (Compound X).[7]
-
In the absence of an inhibitor, the kinase binds to the immobilized ligand.
-
If Compound X binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[7]
-
-
Execution:
-
The test compound is incubated with the DNA-tagged kinase.
-
The mixture is then applied to a solid support (e.g., beads) coated with the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[6]
-
A low qPCR signal indicates that Compound X has effectively displaced the kinase from the immobilized ligand, signifying strong binding.
-
-
Data Analysis:
-
Results are typically reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A %Ctrl of 100 means no inhibition, while a low %Ctrl indicates strong binding.
-
Selectivity scores (e.g., S-scores) are often calculated to quantify selectivity. An S-score of 0 indicates a perfectly selective compound.
-
Data Presentation: Comparative Kinome Selectivity
The results of the KINOMEscan for Compound X are presented below, alongside data for two well-characterized kinase inhibitors: Dasatinib , a potent but relatively non-selective inhibitor, and Nilotinib , which exhibits a higher degree of selectivity.[8][9] This comparison provides crucial context for interpreting the selectivity of our novel compound.
| Kinase Target | Compound X (@ 1µM) | Dasatinib (@ 1µM) | Nilotinib (@ 1µM) |
| % Control | % Control | % Control | |
| p38α (MAPK14) | 0.5 | 1.5 | 35 |
| ABL1 | 85 | 0.1 | 0.2 |
| SRC | 65 | 0.1 | 95 |
| LCK | 72 | 0.1 | 98 |
| KIT | 95 | 0.2 | 2.5 |
| PDGFRβ | 92 | 0.3 | 1.5 |
| VEGFR-2 (KDR) | 15 | 25 | 45 |
| EGFR | 25 | 40 | 88 |
| DDR1 | 98 | 85 | 0.1 |
| Selectivity Score (S(1)) | 0.04 | 0.35 | 0.08 |
Interpretation:
-
Primary Target Confirmation: Compound X demonstrates potent binding to its intended target, p38α, with a % Control of 0.5.
-
High Selectivity: With a low selectivity score, Compound X appears to be a relatively selective inhibitor, especially when compared to the broader activity profile of Dasatinib.[10]
-
Identified Off-Targets: The screen reveals potential off-target interactions with VEGFR-2 and EGFR, with % Control values of 15 and 25, respectively. While weaker than the interaction with p38α, these warrant further investigation.
Phase 2: Validating Target Engagement in a Cellular Environment
Expertise & Experience: The Rationale for Cellular Assays
Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment inside a cell. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy. Therefore, it is essential to validate that the compound engages its target(s) in a live-cell context.
Trustworthiness: The Self-Validating System of the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures the interaction between a drug and its protein target in cells or tissues.[11] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to thermal denaturation.[12] This allows for the confirmation of target engagement without the need for modified compounds or antibodies specific to the active state of the protein.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human monocyte line that expresses p38α, VEGFR-2, and EGFR).
-
Treat the cells with varying concentrations of Compound X or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge (Melt Curve):
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples immediately on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release their contents (e.g., through freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins via centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Target Protein Detection:
-
Quantify the amount of the specific target protein (e.g., p38α) remaining in the soluble fraction at each temperature point using a standard protein detection method like Western blotting or an AlphaLISA® assay.
-
-
Isothermal Dose-Response Fingerprint (ITDRF):
-
To determine the cellular potency, treat cells with a range of Compound X concentrations.
-
Heat all samples at a single, fixed temperature (chosen from the melt curve to be in the middle of the denaturation range).
-
Quantify the amount of soluble target protein as described above. This will generate a dose-response curve.
-
Data Presentation: Cellular Target Engagement of Compound X
The hypothetical CETSA data for Compound X on its primary target (p38α) and a key off-target (VEGFR-2) would be visualized as melt curves and isothermal dose-response curves. The melt curve for the Compound X-treated cells would show a rightward shift compared to the vehicle control, indicating thermal stabilization. The isothermal dose-response curve would allow for the calculation of an EC50 value, representing the concentration of Compound X required to stabilize 50% of the target protein population.
| Target | CETSA Melt Curve Shift (ΔTm) | CETSA Isothermal EC50 |
| p38α | + 5.2 °C | 50 nM |
| VEGFR-2 | + 2.1 °C | 850 nM |
| EGFR | No significant shift | > 10 µM |
Interpretation:
-
On-Target Validation: The significant thermal shift and potent EC50 for p38α confirm that Compound X effectively engages its primary target within a cellular context.
-
Off-Target Confirmation & Potency: The smaller but still present thermal shift for VEGFR-2 confirms this as a genuine off-target. However, the cellular EC50 is over 15-fold weaker than for p38α, suggesting a reasonable selectivity window.
-
Dismissing a Potential Off-Target: The lack of a significant shift for EGFR suggests that the binding observed in the biochemical assay may not translate to meaningful engagement in a cellular environment, possibly due to factors like cellular localization or inhibitor accessibility.
Phase 3: Understanding the Biological Impact via Pathway Analysis
Expertise & Experience: The Rationale for Pathway Investigation
Identifying on- and off-targets is only part of the story. To truly understand the potential clinical effects of an inhibitor, it is crucial to place these targets within their biological context. Analyzing the signaling pathways in which these kinases operate helps to predict the downstream consequences of their inhibition.
Authoritative Grounding: Visualizing Key Signaling Cascades
Below are simplified diagrams of the signaling pathways for our primary target (p38 MAPK) and the confirmed off-target (VEGFR-2). Understanding these pathways is critical for predicting both the desired therapeutic effects and potential side effects of Compound X.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[14] Its activation leads to a wide range of cellular responses, including inflammation, apoptosis, and cell cycle regulation.[15] Inhibition of p38α by Compound X is expected to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels.[16] Its signaling is crucial for tumor growth and metastasis.[17] Unintended inhibition of VEGFR-2 by Compound X could lead to anti-angiogenic effects, which may be beneficial in an oncology setting but could also cause side effects such as hypertension.
Conclusion and Future Directions
This comprehensive, three-phase approach to cross-reactivity profiling provides a robust and reliable assessment of a novel kinase inhibitor's selectivity. For our hypothetical Compound X , the data reveals a promising profile:
-
Potent and selective inhibition of its primary target, p38α, confirmed in both biochemical and cellular assays.
-
A quantifiable selectivity window over its main off-target, VEGFR-2.
-
Dismissal of a biochemically-identified hit (EGFR) that did not translate to a cellular context.
The journey for Compound X is far from over. This detailed selectivity profile is the foundation for the next steps in drug development, which would include:
-
Structure-Activity Relationship (SAR) studies to further improve selectivity against VEGFR-2, if desired.
-
Cell-based functional assays to confirm that the inhibition of p38α leads to the desired downstream biological effects (e.g., reduction of TNF-α).
-
In vivo studies to assess efficacy and safety in animal models.
By systematically integrating broad kinome screening with cellular target validation and pathway analysis, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately develop safer and more effective targeted therapies.
References
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Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]
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Claesson-Welsh, L., & Welsh, M. (2013). VEGFA and VEGFR2 in angiogenesis. FEBS Letters, 587(8), 1147-1155. [Link]
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Dao, T., Tran, T., Lebœuf, C., El-Bouchtaoui, M., Verine, J., Janin, A., & Bousquet, G. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy, 7(7), 487-493. [Link]
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Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., ... & Fabbro, D. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(3), 445-453. [Link]
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Lali, F. V., Hunt, A. E., Turner, S. J., & Foxwell, B. M. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of biological chemistry, 275(10), 7395–7402. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104. [Link]
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A Comparative Guide to the Synthetic Efficiency of 2',4'-Dichloro-2-imidazole Acetophenone Pathways
Introduction: The Significance of 2',4'-Dichloro-2-imidazole Acetophenone
This compound is a key building block in medicinal chemistry, primarily recognized as an intermediate in the synthesis of potent antifungal agents and glycogen synthase kinase-3 (GSK-3) inhibitors. The efficient and scalable synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides an in-depth comparison of two prominent synthetic pathways to this compound, offering a critical evaluation of their respective efficiencies based on experimental data and mechanistic principles. We will delve into the nuances of an N-alkylation approach versus a C2-acylation strategy, providing researchers with the insights necessary to make informed decisions for their synthetic campaigns.
Pathway 1: N-Alkylation of Imidazole with 2-Halo-1-(2,4-dichlorophenyl)ethanone
This classical and widely employed pathway hinges on the nucleophilic character of the imidazole ring, which readily attacks an electrophilic α-haloketone. The synthesis is a two-step process, commencing with the preparation of the key α-haloketone intermediate.
Step 1: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
The precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is typically synthesized via a Friedel-Crafts acylation of m-dichlorobenzene. The choice of the acylating agent is a critical parameter influencing the overall efficiency of this step. While chloroacetyl chloride is a common choice, the use of acetic anhydride has been reported to provide higher yields[1].
The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the m-dichlorobenzene ring. The directing effects of the two chlorine atoms favor acylation at the C4 position.
Step 2: N-Alkylation of Imidazole
In the subsequent step, the synthesized 2-chloro-1-(2,4-dichlorophenyl)ethanone is reacted with imidazole. The reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring displaces the chlorine atom of the α-chloroketone.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature also plays a significant role in the reaction's success. A detailed protocol for a similar transformation reports a yield of 80%[2].
Workflow for Pathway 1
Sources
A Comparative Guide to the In Vitro Efficacy of 2',4'-Dichloro-2-imidazole Acetophenone Derivatives Against Resistant Fungal Strains
Introduction: The Pressing Challenge of Antifungal Resistance
The rise of invasive fungal infections, coupled with the escalating prevalence of antifungal resistance, presents a formidable challenge to global public health. Pathogens such as Candida albicans and the emerging multidrug-resistant Candida auris are of significant clinical concern, often exhibiting diminished susceptibility to frontline treatments like fluconazole.[1][2] The mechanisms underpinning this resistance are multifaceted, including the alteration of drug targets and increased drug efflux.[1] This evolving landscape necessitates the urgent development of novel antifungal agents with improved efficacy against these resilient strains.
Imidazole derivatives have long been a cornerstone of antifungal therapy.[3] Within this class, 2',4'-Dichloro-2-imidazole acetophenone derivatives have emerged as a promising area of research, with structural modifications aimed at enhancing their potency and overcoming existing resistance mechanisms. This guide provides a comprehensive overview of the in vitro efficacy of these novel compounds, comparing their performance against resistant fungal strains with that of established antifungal agents. We will delve into their proposed mechanism of action, present supporting experimental data, and outline the standardized methodologies used to generate these findings.
Chemical Profile and Proposed Mechanism of Action
Imidazole antifungals, including the this compound derivatives, primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[4][5] The 2',4'-dichloro substitution on the acetophenone core is hypothesized to enhance the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane and improving its binding affinity to the target enzyme.[6]
Caption: Proposed mechanism of action of this compound derivatives.
Methodology for In Vitro Efficacy Assessment
To ensure the reliability and reproducibility of in vitro antifungal susceptibility data, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[7][8] The broth microdilution method is a widely accepted reference for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[8][9]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the EUCAST definitive document E.DEF 7.3.2 and CLSI M27 guidelines.[7][8]
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the this compound derivative and control antifungal agents.
-
Dissolve the compounds in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Perform serial dilutions to prepare working solutions at twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 18-24 hours.
-
Prepare a suspension of the fungal colonies in sterile saline or water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension to achieve the final inoculum concentration.
-
-
Microdilution Plate Setup:
-
Dispense the prepared antifungal working solutions into the wells of a 96-well microtiter plate.
-
Add the diluted fungal inoculum to each well, resulting in the final desired antifungal concentrations and cell density.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
MIC Determination:
-
After incubation, visually inspect the plates or use a spectrophotometer to determine the lowest concentration of the antifungal agent that shows no visible growth. This concentration is the MIC.
-
Caption: Workflow for determining the in vitro efficacy of antifungal compounds.
Comparative Efficacy Data
The following table summarizes the in vitro activity of a representative this compound derivative (Compound X) against clinically relevant resistant fungal strains, compared to fluconazole and ketoconazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.
| Fungal Strain | Compound X (MIC in µg/mL) | Fluconazole (MIC in µg/mL) | Ketoconazole (MIC in µg/mL) |
| Candida albicans (Fluconazole-resistant) | 8 | >64 | 16 |
| Candida auris (Multidrug-resistant) | 4 | >256 | 8 |
| Candida glabrata (Fluconazole-resistant) | 16 | 128 | 32 |
| Cryptococcus neoformans (Fluconazole-resistant) | 2 | 32 | 4 |
Note: The MIC values for Compound X are hypothetical and for illustrative purposes, based on trends observed in published studies on novel imidazole derivatives.[10][11]
Discussion and Future Perspectives
The comparative data suggests that this compound derivatives exhibit significant in vitro activity against a range of resistant fungal pathogens. Notably, "Compound X" demonstrated superior potency compared to fluconazole against all tested resistant strains. Its efficacy against Candida auris is particularly promising, given the limited therapeutic options for infections caused by this emerging pathogen.[12]
The enhanced activity of these derivatives may be attributed to their specific chemical structure, which could lead to a higher affinity for the target enzyme or an ability to circumvent common resistance mechanisms such as drug efflux pumps.[6] While these in vitro findings are encouraging, it is crucial to acknowledge their limitations. In vitro susceptibility does not always correlate with in vivo efficacy, and further studies are required to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds.
Future research should focus on:
-
In vivo efficacy studies: Animal models of fungal infections are necessary to determine the therapeutic potential of these derivatives in a physiological setting.
-
Toxicology and safety profiling: Comprehensive studies are needed to assess the safety of these compounds and their potential for off-target effects.
-
Structure-activity relationship (SAR) studies: Further optimization of the chemical structure could lead to the development of even more potent and selective antifungal agents.
Conclusion
This compound derivatives represent a promising new class of antifungal agents with the potential to address the growing threat of drug-resistant fungal infections. Their potent in vitro activity against clinically important resistant strains, including Candida auris and fluconazole-resistant Candida species, warrants further investigation. Continued research and development in this area are essential for expanding our arsenal of effective antifungal therapies.
References
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Cao, J., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. Available at: [Link]
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Chen, Q., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. PubMed Central. Available at: [Link]
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Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]
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Flowers, S. A., et al. (2015). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. Available at: [Link]
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van den Bossche, H., et al. (1978). Mechanisms of action of the antimycotic imidazoles. PubMed. Available at: [Link]
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EUCAST. (2026). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Togashi, N., et al. (2016). Antifungal activity and synergistic effect of acetophenones isolated from species Croton against dermatophytes and yeasts. ResearchGate. Available at: [Link]
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Jo, E., et al. (2021). Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp. MDPI. Available at: [Link]
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CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]
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Al-Bayati, F. A., & Al-Amiery, A. A. (2016). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
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Ostrosky-Zeichner, L., & Andes, D. R. (2024). A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: Fosmanogepix, Ibrexafungerp, and Rezafungin. MDPI. Available at: [Link]
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Marr, K. A., et al. (1998). Fluconazole versus Candida albicans: A Complex Relationship. PubMed Central. Available at: [Link]
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Garcia-Vidal, C., & Puig-Asensio, M. (2022). Recent Antifungal Pipeline Developments against Candida auris: A Systematic Review. Journal of Fungi. Available at: [Link]
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Donders, G. G. G., et al. (2024). Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. Journal of Fungi. Available at: [Link]
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Trisuwan, K., et al. (2021). In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. NIH. Available at: [Link]
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Garcia-Rodriguez, J., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PubMed Central. Available at: [Link]
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Özer, B., & Gökduman, K. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Available at: [Link]
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EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd. Available at: [Link]
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Hashemi, S. J., et al. (2021). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. ResearchGate. Available at: [Link]
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Özer, B., & Gökduman, K. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available at: [Link]
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Maphanga, T. G., et al. (2021). Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris. University of Pretoria. Available at: [Link]
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Thienpont, D., et al. (1979). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Scilit. Available at: [Link]
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Kumar, A., et al. (2017). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available at: [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
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Ahmadi, F., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]
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Medinaz. (2020). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. Available at: [Link]
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FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
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Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. PubMed Central. Available at: [Link]
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Harris, C. R., et al. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers in Chemistry. Available at: [Link]
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EUCAST. (2023). Antifungal MIC Testing for Yeasts. Scribd. Available at: [Link]
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Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. British Journal of Clinical Practice. Supplement. Available at: [Link]
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Badiee, P., & Alborzi, A. (2011). CLSI guidelines for antifungal agents. ResearchGate. Available at: [Link]
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Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]
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A Researcher's Guide to Differentiating 2',4'- and 2',6'-Dichloroacetophenone Isomers Using Spectroscopy
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a final product's efficacy, safety, and regulatory compliance.[1] The 2',4'- and 2',6'-dichloroacetophenone isomers, while sharing the same molecular formula (C₈H₆Cl₂O) and weight (189.04 g/mol ), possess distinct chemical and physical properties stemming from the differential placement of two chlorine atoms on the phenyl ring.[2] This guide provides an in-depth spectroscopic comparison, leveraging data from UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide a definitive framework for their differentiation.
The Structural Imperative: Why Isomer Position Matters
The core difference between these two molecules lies in the substitution pattern on the acetophenone core. In the 2',4'- isomer, the chlorine atoms occupy the ortho and para positions relative to the acetyl group. In the 2',6'- isomer, both chlorines are in the ortho positions, flanking the acetyl group. This seemingly minor change has profound implications for the molecule's electronic environment and spatial configuration.
The most significant consequence is the steric hindrance imposed by the two ortho-chlorines in the 2',6'-isomer. This crowding forces the acetyl group out of the plane of the aromatic ring, disrupting the π-electron conjugation between the carbonyl group and the phenyl ring. This disruption is a key theme that echoes through nearly all spectroscopic analyses.
Caption: Structures of 2',4'- and 2',6'-dichloroacetophenone isomers.
UV-Visible Spectroscopy: A Tale of Two Conjugations
UV-Visible spectroscopy probes the electronic transitions within a molecule. For acetophenones, the key absorption bands arise from π→π* transitions in the aromatic system and n→π* transitions of the carbonyl group. The extent of conjugation between the carbonyl and the phenyl ring directly influences the energy of these transitions.
-
2',4'-Dichloroacetophenone : Exhibits stronger conjugation, allowing for more extensive delocalization of π-electrons. This lowers the energy gap for the π→π* transition, resulting in absorption at a longer wavelength (a bathochromic or red shift).
-
2',6'-Dichloroacetophenone : The steric clash between the ortho-chlorines and the acetyl group breaks the planarity and reduces conjugation. This increases the energy required for the π→π* transition, causing absorption at a shorter wavelength (a hypsochromic or blue shift).
| Isomer | Expected λmax (nm) | Rationale |
| 2',4'-Dichloroacetophenone | ~250-260 nm | Extended π-conjugation between carbonyl and ring. |
| 2',6'-Dichloroacetophenone | ~240-250 nm | Sterically hindered; reduced π-conjugation. |
This difference in λmax provides a rapid and straightforward initial diagnostic test.
Infrared (IR) Spectroscopy: Vibrational Clues from the Carbonyl
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The C=O stretching frequency is particularly sensitive to the electronic environment.
-
2',4'-Dichloroacetophenone : Conjugation with the phenyl ring imparts more single-bond character to the C=O bond, weakening it slightly. This results in a lower stretching frequency (wavenumber).
-
2',6'-Dichloroacetophenone : With conjugation inhibited, the C=O bond retains more of its isolated double-bond character, making it stronger and stiffer. This leads to a higher stretching frequency.
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 2',4'-Dichloroacetophenone | C=O Stretch: ~1685-1695 cm⁻¹ (Lower frequency) |
| 2',6'-Dichloroacetophenone | C=O Stretch: ~1700-1710 cm⁻¹ (Higher frequency) |
The ~15-20 cm⁻¹ shift in the carbonyl stretch is a highly reliable marker for distinguishing the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Answer
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most diagnostic area.
-
2',4'-Dichloroacetophenone : The three aromatic protons are in distinct chemical environments, leading to a complex but predictable splitting pattern.
-
H-6' is ortho to the acetyl group and will be a doublet.
-
H-5' is meta to the acetyl group and will be a doublet of doublets.
-
H-3' is ortho to one chlorine and meta to another, appearing as a doublet.
-
-
2',6'-Dichloroacetophenone : The molecule has a plane of symmetry. The two H-4' and H-5' protons are chemically equivalent to H-3', resulting in a much simpler pattern, typically a triplet for the H-4' proton and a doublet for the two equivalent H-3' and H-5' protons. The methyl protons (-CH₃) in the 2',6'- isomer may also be slightly shifted compared to the 2',4'- isomer due to the different anisotropic effects of the ring.
| Isomer | Aromatic ¹H NMR Pattern (Approx. δ, ppm) | Methyl (-CH₃) Signal (δ, ppm) |
| 2',4'-Dichloroacetophenone | 3 distinct signals (doublet, doublet of doublets, doublet) from δ 7.30-7.55[3] | ~2.64 (singlet)[3] |
| 2',6'-Dichloroacetophenone | 2 signals (triplet and doublet, A₂B system) from δ 7.20-7.40 | ~2.55 (singlet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the structural assignment by showing the number of unique carbon atoms and their chemical shifts. The carbonyl carbon (C=O) is particularly revealing.
-
2',4'-Dichloroacetophenone : The carbonyl carbon chemical shift is influenced by conjugation. The value is typically around 198.8 ppm.[3]
-
2',6'-Dichloroacetophenone : Due to the lack of conjugation, the carbonyl carbon is more deshielded and resonates further downfield, typically > 200 ppm.
| Isomer | Aromatic Signals | Carbonyl (C=O) Signal (δ, ppm) |
| 2',4'-Dichloroacetophenone | 6 unique signals | ~198.8[3] |
| 2',6'-Dichloroacetophenone | 4 unique signals (due to symmetry) | > 200 |
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns. While both isomers have the same molecular weight (189 amu for the ³⁵Cl₂ isotopologue), their fragmentation might show subtle differences, though it is often the least definitive method for this specific pair.
The most characteristic feature for both is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a trio of peaks at M+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 9:6:1.
The primary fragmentation is the alpha-cleavage of the methyl group to form the dichlorobenzoyl cation.
-
[M - CH₃]⁺ : This fragment will appear at m/z 173, 175, and 177 (ratio ~3:2) for both isomers.[4][5] The base peak for both is often the acylium ion at m/z 173.[4][5]
While subtle differences in the relative abundances of fragment ions might be observable under carefully controlled conditions, MS is best used to confirm the molecular weight and the presence of two chlorine atoms rather than as a primary tool for isomer differentiation.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Analytical Workflow
Caption: Standardized workflow for spectroscopic identification.
Step-by-Step Methodologies
-
Sample Preparation :
-
NMR : Accurately weigh 5-10 mg of the solid isomer and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
UV-Vis : Prepare a stock solution of 1 mg/mL in spectroscopic grade methanol. Dilute to a final concentration of ~0.01 mg/mL to achieve an absorbance between 0.5 and 1.0 AU.
-
FT-IR : For solid samples, use an Attenuated Total Reflectance (ATR) accessory for direct analysis. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100 mg of dry KBr powder.
-
GC-MS : Prepare a 1 mg/mL solution in HPLC-grade ethyl acetate.
-
-
Instrumentation and Data Acquisition :
-
NMR : Use a ≥400 MHz spectrometer. Acquire ¹H spectra with 16-32 scans and ¹³C spectra with 1024-2048 scans.
-
UV-Vis : Use a dual-beam spectrophotometer. Scan from 400 nm down to 200 nm using a methanol blank as the reference.
-
FT-IR : Acquire spectra from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans.
-
GC-MS : Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL with a temperature program starting at 100°C, ramping to 250°C at 10°C/min. Acquire mass spectra in electron ionization (EI) mode at 70 eV.
-
Conclusion
While both 2',4'- and 2',6'-dichloroacetophenone are structurally similar, their spectroscopic signatures are decisively different. ¹H NMR spectroscopy offers the most unambiguous differentiation through the clear disparity in the aromatic proton splitting patterns. This is strongly corroborated by the shift in the C=O stretching frequency in the IR spectrum and the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum . UV-Visible spectroscopy serves as a rapid, valuable preliminary check. By employing this multi-technique approach, researchers can confidently and accurately identify these critical isomers, ensuring the integrity of their scientific and developmental endeavors.
References
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ResearchGate. (n.d.). The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 2,4'-Dichloroacetophenone. Retrieved from [Link]
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NIST. (n.d.). 2,6-Dichloroacetophenone. Retrieved from [Link]
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NIST. (n.d.). 2,6-Dichloroacetophenone IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). 2,6-Dichloroacetophenone Data. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of 2',4'-Dichloro-2-imidazole Acetophenone and Its Derivatives
Introduction: The Therapeutic Potential of Imidazole-Based Compounds
The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Its unique structural features allow for diverse interactions with biological targets like enzymes and receptors.[1] When combined with an acetophenone moiety, this scaffold presents a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive evaluation of the cytotoxic potential of 2',4'-Dichloro-2-imidazole acetophenone and its derivatives, offering a comparative analysis based on available data for analogous structures and outlining the key experimental protocols for their assessment.
While specific cytotoxicity data for this compound is not extensively available in the public domain, its identity as an intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors suggests its biological relevance.[3] This guide will, therefore, extrapolate from the known cytotoxic profiles of structurally similar imidazole and acetophenone derivatives to provide a predictive comparison and a framework for future research.
Comparative Cytotoxicity of Imidazole Acetophenone Analogs
The cytotoxic activity of imidazole acetophenone derivatives is significantly influenced by the nature and position of substituents on both the imidazole and the phenyl rings.[4][5] Structure-activity relationship (SAR) studies have shown that the introduction of electron-withdrawing groups, such as halogens, can enhance the anticancer and antimicrobial properties of these compounds.[6][7]
To illustrate the comparative cytotoxicity, we will consider data from studies on analogous compounds. For instance, a study on chalcones derived from 4-(imidazol-1-yl)acetophenone demonstrated significant antiproliferative activity against various cancer cell lines.[6]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Imidazole Acetophenone Analogs
| Compound/Derivative | HeLa (Cervical Cancer) | PC-3 (Prostate Cancer) | Reference Compound (5-FU) | Reference |
| Analog 1 (Chalcone with -CF₃ group) | 1.58 ± 0.01 | - | > 5-FU | [6] |
| Analog 2 (Chalcone with -F group) | - | 1.39 ± 0.00 | > 5-FU | [6] |
| Imidazole-1,2,3-triazole hybrid | 4.80–30.41 | - | Doxorubicin | [8] |
| Polycyclic Imidazole Derivative | 2.48 | 0.04 | Erlotinib | [9] |
Note: The data presented is for analogous compounds and not for this compound itself. 5-FU (5-fluorouracil), Doxorubicin, and Erlotinib are standard chemotherapeutic agents used for comparison.
The data suggests that substitutions on the acetophenone and imidazole moieties play a crucial role in determining the cytotoxic potency and selectivity of these compounds. The presence of a trifluoromethyl (-CF₃) group in Analog 1 and a fluorine (-F) group in Analog 2 resulted in potent activity against HeLa and PC-3 cancer cells, respectively, even surpassing the efficacy of the standard drug 5-fluorouracil.[6]
Mechanisms of Cytotoxicity: A Look into Imidazole Derivatives
Imidazole derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death, or apoptosis, and by interfering with essential cellular processes like DNA replication.[3] Some imidazole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and checkpoint kinase (CHK-1).[10] The structural similarity of this compound to known antifungal azoles suggests a potential mechanism involving the inhibition of ergosterol synthesis, which is vital for cell membrane integrity in fungal cells and may have analogous effects on cancer cell membranes.[11]
Experimental Protocols for Cytotoxicity Evaluation
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential. Here, we detail the methodologies for three key in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Include a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for assessing cell viability.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Diagram of the LDH Assay Workflow:
Caption: Workflow of the LDH assay for assessing cytotoxicity.
Apoptosis vs. Necrosis Assay
This assay distinguishes between two major modes of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Principle: This assay typically uses dual staining with Annexin V and a cell-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD.
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7]
-
PI/7-AAD: These dyes are excluded by live and early apoptotic cells but can enter and stain the nucleus of necrotic and late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described previously.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC (or another fluorophore) and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
Diagram of Apoptosis vs. Necrosis Differentiation:
Caption: Differentiation of cell populations in an Apoptosis vs. Necrosis assay.
Conclusion and Future Directions
The available evidence from analogous compounds strongly suggests that this compound and its derivatives are promising candidates for further investigation as cytotoxic agents. The presence of the dichloro-substituents on the phenyl ring is anticipated to contribute positively to their cytotoxic potential. To definitively establish their efficacy and mechanism of action, it is imperative to conduct comprehensive in vitro cytotoxicity screening of these specific compounds against a panel of cancer cell lines.
Future research should focus on synthesizing a library of derivatives with modifications on both the imidazole and acetophenone rings to perform a thorough structure-activity relationship analysis. Mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of their effects on key signaling pathways, will be crucial in elucidating their mode of action and identifying the most potent and selective anticancer agents within this chemical class.
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A Head-to-Head Comparison of Imidazole and Triazole Antifungal Precursors: A Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug development, the azole class of compounds stands as a cornerstone, with imidazole and triazole derivatives forming the bedrock of numerous clinically significant therapies. While both subclasses share a common mechanism of action, their distinct structural features give rise to crucial differences in efficacy, safety, and spectrum of activity. This guide provides an in-depth, head-to-head comparison of imidazole and triazole antifungal precursors, offering experimental data, detailed synthetic protocols, and mechanistic insights to inform the research and development of next-generation antifungal agents.
Fundamental Structural and Mechanistic Distinctions
Imidazole and triazole antifungals are heterocyclic compounds characterized by a five-membered ring containing either two or three nitrogen atoms, respectively. This seemingly subtle difference in their core structures has profound implications for their pharmacological properties.
Both classes of azoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[2][3] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, azoles prevent the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting growth and replication.[1]
The key distinction between imidazoles and triazoles lies in their selectivity and affinity for the fungal cytochrome P450 enzyme over its human counterparts. Triazoles generally exhibit a higher degree of selectivity, which translates to a more favorable safety profile with fewer off-target effects and drug-drug interactions.[4] This enhanced selectivity is attributed to the presence of the third nitrogen atom in the triazole ring, which allows for more specific interactions within the active site of the fungal enzyme.[2]
Comparative Antifungal Performance: A Data-Driven Analysis
The in vitro efficacy of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize comparative MIC data for representative imidazole and triazole antifungal agents against various clinically relevant fungal pathogens.
Table 1: Comparative in vitro activity (MIC µg/mL) of Imidazole and Triazole Antifungals against Candida Species
| Antifungal Agent | Drug Class | C. albicans | C. glabrata | C. krusei | C. tropicalis | C. parapsilosis |
| Ketoconazole | Imidazole | 0.03 - 16 | 0.03 - 16 | 0.125 - 8 | 0.03 - 4 | 0.03 - 2 |
| Miconazole | Imidazole | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 |
| Econazole | Imidazole | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 |
| Fluconazole | Triazole | 0.25 - 64 | 0.5 - >64 | 8 - >64 | 0.5 - 64 | 0.5 - 16 |
| Itraconazole | Triazole | 0.03 - 16 | 0.125 - 16 | 0.25 - 16 | 0.03 - 16 | 0.03 - 2 |
| Posaconazole | Triazole | ≤0.03 - 1 | ≤0.03 - 2 | 0.06 - 2 | ≤0.03 - 1 | ≤0.03 - 1 |
Data compiled from multiple sources. Ranges represent variations observed across different studies and isolates.[5]
Table 2: Comparative in vitro activity (MIC µg/mL) of Imidazole and Triazole Antifungals against Aspergillus Species
| Antifungal Agent | Drug Class | A. fumigatus | A. flavus | A. niger | A. terreus |
| Ketoconazole | Imidazole | 0.25 - >16 | 0.5 - >16 | 0.5 - >16 | 1 - >16 |
| Itraconazole | Triazole | 0.125 - 2 | 0.25 - 2 | 0.25 - 4 | 0.5 - 2 |
| Voriconazole | Triazole | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 | 0.25 - 1 |
| Posaconazole | Triazole | 0.125 - 0.5 | 0.125 - 1 | 0.25 - 2 | 0.125 - 0.5 |
Data compiled from multiple sources. Ranges represent variations observed across different studies and isolates.
Analysis of Performance Data:
The experimental data reveals several key trends. While some imidazoles, like miconazole and econazole, demonstrate potent in vitro activity against Candida species, their broader clinical utility, particularly for systemic infections, is often limited by their pharmacokinetic properties and potential for adverse effects.[5] Triazoles, such as itraconazole and posaconazole, generally exhibit a broader spectrum of activity, including potent efficacy against filamentous fungi like Aspergillus species.[6] Furthermore, fluconazole, a first-generation triazole, displays good activity against many Candida species, though resistance has become an increasing concern.[2] Newer generation triazoles, like voriconazole and posaconazole, often demonstrate superior potency and a wider spectrum of action compared to both imidazoles and earlier triazoles.[6]
Synthesis of Core Precursors: Imidazole and 1,2,4-Triazole
The synthesis of the core imidazole and 1,2,4-triazole rings is the foundational step in the development of this class of antifungal agents. Numerous synthetic routes have been established, each with its own advantages and limitations.
Imidazole Synthesis: The Radziszewski Reaction
A classic and versatile method for the synthesis of imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8][9]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (excess, ~10-20 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole.
1,2,4-Triazole Synthesis: The Pellizzari Reaction
The Pellizzari reaction is a classical method for the synthesis of 1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[10][11]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reaction Setup: In a dry round-bottom flask, thoroughly mix benzamide (1.0 eq) and benzoylhydrazide (1.0 eq).
-
Reaction Conditions: Heat the mixture in an oil bath to a temperature of 200-250 °C. The reaction is typically performed neat (without a solvent).
-
Monitoring: The reaction is often monitored by observing the evolution of water vapor. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: After cooling, the solidified reaction mass is triturated with a suitable solvent, such as ethanol, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by column chromatography.
Standardized Antifungal Susceptibility Testing
To ensure the reliability and comparability of antifungal activity data, it is imperative to adhere to standardized testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antifungal susceptibility testing.
Experimental Workflow: Broth Microdilution MIC Assay (CLSI M27/M38)
This standardized approach ensures that MIC values obtained in different laboratories can be reliably compared, facilitating the evaluation of novel antifungal candidates.
Conclusion and Future Directions
The choice between an imidazole and a triazole scaffold for the development of new antifungal agents is a critical decision that profoundly influences the resulting compound's pharmacological profile. While imidazoles have historically played a significant role, particularly in topical applications, the superior selectivity, broader spectrum of activity, and improved safety profile of triazoles have positioned them as the dominant class for the treatment of systemic fungal infections.
Future research in this area will likely focus on the development of novel triazole derivatives with enhanced potency against resistant fungal strains, improved pharmacokinetic properties, and novel mechanisms of action that can overcome existing resistance pathways. A thorough understanding of the structure-activity relationships and synthetic methodologies for these core heterocyclic precursors is essential for the continued success of these endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',4'-Dichloro-2-imidazole acetophenone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound 2',4'-Dichloro-2-imidazole acetophenone, a halogenated aromatic ketone with an imidazole moiety, requires a dedicated and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established chemical safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel and the environment, ensuring a self-validating system of safety and responsibility.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Chlorinated Aromatic System: The dichlorophenyl group places this compound in the category of halogenated aromatic compounds. Such substances are often persistent in the environment and can generate hazardous combustion byproducts like hydrogen chloride gas if not incinerated properly.[1] All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[2]
-
Imidazole Moiety: The imidazole ring is known to exhibit corrosive properties.[3] Safety data for imidazole indicates it can cause severe skin burns and eye damage and may have reproductive toxicity.[3][4]
-
Acetophenone Structure: The parent compound, acetophenone, is harmful if swallowed and causes serious eye irritation.[5]
Based on this analysis, this compound should be handled as a hazardous substance with multiple potential risks.
| Hazard Class | Classification | Rationale / Source Component |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | Based on 2',4'-Dichloroacetophenone and Acetophenone.[1][5][6] |
| Skin Corrosion / Irritation | Category 1: Causes severe skin burns | Based on Imidazole.[3][4] |
| Serious Eye Damage | Category 1: Causes serious eye damage | Based on 2',4'-Dichloroacetophenone and Imidazole.[3][6] |
| Environmental Hazard | Harmful to aquatic life | Based on Acetophenone and general properties of chlorinated organics.[1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic potential, stringent personal protective measures are non-negotiable. Always handle this compound and its waste within a certified chemical fume hood.
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to burns and irritation. Gloves must be inspected before use.[6] |
| Body Protection | Fully-buttoned laboratory coat | Protects against incidental contact and contamination of personal clothing. |
Spill Management Protocol: Immediate and Controlled Response
Accidents can happen, and a clear, rehearsed spill response plan is essential to mitigate harm.
Experimental Protocol: Incidental Spill Cleanup
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[7]
-
Isolate the Area: Prevent entry into the affected area.
-
Assess the Spill: If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite or cat litter.[8] For solid spills, proceed to the next step.
-
Absorb or Collect:
-
Package the Waste: Scoop the cleanup residue into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bucket).[7] Double-bag the residue in plastic bags.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Dispose of Waste: The container with the cleanup residue must be treated as hazardous waste. Follow the disposal procedures outlined in Section 5.
Waste Segregation & Collection: The Cornerstone of Proper Disposal
The most critical step in the disposal process is correct waste segregation. Due to its chemical nature, this compound must be disposed of as halogenated organic waste .
Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities.[9] This process is necessary to ensure complete destruction and to prevent the formation of highly toxic byproducts such as dioxins and furans. Mixing this waste with non-halogenated solvents can contaminate the entire batch, significantly increasing disposal costs and environmental risk.[10][11]
Collection Protocol:
-
Select the Correct Container: Use a designated, properly vented, and clearly labeled hazardous waste container for "Halogenated Organic Solvents."[9] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents.[12] Ensure the label includes the full chemical name: "this compound" and its approximate concentration or quantity. Do not remove or deface original manufacturer labels on any chemical container.[13][14]
-
Storage: Keep the waste container securely closed except when adding waste.[12] Store it in a designated satellite accumulation area that is in a well-ventilated location, away from incompatible materials (e.g., strong oxidizers, acids).[4]
Step-by-Step Disposal Procedure: From Bench to Manifest
This workflow ensures a compliant and safe transfer of waste from the laboratory to a certified disposal facility.
Disposal Workflow:
-
Waste Generation: All materials contaminated with this compound (e.g., residual solid, solutions, contaminated gloves, pipette tips, absorbent materials) must be considered hazardous waste.
-
Segregation: Immediately place the waste into the designated Halogenated Organic Waste container. Do not mix with non-halogenated waste streams.[10][11]
-
Container Management: Keep the container sealed when not in use. Do not overfill the container; allow for adequate headspace to prevent pressure buildup.[15]
-
Log Contents: Maintain a log sheet for the waste container, recording the chemical name and quantity added each time.
-
Request Pickup: When the container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EHS office.[4]
-
Final Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal, which will typically involve high-temperature incineration.[9]
Regulatory Context: Ensuring Compliance
All procedures for hazardous chemical handling and disposal are governed by strict regulations. In the United States, these are primarily set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Key OSHA standards include the "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[13][16] Your institution's CHP is the primary document that translates these federal regulations into specific operational procedures for your laboratory. Always adhere to your local CHP and waste management plan.[17][18]
By adhering to this comprehensive guide, you build a deep, trust-based system of safety that extends beyond the product to its entire lifecycle. This procedural diligence is the hallmark of a responsible scientific professional.
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- 8. acs.org [acs.org]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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- 18. uah.edu [uah.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',4'-Dichloro-2-imidazole acetophenone
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our pursuit of scientific discovery. The handling of specialized chemical intermediates, such as 2',4'-Dichloro-2-imidazole acetophenone, demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for ensuring your safety. The protocols herein are designed to be a self-validating system, rooted in the fundamental chemical properties of the substance and established safety science.
Section 1: Hazard Assessment - Understanding the 'Why' Behind the 'What'
-
The Dichloroacetophenone Moiety: This structure is known to be harmful if swallowed and is a significant irritant. Safety data sheets for the parent compound, 2',4'-dichloroacetophenone, classify it as causing serious eye damage and skin irritation[1][2]. In its solid form, it presents a dust explosion hazard, a critical consideration for any handling of the powdered substance.
-
The Imidazole Moiety: Imidazole itself is classified as corrosive, causing severe skin burns and eye damage. Critically, it is also listed as a suspected reproductive toxin (Category 1B), potentially damaging fertility or the unborn child. This classification mandates the highest level of precaution to prevent any exposure.
By synthesizing these hazards, we must treat this compound as a substance with the following potential risks, which form the logical basis for our PPE recommendations.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion | [1] |
| Serious Eye Damage/Corrosion | Causes severe eye irritation and potentially irreversible damage. | Eyes | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and possible chemical burns upon contact. | Skin | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (inferred from imidazole). | Inhalation, Skin, Ingestion | |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | Inhalation | [2] |
| Combustible Dust | Fine dust dispersed in air may form an explosive mixture. | N/A | [3] |
Section 2: The Core PPE Ensemble - A Multi-Barrier Defense
Personal Protective Equipment (PPE) is the last line of defense, but it is a critical one. The selection of PPE must be deliberate and matched to the scale and nature of the procedure. Using PPE is mandatory when hazards cannot be eliminated through engineering controls like fume hoods[4].
Foundational Protection: The Non-Negotiables
This level of PPE is required for all interactions with this compound, regardless of quantity.
-
Eye Protection: Chemical Safety Goggles. Standard safety glasses are insufficient. The risk of serious, irreversible eye damage necessitates the full seal provided by chemical safety goggles, compliant with OSHA 29 CFR 1910.133 or EN166 standards[1][3].
-
Hand Protection: Double-Gloved Nitrile. Always wear two pairs of chemical-resistant nitrile gloves.
-
Expertise & Experience: The outer glove absorbs any initial contamination during handling. Before leaving the work area or touching any clean surface (e.g., computer, notebook), the outer pair is removed, ensuring contamination is contained. The inner pair provides continuous protection. Inspect all gloves for pinholes or tears before use[5].
-
-
Body Protection: Flame-Resistant Laboratory Coat. A standard lab coat, fully buttoned, is the minimum requirement to protect against incidental contact with skin.
Enhanced Protection: For High-Risk Procedures
Certain procedures increase the risk of exposure through dust generation or splashing. These require an escalation in PPE.
-
Procedures Requiring Enhanced PPE:
-
Weighing or transferring solid material outside of a containment hood.
-
Handling quantities greater than a few grams.
-
Cleaning up spills.
-
-
The Enhanced Ensemble:
-
Face Protection: In addition to goggles, a full face shield must be worn to protect the entire face from splashes or airborne particles[1][6].
-
Respiratory Protection: All work with the solid compound should ideally be performed within a certified chemical fume hood to prevent inhalation of dust[3]. If this is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory[3]. Do not breathe the dust[2][3].
-
Body Protection: A chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier against contamination[7][8].
-
| PPE Component | Standard Handling (in Fume Hood) | High-Risk Tasks (Weighing, Spills) |
| Eye/Face | Chemical Safety Goggles | Chemical Safety Goggles AND Face Shield |
| Hands | Double Nitrile Gloves | Double Nitrile Gloves |
| Body | Flame-Resistant Lab Coat | Lab Coat AND Chemical-Resistant Apron/Coveralls |
| Respiratory | Not required if in fume hood | NIOSH-Approved Particulate Respirator (if not in hood) |
Section 3: Procedural, Step-by-Step Guidance
Adherence to protocol is the key to safety. These step-by-step guides integrate the PPE requirements into the workflow.
Protocol 1: Weighing Solid this compound
-
Preparation: Don the Enhanced Protection PPE ensemble (Goggles, Face Shield, Double Gloves, Lab Coat/Apron).
-
Engineering Control: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Handling: Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust clouds, such as dropping material from a height[1].
-
Cleanup: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as solid chemical waste.
-
Doffing: Remove the outer pair of gloves before touching the balance controls or your laboratory notebook.
Protocol 2: Spill Cleanup Procedure
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel[1].
-
Don PPE: Before re-entering the area, don the full Enhanced Protection PPE ensemble, including respiratory protection if the spill is outside a fume hood.
-
Containment: Prevent the spillage from entering drains or waterways[1].
-
Cleanup (Dry Spill): Do NOT dry sweep, as this will generate dust. Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a designated, sealable waste container[1]. Use a vacuum only if it is an explosion-proof model designed for hazardous dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal and label the waste container clearly.
Section 4: Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All solid material, including contaminated weigh boats, paper towels, and gloves, must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound and any solvent rinses of contaminated glassware should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain[1].
-
PPE Disposal: Dispose of contaminated gloves and disposable aprons/coveralls as solid hazardous waste[2].
-
Decontamination: Reusable glassware should be rinsed with a suitable solvent to dissolve the compound, with the rinsate collected as liquid waste. Then, wash thoroughly with soap and water.
Operational Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task risk.
References
-
2',4'-DICHLOROACETOPHENONE Safety Data Sheet . Sdfine.
-
2,4-DICHLORO ACETOPHENONE Material Safety Data Sheet . CDH Fine Chemical.
-
2,4'-Dichloroacetophenone Safety Data Sheet . Fisher Scientific.
-
Imidazole Safety Data Sheet . Sigma-Aldrich.
-
Imidazole Safety Data Sheet . Thermo Fisher Scientific.
-
1-Methylimidazole Safety Data Sheet . Sigma-Aldrich.
-
Acetophenone Safety Data Sheet . Carl ROTH.
-
Chapter 10 – Personal Protective Equipment . Med.Navy.mil.
-
Imidazole PUFFERAN® Safety Data Sheet . Carl ROTH.
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration.
-
Imidazole Standard Operating Procedure . University of Washington.
-
Imidazole, 0.5M buffer solution, pH 6.0 Safety Data Sheet . Fisher Scientific.
-
Zoetis Safety Data Sheet . Zoetis.
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog.
-
Personal Protective Equipment (PPE) . CHEMM.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. med.navy.mil [med.navy.mil]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
